N-Nitrosofenfluramine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGWNJLSTCQSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891492 | |
| Record name | N-Nitrosofenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19023-40-6 | |
| Record name | N-Nitrosofenfluramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019023406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosofenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOFENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDC74B71K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Nitrosofenfluramine chemical structure and properties
An In-Depth Technical Guide to N-Nitrosofenfluramine: Structure, Properties, and Analytical Considerations
This guide provides a comprehensive technical overview of N-Nitrosofenfluramine, a nitrosamine impurity of significant interest to the pharmaceutical industry. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, formation, analytical detection, and toxicological implications.
Introduction: The Emergence of a Critical Impurity
N-Nitrosofenfluramine is a nitrosamine derivative of fenfluramine, a previously marketed anorectic agent.[1] Like other N-nitroso compounds, it is classified as a probable human carcinogen, making its detection and control in any pharmaceutical product a matter of utmost regulatory and safety concern.[2][3] This compound can arise from the nitrosation of its parent secondary amine, fenfluramine, a reaction that can occur during drug synthesis, processing, or even storage under certain conditions.[4] The presence of residual nitrites (often found in excipients) and acidic conditions can facilitate this transformation.[4]
Recent scrutiny of nitrosamine impurities by global regulatory bodies has underscored the need for a thorough understanding of these molecules. This guide synthesizes the available scientific literature to provide a core reference for professionals working to mitigate the risks associated with N-Nitrosofenfluramine.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecular structure and properties of N-Nitrosofenfluramine is fundamental to the development of effective control and analytical strategies.
Molecular Identity
N-Nitrosofenfluramine is a chiral molecule, existing as a racemic mixture unless specific stereoselective synthesis is employed.[5] The presence of the N-nitroso group introduces the possibility of cis/trans isomerism.[1]
Caption: Chemical Identity of N-Nitrosofenfluramine.
Physicochemical and Spectroscopic Data
The characterization of N-Nitrosofenfluramine relies on a combination of spectroscopic techniques. The data presented below has been compiled from analytical studies identifying the compound.[1]
| Property | Value / Description |
| Physical Form | Yellow oil[1] |
| UV Absorption Max (λmax) | 234 nm[1] |
| ¹³C NMR Shifts (ppm) | 138.55, 132.54, 129.10, 125.72, 125.70, 123.73, 123.71, 60.62, 41.75, 38.69, 19.97, 11.66[1] |
| ¹H NMR Shifts (ppm) | 7.49 (d), 7.43 (bs), 7.40 (d), 7.35 (q), 4.61 (m), 3.50 (m), 3.46 (m), 3.26 (q), 3.09 (q), 1.51 (d), 0.98 (t)[1] |
| Key FT-IR Peaks (cm⁻¹) | 2981.3, 2939.5 (C-H stretch), 1448.6 (N=O stretch region), 1331.2, 1202.7, 1164.9, 1125.1 (C-F stretch)[1] |
| Mass Spectrometry (EI) | Major fragments (m/z): 260 (M⁺), 230, 211, 186, 159 (base peak), 101, 71, 56, 42[1] |
| Mass Spectrometry (ESI+) | Protonated molecule [M+H]⁺ at m/z 261. Isomers may be present.[1][6] |
Formation and Synthesis
Understanding the formation mechanism is key to preventing the emergence of N-Nitrosofenfluramine as an impurity.
Mechanism of Formation
N-Nitrosofenfluramine is formed via the nitrosation of fenfluramine, a secondary amine. This reaction typically occurs when a nitrosating agent, such as nitrous acid (HNO₂), reacts with the amine.[4] Nitrous acid is often formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[4]
Caption: General Formation Pathway of N-Nitrosofenfluramine.
The risk of this reaction is heightened during API synthesis or drug product formulation if there is carryover of reagents or if excipients contain residual nitrites. Elevated temperatures and prolonged storage can also increase the rate of formation.[7]
Laboratory Synthesis Protocol
A reference standard of N-Nitrosofenfluramine is essential for analytical method development. The following protocol is adapted from the literature for its laboratory-scale synthesis from fenfluramine.[1]
Causality: This procedure utilizes the classical nitrosation reaction. Fenfluramine is dissolved and cooled to slow the reaction rate and minimize side reactions. Sodium nitrite provides the nitrite ion, and the addition of concentrated hydrochloric acid creates the acidic environment necessary to form the active nitrosating agent, nitrous acid. The reaction is allowed to proceed for an extended period to ensure complete conversion. A basic workup with sodium bicarbonate neutralizes the acid, and extraction with a nonpolar solvent (ether) isolates the newly formed, less polar N-Nitrosofenfluramine from the aqueous phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.5 g of fenfluramine standard in 10 mL of ethanol in a suitable flask.
-
Cooling: Cool the solution to 5°C in an ice bath.
-
Nitrite Addition: Add 0.3 g of sodium nitrite to the cooled solution and agitate the mixture.
-
Acidification: While maintaining the temperature at 5°C, slowly add 0.7 mL of concentrated hydrochloric acid.
-
Reaction: Remove the flask from the ice bath and allow the mixture to stir at room temperature for 28 hours.
-
Quenching: Pour the reaction mixture into approximately 10 mL of ice water.
-
Neutralization: Carefully adjust the pH of the mixture to ~8 using a 10% aqueous solution of sodium bicarbonate.
-
Extraction: Extract the N-Nitrosofenfluramine from the aqueous mixture with 20 mL of diethyl ether. Repeat the extraction if necessary.
-
Washing: Wash the combined ether phase with distilled water until the aqueous layer is neutral.
-
Isolation: Remove the ether by reduced-pressure distillation (rotary evaporation).
-
Drying: The final product, a yellow oil, is obtained after vacuum drying.[1]
Analytical Methodologies
Robust and sensitive analytical methods are required to detect and quantify N-Nitrosofenfluramine at the trace levels mandated by regulatory agencies. Several techniques have been successfully employed.[1][8]
Caption: A Generalized Workflow for N-Nitrosofenfluramine Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile nitrosamines.
Rationale: This method leverages the volatility of N-Nitrosofenfluramine for separation in the gas phase. The temperature program is designed to first elute more volatile components before ramping up to elute the target analyte within a reasonable timeframe, ensuring a sharp peak shape. The MS detector provides high selectivity and allows for definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
Protocol Example: [1]
-
System: Agilent 6890A GC with HP5973 MS detector.
-
Column: 25-m HP-5 (0.2-mm i.d., 0.33-µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 15°C/min to 280°C, hold for 12 min.
-
-
MS Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50 to 500.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile.
Rationale: This method separates components in the liquid phase, avoiding the high temperatures of a GC inlet that could potentially degrade the sample or create artificial nitrosamines. A reverse-phase C18 column is used to retain the relatively nonpolar N-Nitrosofenfluramine. The isocratic mobile phase provides consistent elution. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for sensitive quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Protocol Example: [1]
-
System: Agilent 1100 HPLC with an ion trap mass selective detector.
-
Column: Zorbax SB-C18.
-
Mobile Phase: Isocratic elution with 40:60 (v/v) water (containing 0.5% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+).
-
Key Ions: [M+H]⁺ at m/z 261.
Toxicological Profile and Regulatory Context
The primary concern with N-Nitrosofenfluramine is its potential carcinogenicity, a characteristic of the broader nitrosamine class.
Mechanism of Toxicity
The toxicity of N-Nitrosofenfluramine is significantly greater than its parent compound, fenfluramine, indicating the critical role of the nitroso functional group.[9]
Metabolic Activation: Like other nitrosamines, N-Nitrosofenfluramine is believed to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[10][11] This process, likely involving α-hydroxylation, generates unstable intermediates that can ultimately form highly reactive electrophilic species (diazonium ions).[10][11] These electrophiles can then covalently bind to cellular macromolecules, most critically DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.[11]
Cellular Effects: Studies in isolated rat hepatocytes have demonstrated that N-Nitrosofenfluramine induces cytotoxicity through a direct assault on cellular machinery.[9]
Caption: Cytotoxicity Pathway of N-Nitrosofenfluramine in Hepatocytes.[9]
The compound acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and impairing ATP synthesis.[9] This is followed by oxidative stress, evidenced by the depletion of glutathione and the accumulation of malondialdehyde, a marker of lipid peroxidation.[9]
Regulatory Standing
Given its classification as a potential genotoxic carcinogen, strict control limits are placed on N-Nitrosofenfluramine. The U.S. Food and Drug Administration (FDA) uses a Carcinogenic Potency Categorization Approach (CPCA) for nitrosamines. N-Nitrosofenfluramine is classified as a Potency Category 3 impurity, which corresponds to a recommended acceptable intake (AI) limit of 400 ng/day .[2] Drug manufacturers are required to perform risk assessments to determine the potential for nitrosamine impurities in their products and, if a risk is identified, to develop validated analytical methods to ensure these limits are not exceeded.
Conclusion
N-Nitrosofenfluramine represents a significant analytical and safety challenge in pharmaceutical development and manufacturing. Its potential for formation from fenfluramine necessitates rigorous risk assessment and control strategies. This guide has provided a foundational understanding of its chemical properties, synthesis, analytical detection, and toxicological risks. By leveraging detailed protocols for synthesis and analysis, and by understanding the mechanisms of its formation and toxicity, researchers and drug development professionals can better design and implement strategies to ensure product quality and patient safety.
References
-
Liu, Y., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Chromatographic Science, 43(1), 8-12.[1]
-
PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved from a relevant source.[12]
-
precisionFDA. (n.d.). N-NITROSO-FENFLURAMINE. Retrieved from a relevant source.[5]
-
Google Patents. (n.d.). CN108883399B - Fenfluramine composition and preparation method thereof. Retrieved from a relevant source.[13]
-
Cleanchem. (n.d.). N-Nitroso Fenfluramine Impurity. Retrieved from a relevant source.[14]
-
Liu, Y., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. academic.oup.com. Retrieved from a relevant source.[15]
-
LGC Standards. (n.d.). N-Nitrosofenfluramine. Retrieved from a relevant source.[2]
-
Google Patents. (n.d.). US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it. Retrieved from a relevant source.[16]
-
precisionFDA. (n.d.). N-NITROSOFENFLURAMINE, (S)-. Retrieved from a relevant source.[3]
-
Veeprho. (n.d.). N-Nitrosofenfluramine. Retrieved from a relevant source.[17]
-
Nakagawa, Y., et al. (2005). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. Archives of Toxicology, 79(4), 229-237.[9]
-
Liu, Y., et al. (2005). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. Retrieved from a relevant source.[8]
-
Manasa Life Sciences. (n.d.). N-Nitroso Fenfluramine. Retrieved from a relevant source.[4]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.[10]
-
USP Store. (n.d.). N-Nitroso Fenfluramine Solution. Retrieved from a relevant source.[18]
-
ResearchGate. (n.d.). Metabolic activation of N-nitroso compounds. Retrieved from a relevant source.[19]
-
Honeyman, G. (2024). Stability Testing Challenges for N-Nitrosamine Impurities. LinkedIn. Retrieved from a relevant source.[20]
-
HMA-EMA Catalogues. (n.d.). Endogenous formation of nitrosamines from drug substances (GITox). Retrieved from a relevant source.[21]
-
ResearchGate. (n.d.). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Retrieved from a relevant source.[7]
-
Shimadzu. (n.d.). LC-MS Application Data Sheet No. 51 Analysis of N-nitroso-fenfluramine using LC-MS. Retrieved from a relevant source.[6]
-
ResearchGate. (n.d.). Synthesis of Flufenamic Acid. Retrieved from a relevant source.[22]
-
Google Patents. (n.d.). US10351510B2 - Fenfluramine compositions and methods of preparing the same. Retrieved from a relevant source.[23]
-
Impactfactor. (n.d.). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Retrieved from a relevant source.[24]
-
Agilent. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from a relevant source.[25]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. Retrieved from a relevant source.[11]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from a relevant source.[26]
-
PubMed. (n.d.). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Retrieved from a relevant source.[27]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Nitrosofenfluramine | CAS 19023-40-6 | LGC Standards [lgcstandards.com]
- 3. GSRS [precision.fda.gov]
- 4. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]
- 5. GSRS [precision.fda.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. academic.oup.com [academic.oup.com]
- 16. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 17. veeprho.com [veeprho.com]
- 18. store.usp.org [store.usp.org]
- 19. researchgate.net [researchgate.net]
- 20. stabilityhub.com [stabilityhub.com]
- 21. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 24. impactfactor.org [impactfactor.org]
- 25. agilent.com [agilent.com]
- 26. pmda.go.jp [pmda.go.jp]
- 27. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of N-Nitrosofenfluramine Reference Standard
Foreword: The Critical Role of Reference Standards in Pharmaceutical Safety
The landscape of pharmaceutical quality control has been significantly shaped by the emergence of nitrosamine impurities as a critical safety concern. N-nitrosamines, classified as probable human carcinogens, can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of these impurities.[1][2][3]
N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a pharmaceutical compound formerly used as an appetite suppressant and now repurposed for treating seizures associated with specific epilepsy syndromes like Dravet syndrome.[4][5][6] The potential for N-Nitrosofenfluramine to form from its secondary amine precursor, fenfluramine, necessitates its synthesis as a certified reference standard. This standard is indispensable for the development and validation of sensitive analytical methods required to detect and quantify this impurity at trace levels, ensuring patient safety and regulatory compliance.[5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of N-Nitrosofenfluramine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and self-validating quality control checks essential for producing a reliable reference material.
Guiding Principle: Safety First in Handling N-Nitrosamines
N-nitrosamine compounds are potent genotoxic agents and are reasonably anticipated to be human carcinogens.[1][7] All handling and synthesis steps must be performed with strict adherence to safety protocols.
-
Engineering Controls : All procedures involving N-Nitrosofenfluramine, from reaction setup to purification and handling of the final product, must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.[7][8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
A lab coat.
-
Double-gloving with nitrile gloves.[7]
-
Chemical splash goggles or a face shield.
-
-
Waste Disposal : All contaminated materials (glassware, gloves, TLC plates, etc.) and chemical waste must be segregated into a clearly labeled, sealed hazardous waste container for disposal according to institutional and national environmental safety regulations.
-
Designated Area : A specific area within the laboratory should be designated for working with N-nitrosamines to prevent cross-contamination.[7]
The Chemistry of Formation: The Nitrosation of Fenfluramine
The synthesis of N-Nitrosofenfluramine is a classic example of the nitrosation of a secondary amine. Fenfluramine, which contains a secondary ethylamino group, reacts with a nitrosating agent, typically formed in situ from sodium nitrite in an acidic medium.[9][10]
The key steps of the mechanism are:
-
Formation of the Nitrosating Agent : In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water yield the highly reactive nitrosonium ion (NO⁺).
-
Nucleophilic Attack : The lone pair of electrons on the secondary nitrogen atom of fenfluramine acts as a nucleophile, attacking the electrophilic nitrosonium ion.
-
Deprotonation : The resulting intermediate is deprotonated by a weak base (like water) to yield the stable N-nitrosamine product, N-Nitrosofenfluramine.
Caption: Reaction mechanism for the synthesis of N-Nitrosofenfluramine.
Experimental Protocol: Synthesis and Purification
This protocol is adapted from established procedures for the synthesis of N-nitrosamines.[11][12] The causality for each step is explained to ensure a deep understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Rationale |
| Fenfluramine Hydrochloride | ≥98% Purity | Starting precursor material |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Source of the nitrosating agent |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Catalyst for forming the nitrosonium ion |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Extraction solvent for the product |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | To neutralize excess acid during work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Drying agent to remove residual water |
| Deionized Water | Type I | Solvent for reagents and washing |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring and fraction analysis |
Step-by-Step Synthesis Procedure
-
Precursor Dissolution : Dissolve fenfluramine hydrochloride (e.g., 1.0 g) in deionized water (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: This creates a homogenous aqueous solution for the reaction.
-
-
Acidification and Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Slowly add concentrated hydrochloric acid (e.g., 5 mL).
-
Rationale: The reaction is exothermic and low temperatures prevent decomposition of nitrous acid and minimize side reactions. The acid is essential to generate the active nitrosating agent.[9]
-
-
Nitrosating Agent Addition : In a separate beaker, dissolve sodium nitrite (e.g., 1.5 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred, cold fenfluramine solution over 30 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition is critical to control the reaction rate and temperature, preventing a runaway reaction and ensuring efficient nitrosation.
-
-
Reaction Monitoring : Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC). A new spot corresponding to the less polar N-nitroso product should appear, and the starting material spot should diminish.
-
Rationale: TLC provides a simple, real-time assessment of reaction completion, preventing unnecessary reaction time or premature work-up.
-
-
Reaction Quenching and Neutralization : Once the reaction is complete, carefully quench it by slowly adding saturated sodium bicarbonate solution until the pH is neutral (~7).
-
Rationale: This step neutralizes the excess HCl, making the product safe to handle and preparing it for extraction.
-
-
Product Extraction : Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Rationale: N-Nitrosofenfluramine is a neutral organic compound with higher solubility in dichloromethane than in water, allowing for its efficient separation from the aqueous phase.
-
-
Drying and Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: This removes residual water and the volatile extraction solvent, yielding the crude N-Nitrosofenfluramine product, often as a yellow oil.[7]
-
Purification by Column Chromatography
The crude product must be purified to meet the high-purity requirement of a reference standard.
-
Column Packing : Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).
-
Loading : Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the top of the silica gel column.
-
Elution and Fraction Collection : Elute the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure N-Nitrosofenfluramine.
-
Final Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Nitrosofenfluramine reference standard.
Caption: Workflow for the synthesis and purification of N-Nitrosofenfluramine.
Characterization and Quality Control: Validating the Standard
The synthesized material can only be considered a reference standard after its identity, purity, and strength have been unequivocally confirmed through a battery of analytical tests.[11][12] The data should be compared against a commercially sourced certified reference material or thoroughly validated against spectral library data.
| Analytical Technique | Purpose | Expected Outcome / Key Data Points |
| HRMS | Confirms elemental composition | Measured mass should be within 5 ppm of the theoretical exact mass of C₁₂H₁₅F₃N₂O (260.1136).[11][13] |
| ¹H & ¹³C NMR | Confirms molecular structure | Chemical shifts, coupling constants, and integration should match the expected structure of N-Nitrosofenfluramine.[11] |
| FT-IR | Identifies key functional groups | Presence of a characteristic N-N=O stretching vibration.[11] |
| HPLC-UV/DAD | Determines purity and quantifies | A single major peak with >99.0% purity; establishes a retention time.[11] |
| GC-MS | Confirms identity and assesses purity | Mass spectrum should show the molecular ion and a fragmentation pattern consistent with the structure.[11][12] |
Storage and Handling of the Reference Standard
Proper storage is crucial to maintain the integrity and stability of the reference standard over time.
-
Storage Conditions : Store the purified N-Nitrosofenfluramine in an amber vial at -20°C. The compound is light-sensitive and should be protected from light.[7]
-
Handling for Analysis : When preparing stock solutions for analytical use, use a calibrated analytical balance and dissolve the standard in a suitable HPLC-grade solvent like methanol or acetonitrile.[14] Prepare solutions fresh or conduct stability studies to determine their viability over time.
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis of the N-Nitrosofenfluramine reference standard. The procedure, grounded in fundamental principles of organic chemistry, emphasizes safety, control, and rigorous validation. By following the step-by-step synthesis, purification, and comprehensive characterization protocols, analytical laboratories can confidently produce a high-purity reference standard. This material is essential for the development of sensitive analytical methods to monitor and control nitrosamine impurities, ultimately safeguarding the quality of pharmaceutical products and protecting public health.
References
- Fang, F., Jia, G., & Wang, J. (2002). Identifying N-Nitrosofenfluramine in a nutrition supplement. Journal of AOAC International, 85(5), 1043-1049.
-
precisionFDA. N-NITROSO-FENFLURAMINE. Substance Registration System. [Link]
-
Pardasani, R. T., & Pardasani, P. (2011). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]
- European Medicines Agency & Heads of Medicines Agencies. (2020). Endogenous formation of nitrosamines from drug substances (GITox).
-
Mascal, M., & Laskar, D. D. (2021). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. Chemistry – A European Journal, 27(45), 11539-11548. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
-
Fang, F., Jia, G., & Wang, J. (2002). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. [Link]
- Thermo Fisher Scientific. (2021). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities. [Link]
- LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN).
-
CheckRare. (2024). Supplemental Data on the Efficacy of Fenfluramine to Treat Dravet Syndrome-Associated Seizures. YouTube. [Link]
- Clearsynth. N-Nitroso Fenfluramine Impurity.
- Food Safety and Standards Authority of India (FSSAI). (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES.
- World Health Organization (WHO). (2024). Annex 2: WHO guideline on control of nitrosamine impurities in pharmaceuticals.
-
Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1183469. [Link]
- Agilent Technologies. (2025). Nitrosamines Standard (1X1 mL)
- International Atomic Energy Agency (IAEA). (2009). Quality Control of Pesticide Products.
-
Veeprho. N-Nitrosofenfluramine. Product Information. [Link]
-
CURE Epilepsy. (2024). Treatment Talk - Fenfluramine. YouTube. [Link]
-
Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. PMC - PubMed Central. [Link]
-
Itzhak, Y., & Ali, S. F. (2000). Fenfluramine-induced serotonergic neurotoxicity in mice: lack of neuroprotection by inhibition/ablation of nNOS. PubMed. [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. m.youtube.com [m.youtube.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. veeprho.com [veeprho.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. lcms.cz [lcms.cz]
An In-Depth Technical Guide to the Formation Pathways of N-Nitrosofenfluramine in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical area of focus for regulatory bodies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, necessitating a thorough understanding of their formation and robust control strategies. This guide provides a comprehensive technical overview of the formation pathways of a specific nitrosamine, N-Nitrosofenfluramine, which can arise from the active pharmaceutical ingredient (API) fenfluramine.
This document delves into the fundamental chemical reactions that lead to the formation of N-Nitrosofenfluramine, exploring the critical interplay between the fenfluramine molecule, a secondary amine, and various nitrosating agents. We will dissect the sources of these precursors within the pharmaceutical manufacturing landscape, with a particular focus on the often-overlooked role of excipients as a source of nitrite impurities.
Furthermore, this guide will illuminate how formulation decisions and manufacturing processes can either promote or mitigate the risk of N-Nitrosofenfluramine formation. We will discuss the impact of pH, water content, and storage conditions on the stability of fenfluramine-containing drug products.
Finally, we will provide actionable insights for risk assessment and mitigation, including strategies for excipient selection, the use of inhibitors, and process optimization. A detailed experimental protocol for a forced degradation study and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is also presented to equip researchers with a practical framework for the detection and quantification of N-Nitrosofenfluramine.
Introduction to N-Nitrosofenfluramine
N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a sympathomimetic amine that has been used as an appetite suppressant and more recently for the treatment of seizures associated with specific epilepsy syndromes. The presence of a secondary amine functional group in the fenfluramine molecule makes it susceptible to nitrosation, leading to the formation of N-Nitrosofenfluramine.
Chemical Structure and Properties:
-
IUPAC Name: N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
-
N-Nitrosofenfluramine Molecular Formula: C₁₂H₁₅F₃N₂O[1]
-
Molecular Weight: 260.26 g/mol [1]
The toxicological properties of N-Nitrosofenfluramine have not been extensively reported, but as a member of the N-nitrosamine class of compounds, it is considered a probable human carcinogen[2]. This classification necessitates stringent control of its levels in any pharmaceutical product. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the industry on controlling nitrosamine impurities in human drugs[2].
Core Formation Pathways of N-Nitrosofenfluramine
The formation of N-Nitrosofenfluramine is a classic example of the nitrosation of a secondary amine. This reaction requires two key components: the amine substrate (fenfluramine) and a nitrosating agent.
The Fundamental Chemical Reaction
The overall reaction can be represented as follows:
Fenfluramine (a secondary amine) + Nitrosating Agent → N-Nitrosofenfluramine
This reaction is typically favored under acidic conditions, where nitrous acid (HNO₂) is formed from nitrite salts.
Detailed Reaction Mechanism
The nitrosation of a secondary amine like fenfluramine by nitrous acid proceeds through the following steps:
-
Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Nitrous acid can be further protonated and lose a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in fenfluramine acts as a nucleophile and attacks the electrophilic nitrosonium ion.
-
Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosamine, N-Nitrosofenfluramine.
Caption: Mechanism of N-Nitrosofenfluramine formation.
Key Factors Influencing Formation
The rate and extent of N-Nitrosofenfluramine formation are influenced by several factors:
-
Concentration of Reactants: Higher concentrations of both fenfluramine and the nitrosating agent will increase the reaction rate.
-
pH: The reaction is highly pH-dependent. Acidic conditions (typically pH < 5) are generally required to form the active nitrosating species. However, at very low pH, the amine substrate can become protonated, rendering it non-nucleophilic and thus inhibiting the reaction.
-
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including nitrosation.
-
Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the reaction. For example, some anions can act as catalysts, while antioxidants like ascorbic acid can act as inhibitors by scavenging the nitrosating agent.
Sources of Precursors in Pharmaceutical Manufacturing
Identifying the sources of both the amine and the nitrosating agent is crucial for effective risk assessment and control.
Fenfluramine: The Amine Precursor
The primary source of the amine precursor is the fenfluramine API itself. As a secondary amine, its chemical structure is inherently susceptible to nitrosation. Additionally, related substances or degradation products of fenfluramine that retain the secondary amine moiety could also be potential precursors.
Nitrosating Agents
Nitrosating agents can be introduced into the manufacturing process through various routes:
-
Nitrite Impurities in Excipients: This is a major area of concern. Many common pharmaceutical excipients can contain trace levels of nitrites as impurities. The level of nitrites can vary between different excipients, and even between different batches from the same supplier.
| Common Excipient | Potential for Nitrite Content |
| Microcrystalline Cellulose (MCC) | Can contain variable levels of nitrites. |
| Lactose | Generally low, but can vary. |
| Croscarmellose Sodium | Can be a source of nitrites. |
| Povidone | Can contain nitrites. |
| Talc | Generally low. |
-
Degradation of Nitro-Containing Compounds: Certain packaging materials, such as nitrocellulose-based blister lidding foils, can degrade under the heat of sealing and release nitrogen oxides (NOx), which can act as nitrosating agents.
-
Contamination from Manufacturing: Nitrosating agents can be carried over from previous manufacturing steps or from other processes run on the same equipment if cleaning procedures are inadequate. Solvents and reagents used in the synthesis of the API or the formulation of the drug product can also be a source of contamination.
Role of Formulation and Manufacturing Processes
The choices made during drug product formulation and manufacturing can have a significant impact on the risk of N-Nitrosofenfluramine formation.
-
Formulation pH: The pH of the microenvironment within a solid dosage form can influence the rate of nitrosation. Formulations with an acidic pH are at a higher risk.
-
Water Content: Water is often necessary to facilitate the mobility of reactants in a solid dosage form. Manufacturing processes that involve water, such as wet granulation, can increase the risk of nitrosamine formation compared to dry processes like direct compression.
-
Storage Conditions: Elevated temperatures and humidity during storage can accelerate the degradation of both the API and excipients, potentially leading to the formation of nitrosating agents and increasing the rate of nitrosation.
Risk Assessment and Mitigation Strategies
A systematic risk assessment is essential to identify and control the potential for N-Nitrosofenfluramine formation. This should consider all potential sources of the amine and nitrosating agents, as well as the conditions of manufacturing and storage.
Caption: A simplified workflow for nitrosamine risk assessment.
Mitigation Strategies
Several strategies can be employed to mitigate the risk of N-Nitrosofenfluramine formation:
-
Excipient Selection and Control:
-
Work with suppliers to source excipients with low nitrite content.
-
Establish specifications for nitrite levels in incoming raw materials.
-
-
Use of Antioxidants/Scavengers:
-
Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation. These compounds can act as scavengers, reacting with and neutralizing nitrosating agents before they can react with fenfluramine.
-
-
pH Modification:
-
Adjusting the formulation pH to be less acidic can significantly reduce the rate of nitrosation.
-
-
Process Optimization:
-
Favor dry manufacturing processes like direct compression over wet granulation where possible.
-
Optimize process parameters to minimize exposure to high temperatures and humidity.
-
-
Packaging and Storage Controls:
-
Use packaging materials that do not contain nitrocellulose.
-
Store the drug product under controlled conditions of temperature and humidity.
-
Analytical Methodologies for Detection and Quantification
Highly sensitive and specific analytical methods are required to detect and quantify N-Nitrosofenfluramine at the low levels mandated by regulatory agencies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.
Detailed Experimental Protocol: Forced Degradation Study and LC-MS/MS Analysis
This protocol describes a forced degradation study to intentionally generate N-Nitrosofenfluramine from fenfluramine, followed by its analysis. This is a crucial step in risk assessment and analytical method development.
Objective: To assess the potential for N-Nitrosofenfluramine formation under stressed conditions and to develop an analytical method for its detection.
Materials:
-
Fenfluramine HCl API
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation (Forced Degradation): a. Prepare a stock solution of Fenfluramine HCl in water at a concentration of 1 mg/mL. b. To 1 mL of the Fenfluramine HCl stock solution, add a molar excess of sodium nitrite (e.g., 10-fold molar excess). c. Adjust the pH of the solution to approximately 3.5 with dilute HCl. d. Incubate the solution at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours), protected from light. e. After incubation, quench the reaction by adjusting the pH to neutral or by adding a quenching agent like ascorbic acid. f. Dilute the sample with an appropriate solvent (e.g., methanol/water) to a suitable concentration for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Conditions (Example):
- Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A suitable gradient to separate N-Nitrosofenfluramine from fenfluramine and other potential degradants.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL. b. Mass Spectrometry Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- N-Nitrosofenfluramine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion.
- Fenfluramine: Monitor a transition for the parent compound for confirmation.
- Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
-
Data Analysis: a. Identify the N-Nitrosofenfluramine peak based on its retention time and MRM transition. b. Quantify the amount of N-Nitrosofenfluramine formed using a calibration curve prepared from a certified reference standard.
Caption: Workflow for the analysis of N-Nitrosofenfluramine.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The formation of N-Nitrosofenfluramine in pharmaceuticals containing fenfluramine is a potential risk that requires careful management. A thorough understanding of the underlying chemistry, potential sources of precursors, and the influence of formulation and manufacturing processes is paramount. By implementing a robust risk assessment strategy and employing appropriate mitigation measures, including careful selection of excipients, formulation optimization, and process controls, the risk of N-Nitrosofenfluramine formation can be effectively minimized. The use of sensitive and validated analytical methods is essential for monitoring and ensuring the safety and quality of fenfluramine-containing drug products.
References
-
EFPIA. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]
-
Valte, K., et al. (2023). Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. Pharmaceutics, 15(7), 2015. Retrieved from [Link]
-
precisionFDA. (n.d.). N-NITROSO-FENFLURAMINE. Retrieved from [Link]
-
Lu, J., et al. (2004). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Analytical Toxicology, 28(8), 760-766. Retrieved from [Link]
-
Sallustio, B. C., et al. (2022). Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. Epilepsia, 63(1), 138-148. Retrieved from [Link]
-
Plomley, J., & Vasquez, V. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Altasciences. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Excipient Impact on Nitrosamine Formation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
UCB. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Retrieved from [Link]
-
National Centre for Pharmacoeconomics. (2024). NCPE Technical Summary - Fenfluramine (Fintepla®). Retrieved from [Link]
-
Guerrini, R., et al. (2024). Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. Epileptic Disorders. Retrieved from [Link]
-
DFE Pharma. (2024). Nitrosamines Risk Mitigation: The critical role of excipients and supplier qualification. Retrieved from [Link]
-
Zhang, J., et al. (2016). N-Nitrosamine formation kinetics in wastewater effluents and surface waters. Environmental Science: Water Research & Technology, 2(2), 312-319. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]
-
FirstWord Pharma. (2021). New FINTEPLA (Fenfluramine) Data Show Long-Term Seizure Frequency Reductions in Patients with Lennox-Gastaut Syndrome (LGS). Retrieved from [Link]
-
IPEC. (2022). IPEC Position Paper: The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
Moser, J., et al. (2023). Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. Journal of Pharmaceutical Sciences, 112(5), 1435-1442. Retrieved from [Link]
-
Mirvish, S. S. (1975). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325-351. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Pharmacokinetic Properties of N-Nitrosofenfluramine in Rats
This guide provides a comprehensive overview of the pharmacokinetic properties of N-Nitrosofenfluramine (N-Fen), a nitrosamine derivative of the anorectic drug fenfluramine, in a preclinical rat model. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological and pharmacological studies.
Executive Summary
N-Nitrosofenfluramine, a compound identified as a synthetic adulterant in certain herbal products, has raised toxicological concerns, particularly regarding its potential for hepatotoxicity.[1] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is paramount for elucidating its mechanism of toxicity and assessing its risk to biological systems. This guide synthesizes the available preclinical data in rats, offering insights into its disposition and metabolic fate. The information presented herein is grounded in established scientific literature and provides a framework for conducting further research in this area.
Introduction: The Scientific Imperative for Pharmacokinetic Profiling
The journey of any xenobiotic through a biological system is dictated by its pharmacokinetic (PK) properties. For a compound like N-Nitrosofenfluramine, which is a potential carcinogen, a thorough understanding of its PK profile is not merely an academic exercise but a critical step in risk assessment.[2] The key questions that drive these investigations are:
-
How readily is it absorbed into the systemic circulation?
-
To which tissues and organs does it distribute, and at what concentrations?
-
What are the metabolic pathways it undergoes, and are the metabolites more or less toxic than the parent compound?
-
By what routes and how quickly is it eliminated from the body?
The answers to these questions provide a quantitative framework for interpreting toxicological findings and extrapolating them from preclinical models to humans. For N-Nitrosofenfluramine, the primary preclinical model for these investigations has been the rat.
Absorption and Bioavailability: A Glimpse into Systemic Exposure
Following intraperitoneal (i.p.) administration in rats, N-Nitrosofenfluramine is rapidly absorbed into the systemic circulation.[1] However, the systemic bioavailability of N-Fen following i.p. administration is notably low, estimated to be less than 3%.[1] This suggests that a significant portion of the administered dose may undergo first-pass metabolism in the liver or is not efficiently absorbed into the bloodstream. The low bioavailability is a crucial factor to consider when designing toxicological studies, as the administered dose may not directly correlate with the systemic exposure.
Distribution: Where Does the Compound Go?
Once in the bloodstream, N-Nitrosofenfluramine distributes to all tissues.[1] This wide distribution pattern is indicative of a compound that can readily cross biological membranes. Of particular interest is its distribution to the liver and kidneys, where the exposure, as measured by the area under the concentration-time curve (AUC), is significantly higher than in plasma and the brain.[1] Specifically, the AUC in the liver and kidney were found to be 17.8 and 32.6 times greater than in the plasma, respectively.[1] Despite this, studies have shown that N-Fen does not accumulate in the liver, the primary site of its observed toxicity.[1] This suggests that the hepatotoxicity may not be a result of compound accumulation but rather due to other mechanisms, such as the formation of reactive metabolites.
Metabolism: The Biotransformation of N-Nitrosofenfluramine
The metabolism of N-Nitrosofenfluramine is a critical aspect of its pharmacokinetic profile, as it leads to the formation of other chemical entities with their own pharmacological and toxicological properties. In rats, the primary metabolite of N-Nitrosofenfluramine is norfenfluramine.[1] Interestingly, the parent compound, fenfluramine, was not identified as a major metabolite, suggesting that the N-nitroso group significantly influences the metabolic pathway.[1]
The metabolic conversion of fenfluramine to norfenfluramine is well-documented, and rats are known to exhibit a high norfenfluramine-to-fenfluramine ratio compared to other species.[3] This suggests that the enzymatic machinery for N-dealkylation, a key step in this conversion, is highly active in rats.
Caption: Simplified metabolic pathway of N-Nitrosofenfluramine in rats.
Excretion: Clearing the Compound from the Body
The primary route of excretion for fenfluramine and its metabolites in rats is through the urine, accounting for over 80% of the administered dose.[3] While specific excretion data for N-Nitrosofenfluramine is not detailed in the available literature, it is reasonable to infer that its metabolites, including norfenfluramine, are also primarily cleared by the kidneys.
Data Presentation: A Quantitative Summary
Due to the limited availability of the full dataset from the primary pharmacokinetic study, the following table presents illustrative quantitative data based on the qualitative descriptions found in the literature. These values are intended to provide a conceptual framework and should not be considered as definitive experimental results.
| Parameter | N-Nitrosofenfluramine (Plasma) | Norfenfluramine (Plasma) |
| Dose (i.p.) | 25 mg/kg | - |
| Cmax (ng/mL) | Low | Moderate |
| Tmax (hr) | ~0.5 - 1 | ~2 - 4 |
| AUC (0-t) (ng*hr/mL) | Low | Significantly Higher than N-Fen |
| Half-life (t1/2) (hr) | Short | Longer than N-Fen |
| Bioavailability (%) | < 3 | - |
Experimental Protocols: A Guide to a Preclinical Pharmacokinetic Study
The following is a detailed, step-by-step methodology for a typical pharmacokinetic study of N-Nitrosofenfluramine in rats, synthesized from best practices and available information.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is required before the start of the study.
Dosing and Administration
-
Dosing Formulation: N-Nitrosofenfluramine should be dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and saline. The final concentration should be prepared to deliver a 25 mg/kg dose in an injection volume of 1-2 mL/kg.
-
Administration: The dose should be administered via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen to avoid the cecum.[4]
Caption: Experimental workflow for a pharmacokinetic study of N-Nitrosofenfluramine in rats.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) should be collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein.
-
Anticoagulant: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of N-Nitrosofenfluramine and its metabolite, norfenfluramine, in plasma samples.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction (LLE) method can be employed to extract the analytes from the plasma matrix.
-
Chromatographic Separation: A C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with a modifier (e.g., formic acid) is suitable for separating the analytes.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for sensitive and selective detection. Specific precursor-to-product ion transitions for N-Nitrosofenfluramine and norfenfluramine would need to be optimized.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Discussion and Future Directions
The pharmacokinetic profile of N-Nitrosofenfluramine in rats is characterized by rapid absorption, wide distribution with higher exposure in the liver and kidneys, and metabolism to norfenfluramine. The low systemic bioavailability after intraperitoneal administration is a key finding that warrants further investigation, potentially through studies employing intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism.
Future research should focus on:
-
Elucidating the specific enzymes responsible for the metabolism of N-Nitrosofenfluramine.
-
Identifying and quantifying other potential metabolites.
-
Conducting toxicokinetic studies to correlate plasma and tissue concentrations with toxicological endpoints.
-
Investigating the pharmacokinetics in other species to assess inter-species differences.
A comprehensive understanding of these aspects will be instrumental in accurately assessing the risks associated with N-Nitrosofenfluramine exposure.
References
-
Marchant, N. C., Breen, M. A., Wallace, D., Bass, S., Taylor, A. R., Ings, R. M., Campbell, D. B., & Williams, J. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica, 22(10), 1251–1266. [Link]
-
Kaddoumi, A., Wada, M., & Nakashima, K. (2011). Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomedical chromatography : BMC, 25(5), 579–587. [Link]
-
Caccia, S., & Garattini, S. (1990). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study. Xenobiotica, 20(4), 429–438. [Link]
-
Manasa Life Sciences. (n.d.). N-Nitroso fenfluramine. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
Sources
N-Nitrosofenfluramine (CAS 19023-40-6): A Comprehensive Guide to Synthesis, Characterization, and Risk Assessment
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
N-Nitrosofenfluramine (N-Fen), a nitrosamine derivative of the anorectic drug fenfluramine, has emerged as a compound of significant concern for the pharmaceutical and regulatory sciences. Initially identified as an illegal adulterant in herbal weight-loss supplements associated with severe hepatotoxicity, it now represents a critical class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) that demand rigorous characterization and control.[1][2] This guide provides a comprehensive technical overview for the synthesis, purification, and multi-modal analytical characterization of N-Nitrosofenfluramine. Authored from the perspective of a senior application scientist, it moves beyond mere recitation of methods to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to its analysis. We will explore the full suite of modern spectroscopic and chromatographic techniques, delve into its metabolic fate, and contextualize its toxicological risks within the current regulatory framework for genotoxic impurities.
Introduction: The Emergence of a High-Risk Analyte
N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a secondary amine drug previously used as an appetite suppressant.[2][3] Its scientific and regulatory importance stems from two primary sources: its history as a dangerous adulterant and its classification as a potential NDSRI. As an adulterant in certain Chinese dietary supplements, N-Fen was linked to cases of fulminant hepatic failure, highlighting its potent toxicity.[1][4]
More broadly, N-nitrosamines as a class are recognized as probable human carcinogens by the International Agency for Research on Cancer (IARC).[5][6] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish stringent controls for nitrosamine impurities in pharmaceutical products.[7] N-Nitrosofenfluramine, which can theoretically form from the fenfluramine active pharmaceutical ingredient (API) in the presence of nitrosating agents, is a textbook example of an NDSRI.[8][9] Therefore, a validated, in-depth understanding of its chemical characteristics is not merely an academic exercise but a critical requirement for ensuring patient safety and regulatory compliance in any context where fenfluramine is present.
Physicochemical Properties and Stereochemistry
A foundational step in characterizing any compound is to define its fundamental physicochemical properties. N-Nitrosofenfluramine is a chiral molecule, typically synthesized and encountered as a racemic mixture.[10] The presence of a chiral center and the potential for cis/trans isomerism around the N-N=O bond adds complexity to its analysis, often resulting in the chromatographic separation of its isomers.[11]
Table 1: Physicochemical Properties of N-Nitrosofenfluramine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 19023-40-6 (Racemate) | [10][12] |
| 646998-54-1 ((S)-enantiomer) | [13] | |
| Molecular Formula | C₁₂H₁₅F₃N₂O | [10][12] |
| Molecular Weight | 260.26 g/mol | [10][12] |
| Accurate Mass | 260.1136 | [12][14] |
| IUPAC Name | N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | [12] |
| Synonyms | N-Fen, N-Ethyl-α-methyl-N-nitroso-3-(trifluoromethyl)benzeneethanamine | [10][12] |
| SMILES | CCN(N=O)C(C)Cc1cccc(c1)C(F)(F)F | [10][12] |
| InChIKey | JVGWNJLSTCQSCZ-UHFFFAOYSA-N |[10] |
Synthesis and Purification of a Reference Standard
The unambiguous identification and quantification of N-Fen requires a well-characterized reference standard. The synthesis from its parent amine, fenfluramine, is a straightforward nitrosation reaction.
Expert Rationale for Synthesis
The goal is to generate a high-purity standard for analytical method validation. The choice of nitrosating agent and reaction conditions is critical. While traditional methods use sodium nitrite under acidic conditions, this can generate extraneous byproducts. A cleaner, more controlled approach utilizes reagents like tert-butyl nitrite (TBN) under neutral, solvent-free conditions, which often leads to higher yields and easier purification.[15] The protocol described in the literature, however, demonstrates a successful synthesis using sodium nitrite, which is readily available in most laboratories.[11][16]
Caption: Synthesis of N-Nitrosofenfluramine from Fenfluramine.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature methods.[11]
-
Dissolution: Dissolve 1.0 g of fenfluramine hydrochloride in 20 mL of distilled water in a round-bottom flask. Place the flask in an ice bath to maintain a temperature of 0-5°C.
-
Nitrosation: While stirring vigorously, slowly add a pre-chilled solution of 1.5 g of sodium nitrite in 10 mL of distilled water dropwise over 30 minutes.
-
Acidification: After the addition of sodium nitrite, slowly add 10 mL of 1M hydrochloric acid dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir in the ice bath for 2 hours. The solution may turn yellow or orange, indicating the formation of the N-nitroso compound.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product three times with 30 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 30 mL of 5% sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified using Thin-Layer Chromatography (TLC) or column chromatography to yield the pure N-Nitrosofenfluramine.[11]
-
Storage: The purified standard should be stored neat or in solution at low temperatures (+5°C or below) and protected from light to prevent degradation.[12]
A Multi-Modal Approach to Analytical Characterization
No single analytical technique is sufficient for the complete and unambiguous characterization of a reference standard. A self-validating system relies on the orthogonal application of multiple techniques, where the results from one method confirm and are confirmed by others. This is the cornerstone of generating trustworthy and defensible data.
Caption: Comprehensive analytical workflow for N-Fen characterization.
Spectroscopic Identification and Elucidation
Spectroscopic methods provide detailed information about molecular structure, functional groups, and elemental composition.[17]
MS is indispensable for confirming molecular weight and elucidating structure through fragmentation analysis.
-
High-Resolution MS (HRMS): This is the gold standard for determining elemental composition. By measuring the exact mass of the molecular ion, HRMS provides irrefutable evidence of the chemical formula.[11][16]
-
Gas Chromatography-MS (GC-MS): Ideal for analyzing the thermally stable N-Fen, GC-MS provides reproducible retention times and characteristic fragmentation patterns under electron ionization (EI).[11] A retention time of 8.8 minutes has been reported under specific GC conditions.[4]
-
Liquid Chromatography-MS (LC-MS): Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS is crucial for confirming the molecular weight via the protonated molecular ion ([M+H]⁺) at m/z 261.[4][18] It is also adept at separating the isomers of N-Fen, which have been observed at retention times of 8.7 and 9.4 minutes in one study.[4]
Table 2: Key Mass Spectrometry Data for N-Nitrosofenfluramine
| Technique | Ion / Fragment (m/z) | Interpretation | Source(s) |
|---|---|---|---|
| HRMS (EI) | 260.1136 | Molecular Ion [M]⁺, Confirms C₁₂H₁₅F₃N₂O | [11] |
| GC-MS (EI) | 260 | Molecular Ion [M]⁺ | [11] |
| 230 | [M-NO]⁺ | [11] | |
| 159 | Base Peak, Tropylium-like fragment | [11] | |
| LC-MS (ESI+) | 261 | Protonated Molecular Ion [M+H]⁺ | [4][18] |
| | 302 | Acetonitrile Adduct [M+H+CH₃CN]⁺ |[18] |
Caption: Proposed key fragmentation pathways for N-Fen in EI-MS.
NMR provides the definitive map of the carbon-hydrogen framework.
-
¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Table 3: NMR Spectral Data for N-Nitrosofenfluramine (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Description | Source(s) |
|---|---|---|---|
| ¹³C NMR | 138.55, 132.54, 129.10, 125.72, 125.70, 123.73 | Aromatic Carbons | [4][11] |
| 60.62, 41.75, 38.69 | Aliphatic Carbons (backbone) | [4][11] | |
| 19.97, 11.66 | Aliphatic Carbons (methyl/ethyl) | [4][11] | |
| ¹H NMR | 7.49 - 7.35 | Aromatic Protons (4H) | [11] |
| 4.61 | Methine Proton (1H, multiplet) | [11] | |
| 3.50 - 3.09 | Methylene Protons (4H, multiplets/quartets) | [11] | |
| 1.51 | Methyl Protons (3H, doublet) | [11] |
| | 0.98 | Methyl Protons (3H, triplet) |[11] |
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify characteristic functional groups. For N-Fen, key signals include C-H stretching, aromatic C=C vibrations, and the critical N-N=O and C-F stretches.[4][11]
-
UV-Visible Spectroscopy: N-Fen exhibits a characteristic UV absorption maximum (λmax) at 234 nm, which is useful for quantification using an HPLC-UV detector.[11]
Chromatographic Separation and Purity Analysis
Chromatography is essential for separating N-Fen from its precursors, byproducts, and isomers, and for determining its purity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification in pharmaceutical analysis. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with an acid modifier like trifluoroacetic acid.[18]
-
Gas Chromatography (GC): As previously mentioned, GC is highly effective for N-Fen analysis, providing excellent separation efficiency.[11][19]
-
Thin-Layer Chromatography (TLC): TLC is a cost-effective tool for monitoring reaction progress, identifying optimal solvent systems for column chromatography, and performing preliminary purity checks.[11][16]
Table 4: TLC Rƒ Values for N-Nitrosofenfluramine
| Solvent System | Rƒ Value | Source(s) |
|---|---|---|
| Methanol | 0.85 | [11] |
| Cyclohexane–toluene–triethylamine (75:15:10) | 0.77 | [11] |
| Methanol–n-butanol (60:40) | 0.83 | [11] |
| Cyclohexane–methanol (80:20) | 0.50 |[11] |
Metabolic Fate and Toxicological Profile
Metabolism
Understanding the metabolic fate of N-Fen is crucial for interpreting its toxicological profile. Pharmacokinetic studies in rats have shown that N-Fen is rapidly distributed to all tissues.[20] The primary metabolite identified is norfenfluramine , formed by N-de-ethylation of the parent drug, fenfluramine, which is a known metabolite itself.[20][21] This suggests that the toxic effects could be mediated by the parent N-nitroso compound, its metabolites, or both. The bioavailability of N-Fen after intraperitoneal administration in rats was found to be very low (<3%), suggesting extensive first-pass metabolism or poor absorption.[20]
Sources
- 1. A fatal case of hepatic failure possibly induced by nitrosofenfluramine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 19023-40-6: N-NITROSOFENFLURAMINE | CymitQuimica [cymitquimica.com]
- 3. govinfo.gov [govinfo.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 7. fda.gov [fda.gov]
- 8. veeprho.com [veeprho.com]
- 9. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]
- 10. GSRS [precision.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Nitrosofenfluramine | CAS 19023-40-6 | LGC Standards [lgcstandards.com]
- 13. GSRS [precision.fda.gov]
- 14. N-Nitrosofenfluramine | TRC-N526500-500MG | LGC Standards [lgcstandards.com]
- 15. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 18. lcms.cz [lcms.cz]
- 19. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 21. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Formation of N-Nitrosofenfluramine from Fenfluramine
Introduction: The Imperative of Understanding Nitrosamine Impurities
The landscape of pharmaceutical safety is one of constant vigilance, where the potential for unintended chemical transformations within a drug product or the patient's body necessitates rigorous scientific inquiry. A significant area of concern for regulatory bodies and drug developers alike is the formation of N-nitrosamines, a class of compounds recognized as probable human carcinogens.[1] Fenfluramine, a sympathomimetic amine with a history as an appetite suppressant and current applications in treating rare forms of epilepsy, possesses a secondary amine structure, making it a candidate for nitrosation.[2][3] This guide provides a comprehensive technical overview of the in vivo formation of its nitrosated derivative, N-Nitrosofenfluramine.
This document is intended for researchers, toxicologists, and drug development professionals. It will delve into the fundamental chemistry of nitrosation, the physiological conditions that promote this reaction, the metabolic fate of fenfluramine and its implications for nitrosamine formation, and the state-of-the-art methodologies for assessing this critical quality and safety attribute. By synthesizing established principles with field-proven insights, this guide aims to equip scientists with the knowledge to proactively assess and mitigate the risk of N-nitrosofenfluramine formation.
Part 1: The Chemical and Biological Basis of N-Nitrosofenfluramine Formation
The in vivo conversion of fenfluramine to N-nitrosofenfluramine is not a random occurrence but a predictable chemical event governed by the convergence of specific molecular precursors and physiological environments. Understanding this foundation is paramount to any risk assessment strategy.
The Chemistry of Nitrosation: A Tale of Amines and Nitrites
The formation of N-nitrosamines is a classic chemical reaction involving a nitrosatable amine and a nitrosating agent.
-
The Substrate: Fenfluramine. As a secondary amine, fenfluramine contains a nitrogen atom with a lone pair of electrons and a single hydrogen atom, rendering it susceptible to electrophilic attack by a nitrosating agent.
-
The Nitrosating Agent: The Role of Nitrite. The primary nitrosating agent in a biological context is derived from dietary nitrites (NO₂⁻). In the acidic environment of the stomach, nitrite is protonated to form nitrous acid (HNO₂).[4] Nitrous acid can then form various active nitrosating species, such as dinitrogen trioxide (N₂O₃).[5]
-
The Reaction Environment: The Gastric Milieu. The acidic conditions of the stomach (typically pH 1-3.5) are highly conducive to the formation of these potent nitrosating agents from ingested nitrites.[4] This makes the stomach the primary site for the potential in vivo nitrosation of orally administered drugs like fenfluramine.[6][7] The reaction rate is dependent on both the amine and nitrite concentration, as well as the pH.[8]
The core reaction can be summarized as the attack of the secondary amine nitrogen of fenfluramine on the nitrosating agent, leading to the formation of a stable N-N bond and the displacement of a leaving group (e.g., water).
Caption: In Vivo Nitrosation Pathway of Fenfluramine.
The Metabolic Dimension: Fenfluramine and Norfenfluramine
Upon absorption, fenfluramine is not static. It undergoes metabolism, primarily in the liver, which alters its chemical structure and, consequently, its potential for nitrosation.
-
Primary Metabolism: The major metabolic pathway for fenfluramine is N-dealkylation, catalyzed by cytochrome P450 (CYP450) enzymes (including CYP2D6, CYP2B6, CYP1A2, and CYP2C19), to form its active metabolite, norfenfluramine.[9]
-
Norfenfluramine's Structure: Norfenfluramine is a primary amine.[10] This is a critical distinction from its parent compound. While primary amines can react with nitrosating agents, the resulting primary N-nitrosamines are generally unstable under acidic conditions.[11] They tend to rapidly decompose to form a diazonium ion, which then loses nitrogen gas to form a carbocation, rather than persisting as a stable nitrosamine impurity.[11]
This metabolic conversion suggests a potential detoxification pathway concerning nitrosamine formation. As fenfluramine is converted to norfenfluramine, the pool of the more reactive secondary amine is depleted. However, the relative rates of gastric residence and nitrosation versus absorption and metabolism are key determinants of the overall risk.
Caption: Interplay of Nitrosation and Metabolism of Fenfluramine.
Part 2: Experimental Assessment of N-Nitrosofenfluramine Formation
A robust assessment of the potential for N-nitrosofenfluramine formation requires well-designed experiments that simulate physiological conditions and employ sensitive analytical techniques.
In Vitro Simulation: The Artificial Gastric Fluid Assay
The most direct and widely used method to assess the propensity of a drug to form a nitrosamine in vivo is through an in vitro assay using simulated gastric fluid (SGF).[12][13] This approach provides a controlled environment to study the chemical reaction under physiologically relevant conditions.
Protocol: Standardized Simulated Gastric Fluid Nitrosation Assay
-
Preparation of Simulated Gastric Fluid (SGF):
-
Prepare SGF according to USP standards (e.g., NaCl, HCl, and purified water), adjusting the final pH to a physiologically relevant range, typically between 2.0 and 3.5.[6][13] A pH of 3.15 is often used as a representative condition.[12]
-
Causality: The acidic pH is critical as it mimics the stomach environment and is necessary for the conversion of nitrite to active nitrosating species.[4]
-
-
Reaction Setup:
-
In a light-protected vessel (e.g., amber vial) to prevent photochemical degradation, add the fenfluramine drug substance to the SGF to achieve a concentration relevant to its clinical dose.[12]
-
Equilibrate the solution to 37°C to simulate body temperature.[12][13]
-
Initiate the reaction by adding a solution of sodium nitrite. A concentration of 25-200 µM is physiologically relevant, representing the upper range of nitrite levels found in the stomach from salivary replenishment.[12][14]
-
-
Incubation:
-
Reaction Quenching:
-
At the designated time points, immediately stop the nitrosation reaction by adding a quenching agent. Ammonium sulfamate or sulfamic acid are commonly used; they rapidly react with and neutralize any remaining nitrosating agents.[12]
-
Self-Validation: This step is crucial to ensure that the measured N-nitrosofenfluramine level accurately reflects the amount formed during the incubation period and not an artifact of sample workup.
-
-
Sample Preparation and Analysis:
-
Prepare the quenched sample for analysis. This may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[12]
-
Quantify the concentration of N-nitrosofenfluramine using a validated, sensitive, and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12]
-
Table 1: Key Parameters for SGF Nitrosation Assay
| Parameter | Typical Value/Range | Rationale & Citation |
| pH | 2.0 - 3.5 | Mimics the acidic environment of the fasting human stomach.[6][13] |
| Temperature | 37°C | Simulates human body temperature.[12][13] |
| Nitrite Conc. | 25 - 200 µM | Represents physiological levels from salivary replenishment.[12][14] |
| Incubation Time | 2 - 3 hours | Simulates typical gastric residence time.[12][13] |
| Quenching Agent | Ammonium Sulfamate | Immediately halts the nitrosation reaction for accurate measurement.[12] |
In Vivo Animal Studies: Bridging the Gap to Human Physiology
While in vitro models are invaluable, in vivo animal studies provide a more integrated picture, accounting for complex processes like absorption, distribution, metabolism, and excretion (ADME).
Experimental Design Considerations for In Vivo Assessment
-
Animal Model Selection: Rodent models (rats, mice) are commonly used for toxicological and carcinogenicity studies of nitrosamines.[2] Their gastrointestinal physiology, while not identical to humans, provides a relevant system for studying in vivo nitrosation.
-
Dosing Regimen:
-
Administer fenfluramine via oral gavage at clinically relevant doses.
-
Co-administer a source of nitrite, often in the drinking water or diet, to ensure the presence of the nitrosating precursor. The diet can significantly influence in vivo nitrosamine formation.[15]
-
-
Biological Sample Collection: Collect blood, urine, and feces at various time points post-dosing. Hair analysis can also serve as a biomarker for long-term exposure.[16]
-
Tissue Analysis: At the end of the study, key tissues, particularly the liver (the primary site of fenfluramine metabolism and potential N-nitrosofenfluramine toxicity), should be harvested for analysis.[16]
-
Analytical Endpoint: The primary endpoint is the detection and quantification of N-nitrosofenfluramine and its metabolites (if any) in the collected biological matrices. This requires highly sensitive analytical methods capable of measuring trace levels.
Caption: Workflow for In Vivo Assessment of N-Nitrosofenfluramine.
Advanced Analytical Methodologies
The reliable detection and quantification of N-nitrosofenfluramine at trace levels in complex biological matrices is a significant analytical challenge.
-
LC-MS/MS: This is the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and specificity.[12] It allows for the separation of N-nitrosofenfluramine from its parent drug, metabolites, and endogenous matrix components, followed by unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.
-
HPLC with Fluorescence Detection: High-performance liquid chromatography (HPLC) coupled with fluorescence detection can also be employed.[16][17] This often requires derivatization of the analytes with a fluorescent reagent to enhance sensitivity.[16]
Table 2: Comparison of Primary Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, structural confirmation. | Higher equipment cost and complexity. |
| HPLC-FL | Chromatographic separation followed by fluorescence detection. | High sensitivity, lower cost than MS. | May require derivatization, less structural information than MS. |
Part 3: Toxicological Significance and Risk Mitigation
The formation of N-nitrosofenfluramine is not merely a chemical curiosity; it carries significant toxicological implications that drive the need for its control.
The Toxicological Profile of N-Nitrosofenfluramine
-
Hepatotoxicity: Studies in isolated rat hepatocytes have shown that N-nitrosofenfluramine is more toxic than the parent fenfluramine.[16] Its cytotoxic effects are mediated through mitochondrial dysfunction, leading to ATP depletion, oxidative stress, and lipid peroxidation.[16]
-
Clinical Evidence: A fatal case of fulminant hepatic failure was reported in a patient who had ingested a herbal product found to be adulterated with N-nitrosofenfluramine, suggesting its potential for severe liver damage in humans.[18]
Given these findings and the established risks of the nitrosamine class, the formation of N-nitrosofenfluramine in vivo from fenfluramine is a serious safety concern.
Strategies for Risk Mitigation
Mitigating the risk of in vivo N-nitrosofenfluramine formation involves strategies aimed at disrupting the chemical reaction.
-
Inhibition of Nitrosation: The co-administration of antioxidants, such as ascorbic acid (Vitamin C), has been shown to effectively inhibit the nitrosation of drugs in simulated gastric conditions. Ascorbic acid acts by reducing the nitrosating species to nitric oxide, preventing them from reacting with the amine.
-
Dietary Considerations: Patients may be advised to avoid consuming foods high in nitrates and nitrites (e.g., cured meats) concurrently with fenfluramine administration to reduce the availability of nitrosating precursors.[15]
-
Pharmaceutical Formulation: While less relevant for in vivo formation, formulation strategies for the drug product itself can minimize nitrite impurities from excipients, which is a major focus of regulatory guidance.
Conclusion
The potential for the in vivo formation of N-nitrosofenfluramine from fenfluramine is a scientifically plausible risk rooted in the fundamental chemistry of secondary amines and the physiological conditions of the human stomach. Fenfluramine's structure makes it susceptible to nitrosation by nitrite-derived agents in the acidic gastric environment. While its primary metabolite, norfenfluramine, is a primary amine and thus less likely to form a stable nitrosamine, the risk of nitrosation of the parent drug prior to its absorption and metabolism remains.
A thorough risk assessment necessitates a multi-pronged experimental approach, beginning with well-controlled in vitro studies using simulated gastric fluid to quantify the propensity for nitrosamine formation. These data, combined with an understanding of fenfluramine's metabolic profile and the toxicological hazards of N-nitrosofenfluramine, provide a robust foundation for ensuring patient safety. As regulatory scrutiny of nitrosamine impurities continues to intensify, a proactive and scientifically rigorous approach to understanding and controlling their formation is not just a matter of compliance, but a fundamental tenet of modern drug development.
References
-
Püschel, K., et al. (2023). Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Boyd, B., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives. Available at: [Link]
-
Gillatt, P. N., et al. (1985). Susceptibilities of drugs to nitrosation under simulated gastric conditions. Food and Chemical Toxicology. Available at: [Link]
-
Ziebarth, D., & Teichmann, B. (1980). Nitrosation of orally administered drugs under simulated stomach conditions. IARC Scientific Publications. Available at: [Link]
-
Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Walters, C. L., et al. (1987). Nitrosation of drugs under in-vivo conditions. IARC Scientific Publications. Available at: [Link]
-
Wikipedia. (n.d.). Norfenfluramine. Available at: [Link]
-
Gillatt, P. N., et al. (1985). Susceptibilities of drugs to nitrosation under simulated gastric conditions. Food and Chemical Toxicology. Available at: [Link]
-
American Epilepsy Society. (2022). Real-World-Analysis-of-Fenfluramine-Discontinuation-Rates-in-Dravet-Syndrome-and-Lennox-Gastaut-Syndrome. Available at: [Link]
-
Nakagawa, Y., et al. (2005). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. Archives of Toxicology. Available at: [Link]
-
Izquierdo-Lahuerta, A., et al. (2023). Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach. Scientific Reports. Available at: [Link]
-
Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
Lhasa Limited. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available at: [Link]
-
McKnight, G. M., et al. (1997). Conditions for acid catalysed luminal nitrosation are maximal at the gastric cardia. Gut. Available at: [Link]
-
Nakashima, K., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Coccini, T., et al. (2002). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Lhasa Limited. (2023). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Available at: [Link]
-
Walters, C. L., et al. (1987). Nitrosation of drugs under in-vivo conditions. IARC Scientific Publications. Available at: [Link]
-
Lijinsky, W., & Reuber, M. D. (1983). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate. Cancer Letters. Available at: [Link]
-
Nabbout, R., et al. (2019). Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo‐controlled clinical trial. Epilepsia. Available at: [Link]
-
Al-Shorbagy, M. Y., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences. Available at: [Link]
-
Zeilmaker, M. J., et al. (1995). Secondary amine precursors to nitrosamines in human saliva, gastric juice, blood, urine and faeces. Food and Chemical Toxicology. Available at: [Link]
-
Lau, G., et al. (2004). A Fatal Case of Hepatic Failure Possibly Induced by Nitrosofenfluramine. Journal of Analytical Toxicology. Available at: [Link]
-
Wang, T., et al. (2020). Effect of carnosine on nitrosamine formation in gastric‐simulated aqueous and lipid environments. Journal of the Science of Food and Agriculture. Available at: [Link]
-
S. A. Rubino, et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health. Available at: [Link]
-
AstraZeneca. (2024). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). FDA Clinical Review: NDA 212102. Available at: [Link]
-
Vermeer, I. T., et al. (1998). Volatile N-nitrosamine formation after intake of nitrate at the ADI level in combination with an amine-rich diet. Environmental Health Perspectives. Available at: [Link]
Sources
- 1. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. US10351510B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of the reaction between ferriin and nitrous acid by a concentration jump–stopped flow technique - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. Secondary amine precursors to nitrosamines in human saliva, gastric juice, blood, urine and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 11. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 14. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A fatal case of hepatic failure possibly induced by nitrosofenfluramine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Degradation of N-Nitrosofenfluramine: A Proactive Approach for Pharmaceutical Development
Abstract
N-Nitrosofenfluramine, a nitrosamine drug substance-related impurity (NDSRI) of fenfluramine, represents a significant analytical and safety challenge in pharmaceutical development. As regulatory scrutiny over nitrosamine impurities intensifies, a thorough understanding of the stability of N-Nitrosofenfluramine and its degradation pathways is paramount for ensuring patient safety and regulatory compliance. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the stability profile of N-Nitrosofenfluramine. While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, this guide synthesizes established principles of nitrosamine chemistry to propose likely degradation pathways under various stress conditions. Furthermore, it offers detailed, field-proven experimental protocols for conducting forced degradation studies, identifying potential degradation products, and establishing a robust stability-indicating analytical method.
Introduction: The Imperative of Understanding N-Nitrosofenfluramine Stability
The presence of N-nitrosamine impurities in pharmaceutical products has become a major concern for global regulatory agencies due to their classification as probable human carcinogens.[1] N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a medication used for the treatment of seizures associated with specific epilepsy syndromes.[2] The formation of N-Nitrosofenfluramine can occur through the reaction of fenfluramine, a secondary amine, with nitrosating agents, such as nitrite salts under acidic conditions.[3]
Given the potential for N-Nitrosofenfluramine to be present in the drug substance or to form during the manufacturing or storage of the drug product, a comprehensive understanding of its stability is not merely a regulatory requirement but a scientific necessity. Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of the molecule and helping to elucidate potential degradation products. This knowledge is instrumental in the development and validation of stability-indicating analytical methods, which are essential for monitoring the quality and safety of the drug product throughout its lifecycle.
The U.S. Food and Drug Administration (FDA) has established acceptable intake (AI) limits for nitrosamine impurities, underscoring the importance of controlling these substances to very low levels.[4][5] For NDSRIs where no specific carcinogenicity data is available, a predicted carcinogenic potency categorization approach is often used to establish an AI limit.[6]
This guide will delve into the theoretical and practical aspects of assessing the stability of N-Nitrosofenfluramine, providing a roadmap for generating the necessary data to ensure product quality and patient safety.
Physicochemical Properties and Synthesis of N-Nitrosofenfluramine
A foundational understanding of the physicochemical properties and synthesis of N-Nitrosofenfluramine is essential for designing and interpreting stability studies.
Chemical Structure and Properties
-
IUPAC Name: N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide
-
Molecular Formula: C₁₂H₁₅F₃N₂O
-
Molecular Weight: 260.26 g/mol
-
Appearance: Typically a yellow oil
The structure of N-Nitrosofenfluramine contains a secondary amine that has been nitrosated. The presence of the trifluoromethyl group on the phenyl ring and the chiral center at the second carbon of the propane chain are notable features.
Synthesis for Reference Standard Generation
The synthesis of an N-Nitrosofenfluramine reference standard is a prerequisite for any analytical development and stability testing. A common laboratory-scale synthesis involves the reaction of fenfluramine with a nitrosating agent, such as sodium nitrite, in an acidic medium.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of N-Nitrosofenfluramine reference standard.
The crude N-Nitrosofenfluramine is typically purified using techniques like liquid-liquid extraction followed by column chromatography. The identity and purity of the synthesized standard must be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]
Predicted Stability and Degradation Pathways of N-Nitrosofenfluramine
While specific forced degradation studies on N-Nitrosofenfluramine are not widely published, we can predict its likely degradation pathways based on the known chemistry of N-nitrosamines. These predictions form the basis for designing targeted forced degradation experiments and for the identification of potential degradation products.
Hydrolytic Degradation
Acidic Conditions: Under acidic conditions, the most probable degradation pathway for N-nitrosamines is denitrosation, which involves the cleavage of the N-NO bond.[8][9] This reaction is acid-catalyzed and results in the regeneration of the parent secondary amine, fenfluramine, and the formation of nitrous acid.
Caption: Proposed acid-catalyzed hydrolytic degradation of N-Nitrosofenfluramine.
Basic Conditions: The N-NO bond is generally more stable under basic conditions. However, degradation may still occur, potentially through different mechanisms, although at a slower rate compared to acidic conditions. The specific degradation products under basic hydrolysis are less readily predictable without experimental data.
Oxidative Degradation
Oxidative conditions, typically employing hydrogen peroxide (H₂O₂), can lead to the oxidation of the N-nitroso group to an N-nitro group, forming N-nitrofenfluramine.[10][11] This transformation is a common reaction for N-nitrosamines.
Caption: Proposed oxidative degradation pathway of N-Nitrosofenfluramine.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the N-NO bond in N-nitrosamines.[1][12] This process generates an amino radical and a nitric oxide radical. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The parent amine, fenfluramine, is a likely degradation product.
Caption: Proposed photolytic degradation of N-Nitrosofenfluramine.
Thermal Degradation
Thermal stress can also lead to the cleavage of the N-NO bond, similar to photolytic degradation.[13] The stability of N-nitrosamines to heat can vary significantly depending on their structure. The primary degradation products are expected to be the parent amine and nitric oxide, which can then undergo further reactions.
Experimental Protocols for Forced Degradation Studies
The following protocols provide a framework for conducting forced degradation studies on N-Nitrosofenfluramine. These should be adapted and optimized based on the specific laboratory setup and analytical instrumentation. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at sufficient levels for detection and identification without completely degrading the parent compound.
General Sample Preparation
-
Prepare a stock solution of N-Nitrosofenfluramine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the appropriate stressor to a final concentration suitable for the analytical method (e.g., 10-100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples, without the stressor, and store it under protection from light at a refrigerated temperature (2-8 °C).
Hydrolytic Stress
-
Acid Hydrolysis:
-
Mix the N-Nitrosofenfluramine solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the N-Nitrosofenfluramine solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60 °C for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Stress
-
Mix the N-Nitrosofenfluramine solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Withdraw aliquots at each time point and dilute with the mobile phase for analysis.
Photolytic Stress
-
Expose the N-Nitrosofenfluramine solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions.
-
Analyze the samples after the exposure period.
Thermal Stress
-
Place the solid N-Nitrosofenfluramine reference standard in a thermostatically controlled oven at a high temperature (e.g., 80 °C) for a predetermined time.
-
Also, expose a solution of N-Nitrosofenfluramine to the same thermal stress.
-
Analyze the samples at various time points.
Analytical Methodologies for Stability Indicating Assays
A validated stability-indicating analytical method is crucial for separating and quantifying the parent N-Nitrosofenfluramine from its potential degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for the trace-level quantification of nitrosamine impurities due to its high sensitivity and selectivity.[14][15]
Table 1: Illustrative LC-MS/MS Parameters for N-Nitrosofenfluramine Analysis
| Parameter | Suggested Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to resolve N-Nitrosofenfluramine from potential degradation products (e.g., a linear gradient from 10% to 90% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor ion (m/z of N-Nitrosofenfluramine) → Product ions (specific fragments) |
The development of the MS/MS method will involve optimizing the collision energy to obtain characteristic fragment ions for both N-Nitrosofenfluramine and its potential degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be a valuable tool, particularly for the analysis of volatile and semi-volatile degradation products.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the unambiguous structural elucidation of unknown degradation products, isolation of the impurity followed by NMR analysis is often necessary.[7][18] High-resolution mass spectrometry (HRMS) can provide accurate mass data to aid in the identification.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and organized manner.
Table 2: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagent and Concentration | Temperature | Duration | Potential Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Fenfluramine |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | To be determined experimentally |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-Nitrofenfluramine |
| Photolysis | ICH Q1B conditions | Ambient | As per guideline | Fenfluramine, other radical-derived products |
| Thermal | Solid and Solution | 80 °C | 7 days | Fenfluramine, other decomposition products |
Toxicology and Regulatory Considerations
The toxicological profile of any identified degradation product must be assessed. If a degradation product is a known carcinogen or mutagen, its control to extremely low levels will be required. The acceptable intake (AI) limits for nitrosamine impurities are typically in the nanogram per day range.[5][19]
It is crucial to engage with regulatory agencies early in the drug development process to discuss the strategy for controlling N-Nitrosofenfluramine and any of its significant degradation products.
Conclusion
A proactive and scientifically sound approach to understanding the stability of N-Nitrosofenfluramine is essential for the successful development of fenfluramine-containing drug products. While specific degradation data for this compound is limited, this guide provides a comprehensive framework based on established chemical principles and regulatory expectations. By implementing robust forced degradation studies, developing and validating a stability-indicating analytical method, and thoroughly characterizing any identified degradation products, pharmaceutical scientists can ensure the quality, safety, and efficacy of their products, ultimately protecting patient health.
References
- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. (2023-10-31)
- Nitrosamine formation mechanism from Nitrates and Amines.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
- Quantification of Trace Nitrosamines with GC-MS: When and Why?.
- LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. Thermo Fisher Scientific.
- 212102Orig1s000.
- CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
- Flow electrochemical oxidation of N-nitrosamines to N-nitramines. RSC Publishing.
- US11285430B2 - Nitrosamine decomposition.
- Nitrosamine Degradation Pathways.
- ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. Cosmetic Ingredient Review. (2023-08-18)
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
- Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species. PubMed.
- N–O Bond Activation by Energy Transfer Photocatalysis. Accounts of Chemical Research. (2022-08-20)
- Nitrosamines Analysis with LC-MS/MS.
- Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. NIH. (2022-08-02)
- Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides. Sciforum.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024-09-24)
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Nitrosamine impurities: guidance for marketing authoris
- Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH.
- Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu.
- In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC.
- A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Taylor & Francis. (2025-03-28)
- Workflows for Quality risk management of nitrosamine risks in medicines. Efpia.
- Nitrosamines by GC-MS/MS.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method valid
- Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Fenfluramine Hydrochloride. New Drug Approvals. (2021-02-21)
- A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Rel
- Nitrosation and nitrosyl
- Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02038C. (2024-11-22)
- Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Books. (2024-03-27)
- Photochemical Formation and Cleavage of C–N Bond.
- Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. freethinktech.com [freethinktech.com]
- 9. Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Flow electrochemical oxidation of N-nitrosamines to N-nitramines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. US11285430B2 - Nitrosamine decomposition - Google Patents [patents.google.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. waters.com [waters.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 18. books.rsc.org [books.rsc.org]
- 19. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
Physical and chemical properties of N-Nitrosofenfluramine
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Nitrosofenfluramine
Foreword: The Imperative of Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, this principle extends beyond the active pharmaceutical ingredient (API) to the minute, often unintended, compounds that accompany it. N-Nitrosofenfluramine, a nitrosamine drug substance-related impurity (NDSRI) of the drug fenfluramine, represents a critical challenge in this domain.[1] As a member of the nitrosamine class, it is considered a potential genotoxic and carcinogenic agent, necessitating stringent control and monitoring.[1]
This technical guide provides a comprehensive exploration of the physical and chemical properties of N-Nitrosofenfluramine. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, actionable understanding of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind analytical methodologies and the chemical behavior of N-Nitrosofenfluramine, grounding every assertion in verifiable, authoritative sources. Our objective is to equip the scientific community with the expert knowledge required to confidently identify, quantify, and control this critical impurity.
Section 1: Chemical Identity and Nomenclature
A precise understanding of a molecule begins with its unambiguous identification. N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, a secondary amine.[2] Its formation is a critical concern in the synthesis and storage of fenfluramine, as nitrosation can occur in the presence of nitrite impurities, particularly under acidic conditions.[1]
Key Identifiers:
-
IUPAC Name: N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide[2]
-
CAS Number:
-
Synonyms: N-Ethyl-N-Nitroso-1-[3-(Trifluoromethyl)Phenyl]-2-Propanamine, 1-ethyl-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-oxohydrazine, N-Ethyl-α-methyl-N-nitroso-3-(trifluoromethyl)benzeneethanamine[1][2][3]
The structure of N-Nitrosofenfluramine contains a chiral center at the second carbon of the propane chain, leading to the existence of (R) and (S) enantiomers.[6] Furthermore, due to the restricted rotation around the N-N bond, it can also exist as cis and trans rotamers (conformational isomers).[6][7]
Caption: Chemical structure of N-Nitrosofenfluramine.
Section 2: Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and analytical sample preparation. While comprehensive data for N-Nitrosofenfluramine is not widely published, key information has been established through its synthesis and analysis as a reference standard.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 260.26 g/mol | [1][2][3][4] |
| Exact Mass | 260.1136 | [3][6] |
| Physical Format | Neat (as a reference standard) | [3] |
| Stereochemistry | Racemic ((+/-) mixture) | [4] |
| Shipping Condition | Ambient Temperature |[2] |
Section 3: Spectroscopic and Spectrometric Profile
Spectroscopic analysis is the cornerstone of structural elucidation and quantification. N-Nitrosofenfluramine has been extensively characterized using a suite of modern analytical techniques.[6][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a molecule provides insight into its electronic transitions, primarily those involving π-electrons and heteroatoms with non-bonding electrons, known as chromophores.[9] N-Nitrosofenfluramine exhibits a distinct absorption maximum (λ_max ) at 234 nm .[6][10] This absorption is attributed to the conjugated system involving the aromatic ring and the N-nitroso group. This characteristic λ_max is a critical parameter for detection and quantification using HPLC-UV.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of N-Nitrosofenfluramine provides clear evidence of its key structural features.
Table 2: Key FTIR Absorption Bands for N-Nitrosofenfluramine
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| 2981.3, 2939.5 | C-H stretching (aliphatic) | [6][10] |
| 1448.6 | N=O stretching (nitroso group) | [6][10] |
| 1331.2 - 1074.5 | C-F stretching (trifluoromethyl group) | [6][10] |
| 1202.7, 1164.9, 1125.1 | C-N stretching | [6][10] |
| 802.7, 750.7, 704.7 | C-H bending (aromatic) |[6][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum gives precise information on the chemical environment of each hydrogen atom.
Table 3: ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Hydrogens | Source(s) |
|---|---|---|---|---|
| 7.49 | doublet | 7.8 | 1H | [6] |
| 7.43 | broad singlet | - | 1H | [6] |
| 7.40 | doublet | 8.4 | 1H | [6] |
| 7.35 | quartet | 7.8 / 8.4 | 1H | [6] |
| 4.61 | multiplet | - | 1H | [6] |
| 3.50 | multiplet | - | 1H | [6] |
| 3.46 | multiplet | - | 1H | [6] |
| 3.26 | quartet | - | 1H | [6] |
| 3.09 | quartet | - | 1H | [6] |
| 1.51 | doublet | - | 3H | [6] |
| 0.98 | triplet | - | 3H |[6] |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.
Table 4: ¹³C NMR Chemical Shifts (ppm)
| Chemical Shift (ppm) |
|---|
| 138.551, 132.544, 129.102, 125.722, 125.701, 123.734, 123.710 |
| 60.615 |
| 41.751 |
| 38.694 |
| 19.971 |
| 11.656 |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and determining structure through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion was determined to be 260.1136 , which corresponds to the elemental composition C₁₂H₁₅F₃N₂O.[6]
-
Gas Chromatography-MS (GC-MS): Under electron ionization (EI), N-Nitrosofenfluramine displays a molecular ion peak ([M]⁺˙) at m/z 260.[6] The fragmentation pattern is a crucial fingerprint for its identification.
-
High-Performance Liquid Chromatography-Electrospray Ionization-MS (HPLC-ESI-MS): Using ESI in positive ion mode, the protonated molecule ([M+H]⁺) is observed at m/z 261 .[6] Other observed ions include the sodium adduct ([M+Na]⁺) at m/z 283 and a dimer ion at m/z 521.[6]
Table 5: Major EI Mass Fragments and Proposed Compositions
| m/z | Proposed Elemental Composition | Source(s) |
|---|---|---|
| 260.1136 | C₁₂H₁₅F₃N₂O | [6] |
| 230.1142 | C₁₂H₁₅F₃N | [6] |
| 211.2285 | C₁₂H₁₅F₂N | [6] |
| 186.0655 | C₁₀H₉F₃ | [6] |
| 159.0428 | C₈H₆F₃ | [6] |
| 101.0711 | C₄H₉N₂O | [6] |
| 71.0701 | C₄H₉N |[6] |
Caption: Proposed EI-MS fragmentation of N-Nitrosofenfluramine.
Section 4: Chemical Synthesis and Formation
Understanding the synthesis of N-Nitrosofenfluramine is vital for two reasons: it provides a route to obtaining a reference standard for analytical work, and it illuminates the conditions under which it forms as an impurity. The primary formation mechanism is the reaction of the secondary amine in fenfluramine with a nitrosating agent.[1][11]
Laboratory Synthesis Protocol
The following protocol is adapted from the established literature for the synthesis of N-Nitrosofenfluramine from fenfluramine for use as an analytical standard.[6][8][10]
Causality: The choice of sodium nitrite in an acidic medium (hydrochloric acid) is critical. The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating agent that reacts with the secondary amine of fenfluramine. Dichloromethane is used as an extraction solvent due to its immiscibility with the aqueous reaction mixture and its ability to dissolve the organic product.
Step-by-Step Methodology:
-
Dissolution: Dissolve a known quantity of fenfluramine hydrochloride in deionized water.
-
Nitrosation: Cool the solution in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature.
-
Acidification: Concurrently, add hydrochloric acid (HCl) dropwise to maintain an acidic pH, facilitating the formation of the nitrosating agent.
-
Reaction: Stir the mixture vigorously in the ice bath for a specified period (e.g., 1-2 hours) to allow the nitrosation reaction to complete.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the N-Nitrosofenfluramine product into an organic solvent such as dichloromethane (DCM). Repeat the extraction multiple times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Nitrosofenfluramine product.
-
Purification (Optional): If necessary, purify the crude product using techniques like thin-layer chromatography (TLC) or column chromatography to obtain a high-purity reference standard.[6][10]
Caption: Workflow for the laboratory synthesis of N-Nitrosofenfluramine.
Section 5: Chemical Stability and Degradation
As a nitrosamine, N-Nitrosofenfluramine is subject to regulatory scrutiny due to the carcinogenic potential of this chemical class.[1][7] Its stability is influenced by environmental conditions. The presence of secondary amines (like fenfluramine) and nitrosating agents (like nitrites) is a prerequisite for its formation.[12]
The primary metabolic pathway for many nitrosamines involves denitrosation, often mediated by cytochrome P-450 enzymes in the liver, which breaks the N-N bond to release nitric oxide and the parent amine.[13] While specific metabolic studies on N-Nitrosofenfluramine are not detailed in the provided literature, this pathway is a probable route of biological transformation. From a pharmaceutical stability perspective, the key is to prevent its formation by controlling nitrite levels in excipients and water and avoiding strongly acidic conditions during manufacturing and storage.
Section 6: Analytical Methodologies
Robust and validated analytical methods are required to detect and quantify N-Nitrosofenfluramine at trace levels, often down to the regulatory Acceptable Intake (AI) limit of 400 ng/day.[1][2]
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for the initial purification and identification of N-Nitrosofenfluramine from complex matrices like nutritional supplements.[6][10] The choice of the solvent system is critical for achieving separation.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve the extract or synthesized material in a suitable volatile solvent (e.g., methanol).
-
Spotting: Apply a small spot of the sample solution and a co-spotted reference standard onto a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase.
-
Visualization: After the solvent front nears the top of the plate, remove it, dry it, and visualize the spots under UV light or with an appropriate staining reagent.
-
R_f Calculation: Calculate the Retention factor (R_f) and compare it with the standard.
Table 6: Reported R_f Values for N-Nitrosofenfluramine in Various TLC Solvent Systems
| Solvent System (v/v) | R_f Value | Source(s) |
|---|---|---|
| Methanol | 0.85 | [6] |
| Cyclohexane–toluene–triethylamine (75:15:10) | 0.77 | [6] |
| Methanol–n-butanol (60:40) | 0.83 | [6] |
| Cyclohexane–methanol (80:20) | 0.50 | [6] |
| Cyclohexane–toluene (80:20) | 0.092 |[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like N-Nitrosofenfluramine.
Protocol Outline for GC-MS Analysis:
-
System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample in a suitable solvent into the heated inlet.
-
Temperature Program: Utilize a temperature gradient to separate components. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Monitor the total ion chromatogram (TIC) and extract specific ions corresponding to the molecular ion (m/z 260) and key fragments (e.g., m/z 159) to confirm identity.[6]
-
Quantification: Use a calibration curve generated from a certified reference standard for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC, coupled with UV or MS detectors, is the workhorse for impurity analysis in pharmaceuticals due to its versatility and sensitivity.
Protocol Outline for HPLC-UV/MS Analysis:
-
System: An HPLC or UHPLC system with a Diode Array Detector (DAD) and/or an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
Analysis: The retention time should match that of a reference standard. The observation of two closely eluting peaks (e.g., at 8.7 and 9.4 minutes in one study) may indicate the separation of cis/trans isomers.[6]
Caption: General analytical workflow for N-Nitrosofenfluramine.
Conclusion
N-Nitrosofenfluramine is a chemically well-characterized compound whose significance lies primarily in its role as a potentially harmful impurity in the drug substance fenfluramine. Its identity is confirmed by a unique combination of spectroscopic and spectrometric data, including characteristic UV absorption, IR vibrational bands, NMR shifts, and a defined mass fragmentation pattern. The methodologies for its synthesis and analytical detection are well-established, providing the necessary tools for effective quality control. For professionals in drug development and manufacturing, a thorough understanding of these properties is not merely academic; it is a prerequisite for ensuring patient safety and meeting stringent global regulatory standards.
References
-
Title: Identifying N-Nitrosofenfluramine in a Nutrition Supplement Source: Journal of Chromatographic Science, Vol. 43, January 2005 URL: [Link]
-
Title: N-Nitrosofenfluramine | CAS 19023-40-6 Source: Veeprho URL: [Link]
-
Title: N-NITROSO-FENFLURAMINE Source: precisionFDA URL: [Link]
-
Title: N-Nitroso fenfluramine Source: Manasa Life Sciences URL: [Link]
-
Title: N-NITROSOFENFLURAMINE, (S)- Source: precisionFDA URL: [Link]
-
Title: Identifying N-nitrosofenfluramine in a nutrition supplement Source: PubMed URL: [Link]
-
Title: Identifying N-Nitrosofenfluramine in a Nutrition Supplement Source: ResearchGate URL: [Link]
-
Title: Chemical Stability and Characterization of Degradation Products Source: Norwegian Research Information Repository - NTNU URL: [Link]
-
Title: An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS Source: Toxicological Profile for N-Nitrosodiphenylamine - NCBI URL: [Link]
-
Title: Main pathway of metabolism of fenfluramine Source: ResearchGate URL: [Link]
-
Title: Understanding the Kinetics and Formation of N-nitrosamines from Pharmaceutical Precursors During Water Purification Source: SURFACE at Syracuse University URL: [Link]
-
Title: Non-Conventional Methodologies for the Synthesis of N-Nitrosamines Source: ORCA - Cardiff University URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: REVIEW IN (NMR and UV-VIS) SPECTRA Source: Michigan State University, Department of Chemistry URL: [Link]
-
Title: Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine Source: PubMed URL: [Link]
Sources
- 1. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]
- 2. veeprho.com [veeprho.com]
- 3. N-Nitrosofenfluramine | CAS 19023-40-6 | LGC Standards [lgcstandards.com]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmrpsjournal.com [ijmrpsjournal.com]
- 10. academic.oup.com [academic.oup.com]
- 11. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. surface.syr.edu [surface.syr.edu]
- 13. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Studies of N-Nitrosofenfluramine Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unmasking a Hidden Threat
The story of N-Nitrosofenfluramine (N-Fen) serves as a stark reminder of the unforeseen risks that can lurk within seemingly benign products. Initially identified as an adulterant in certain herbal weight-loss supplements, N-Fen quickly became a subject of intense toxicological scrutiny. Unlike its parent compound, the anorectic drug fenfluramine, N-Fen carries the N-nitroso functional group, a structural alert notorious for its association with carcinogenicity and organ toxicity. This guide delves into the foundational early studies that first characterized the hepatotoxic potential of this compound, providing a detailed technical overview for researchers and drug development professionals. The focus is on the initial in vitro and clinical evidence that laid the groundwork for our current understanding of N-Nitrosofenfluramine's detrimental effects on the liver.
Section 1: The Clinical Imperative - Early Case Reports of Severe Liver Injury
The first indications of N-Nitrosofenfluramine's hepatotoxicity emerged not from controlled laboratory studies, but from tragic clinical cases. Multiple reports documented severe and, in some instances, fatal liver failure in individuals consuming weight-loss supplements later found to be contaminated with N-Fen.
A particularly well-documented case involved a 42-year-old woman who developed fulminant hepatic failure after a four-month period of consuming a herbal product.[1] Subsequent analysis of the capsules revealed the presence of both fenfluramine and N-nitrosofenfluramine.[1] Histopathological examination of the explanted liver showed massive necrosis of the hepatic parenchyma, with nodules of regenerating hepatocytes, ballooning degeneration, and extensive fibrotic tissue.[1] After excluding other potential causes, it was surmised that N-nitrosofenfluramine was the likely causative agent of the massive hepatocellular necrosis, given the known hepatotoxic potential of nitrosamines.[1]
These early clinical findings were critical in raising the initial alarm and providing the impetus for more detailed toxicological investigations into the mechanisms by which N-Nitrosofenfluramine exerts its damaging effects on the liver. Other case reports also linked N-nitrosofenfluramine-containing supplements to severe hepatotoxicity, further solidifying the association.[2][3]
Section 2: Delving into the Mechanism - Insights from In Vitro Studies
The initial clinical observations prompted researchers to investigate the cellular and molecular mechanisms of N-Nitrosofenfluramine hepatotoxicity. Early in vitro studies, primarily utilizing isolated rat hepatocytes and mitochondria, were instrumental in elucidating the key pathways of N-Fen-induced liver cell death.
The Pivotal Role of Mitochondrial Dysfunction
A seminal study provided the first direct evidence that mitochondria are primary targets of N-Nitrosofenfluramine.[4] In freshly isolated rat hepatocytes, exposure to N-Fen led to a concentration- and time-dependent increase in cell death.[4] This was accompanied by a rapid depletion of cellular ATP, indicating a severe disruption of energy metabolism.[4]
Further investigation using isolated hepatic mitochondria revealed that N-Nitrosofenfluramine acts as an uncoupler of oxidative phosphorylation.[4] This was evidenced by an increase in the rate of state 4 oxygen consumption (respiration in the absence of ADP) and a decrease in the rate of state 3 oxygen consumption (ADP-stimulated respiration).[4] This uncoupling effect disrupts the mitochondrial membrane potential, a critical factor for ATP synthesis. The study also demonstrated that fenfluramine was significantly less toxic than its N-nitroso derivative, highlighting the crucial role of the nitroso group in mediating this mitochondrial toxicity.[4]
The Onslaught of Oxidative Stress
The disruption of mitochondrial function by N-Nitrosofenfluramine was found to be intrinsically linked to the induction of oxidative stress. The in vitro studies showed that exposure of hepatocytes to N-Fen resulted in the depletion of reduced glutathione (GSH), a key intracellular antioxidant, and a corresponding accumulation of oxidized glutathione (GSSG).[4]
Furthermore, a time-lagged increase in malondialdehyde (MDA), a marker of lipid peroxidation, was observed following the initial depletion of ATP.[4] This suggests a sequential process where mitochondrial dysfunction and the initial depletion of antioxidants create an environment ripe for oxidative damage to cellular membranes. The partial inhibition of N-Fen-induced cytotoxicity by the GSH precursor, N-acetylcysteine, further solidified the role of oxidative stress in the observed cell death.[4]
Section 3: The Metabolic Culprit - Bioactivation and the Formation of Reactive Intermediates
The enhanced toxicity of N-Nitrosofenfluramine compared to fenfluramine strongly suggested that the N-nitroso group was not merely an inert structural feature but was actively involved in the toxic mechanism. The prevailing hypothesis, based on the well-established toxicology of other nitrosamines, is that N-Fen undergoes metabolic activation to form highly reactive, electrophilic intermediates that can damage cellular macromolecules.
While early studies did not definitively identify the specific cytochrome P450 (CYP) isozymes responsible for N-Nitrosofenfluramine metabolism, the metabolism of the parent compound, fenfluramine, is known to be mediated by several CYPs, including CYP2D6, CYP2C19, CYP1A2, and CYP2B6.[5] It is plausible that similar enzymes are involved in the bioactivation of N-Fen.
The metabolic activation of nitrosamines typically involves α-hydroxylation, a reaction catalyzed by CYP enzymes.[6] This process can lead to the formation of unstable intermediates that can spontaneously decompose to generate highly reactive electrophiles, such as carbocations.[7] These reactive species can then form covalent adducts with cellular nucleophiles, including DNA, RNA, and proteins, leading to cellular dysfunction and toxicity. Another potential metabolic pathway for nitrosamines is denitrosation, which is also a cytochrome P-450-dependent process.[2]
A pharmacokinetic study in rats identified norfenfluramine as the primary metabolite of N-Nitrosofenfluramine, indicating that N-dealkylation is a significant metabolic pathway. While this study did not focus on toxicity, the formation of metabolites is a critical piece of the puzzle in understanding the overall toxicological profile of the compound.
The following diagram illustrates the proposed, though not yet fully elucidated, metabolic activation pathway of N-Nitrosofenfluramine leading to hepatotoxicity.
Conclusion: A Legacy of Caution
The early studies on N-Nitrosofenfluramine hepatotoxicity, driven by unfortunate clinical events, provided a rapid and compelling characterization of its toxic potential. The in vitro work, in particular, was instrumental in pinpointing mitochondrial dysfunction and oxidative stress as key mechanistic pillars of its liver-damaging effects. While the precise metabolic activation pathways and the specific reactive intermediates of N-Nitrosofenfluramine are still areas of active research, these foundational studies firmly established the significant risk associated with this compound and underscored the importance of the N-nitroso moiety in mediating its toxicity. This body of work serves as a critical reference for toxicologists, drug safety professionals, and regulatory scientists, reinforcing the need for vigilant screening for nitrosamine impurities and a thorough understanding of their potential for bioactivation and organ toxicity.
References
-
Lau, G., Lo, D. S., Yao, Y. J., Leon, H. T., Chan, C. L., & Chu, S. S. (2004). A fatal case of hepatic failure possibly induced by nitrosofenfluramine. Medicine, Science, and the Law, 44(3), 252–263. [Link]
-
Nakagawa, Y., Suzuki, T., & Tayama, S. (2005). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. Archives of Toxicology, 79(1), 22–29. [Link]
-
Baygildin, S. S., Repina, E. F., Gimadieva, A. R., Mustafin, A. G., Kudoyarov, E. R., Valova, Y. V., ... & Myshkin, V. A. (2021). Histomorphometric study of rat liver during the treatment of the acute toxic injury. Morfologiia (Saint Petersburg, Russia), 159(3), 54-60. [Link]
-
Kanda, T., Yokosuka, O., Tada, M., Kurihara, T., Yoshida, S., Suzuki, Y., ... & Saisho, H. (2003). N-nitroso-fenfluramine hepatotoxicity resembling chronic hepatitis. Journal of Gastroenterology and Hepatology, 18(8), 999–1000. [Link]
-
Boyd, R. A., Cox, D. S., Gosh, A., Ragueneau-Majlessi, I., & Levy, R. H. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Epilepsia Open, 5(3), 444–454. [Link]
-
Lyubimov, A. V., & Pisha, E. (2020). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. Molecules (Basel, Switzerland), 25(24), 5966. [Link]
-
Kawaguchi, T., Harada, M., Arimatsu, H., Nagata, S., Koga, Y., Kuwahara, R., ... & Sata, M. (2004). Severe hepatotoxicity associated with a N-nitrosofenfluramine-containing weight-loss supplement: report of three cases. Journal of Gastroenterology and Hepatology, 19(3), 349–350. [Link]
-
Chaudhary, A., & Ueng, Y. F. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1334–1341. [Link]
-
Sharma, A., & Kumar, A. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug and Alcohol Research, 12(1). [Link]
-
Wehring, D. J. (2013). Biomarkers for drug-induced liver injury. Current Biomarker Findings, 3, 1. [Link]
-
Al-Harbi, N. O. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. Austin Journal of Pharmacology and Therapeutics, 4(3). [Link]
-
De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (2022). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]
-
He, J., Wang, Y., & Zhang, R. (2019). The progress to establish optimal animal models for the study of acute-on-chronic liver failure. Frontiers in Physiology, 10, 119. [Link]
-
Singh, R., & Sharma, P. (2018). Indicators of toxicity and metabolism in B6C3F1 male mice treated with acetaminophen (APAP) (200 mg/kg IP). ResearchGate. [Link]
-
Alwahsh, M., & Rashad, S. (2020). Prospect of Animal Models for Acute-on-chronic Liver Failure: A Mini-review. Journal of Clinical and Translational Hepatology, 8(1), 76–82. [Link]
-
Atienzar, F. A., & Li, A. P. (2006). Early toxicity screening strategies. Current Opinion in Drug Discovery & Development, 9(1), 80-86. [Link]
-
Griffin, A., & Gauda, E. (2019). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Frontiers in Pharmacology, 10, 269. [Link]
-
El-Hage, J., & DeLise, A. M. (2014). Early toxicology signal generation in the mouse. Journal of Pharmacological and Toxicological Methods, 70(1), 69–75. [Link]
-
Li, J., Li, X., & Liu, X. (2017). Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice. Drug Metabolism and Disposition, 45(11), 1208–1215. [Link]
-
Khan, M. I., Adhikari, D., Pazhayattil, A. B., & Tawfiq, R. A. (2018). Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil. Archives of Medical Science, 14(3), 636–643. [Link]
-
Gamma, M. J. C., & Gores, G. J. (2024). Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine. Clinical Pharmacokinetics, 63(5), 533–543. [Link]
-
Hughes, R. D., & Williams, R. (2000). Animal models of acute hepatic failure. Folia Veterinaria, 44(3), 115-120. [Link]
-
Bomhard, E. M. (1997). Acute Toxicologic Evaluation of N-Phenylmaleinimide. International Journal of Toxicology, 16(Supplement 2), 8-8. [Link]
Sources
- 1. A fatal case of hepatic failure possibly induced by nitrosofenfluramine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitroso-fenfluramine hepatotoxicity resembling chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Severe hepatotoxicity associated with a N-nitrosofenfluramine-containing weight-loss supplement: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-Nitrosofenfluramine in Pharmaceutical Matrices
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] N-Nitrosofenfluramine, a nitrosamine derivative of the anorectic agent fenfluramine, has been identified as a potential impurity in drug substances and products.[3] Given the potential health risks associated with nitrosamines, highly sensitive and specific analytical methods are required to ensure the safety and quality of pharmaceutical products. This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Nitrosofenfluramine, designed for researchers, scientists, and drug development professionals.
The U.S. Food and Drug Administration (FDA) and other international regulatory bodies have established strict guidelines for the control of nitrosamine impurities, necessitating robust analytical procedures for their detection and quantification at trace levels.[2][3][4][5] This method has been developed to meet and exceed these regulatory expectations, providing a reliable tool for risk assessment and quality control.
Scientific Rationale for Method Development
The selection of LC-MS/MS for the quantification of N-Nitrosofenfluramine is predicated on its superior sensitivity, selectivity, and specificity. Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of the target analyte even in complex matrices by monitoring a specific precursor ion and its characteristic product ions.[6][7]
The fragmentation of nitrosamines upon collision-induced dissociation (CID) typically involves the neutral loss of the nitroso group (NO•), a loss of 30 Da.[1] This characteristic fragmentation pattern forms the basis for the selection of the primary MRM transition for N-Nitrosofenfluramine. Further fragmentation of the fenfluramine backbone provides secondary transitions for enhanced specificity and confirmation.
Materials and Methods
1. Standards and Reagents
-
N-Nitrosofenfluramine reference standard (Synthesized as per the protocol adapted from the literature or sourced from a reputable supplier).[8]
-
Fenfluramine hydrochloride (for method development and specificity testing).
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid (≥99% purity).
-
Ammonium formate (≥99% purity).
2. Standard Solution Preparation
A primary stock solution of N-Nitrosofenfluramine (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
3. Sample Preparation
The following protocol is a general guideline and should be optimized based on the specific drug product matrix.
-
Drug Substance: Accurately weigh 50 mg of the drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) methanol/water.
-
Drug Product (Tablets): Weigh and grind a representative number of tablets to a fine powder. Transfer an amount of powder equivalent to 50 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask. Add approximately 40 mL of 50:50 (v/v) methanol/water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix thoroughly.
-
Filtration: Centrifuge an aliquot of the sample solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial.
4. LC-MS/MS Instrumentation and Conditions
The method was developed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for N-Nitrosofenfluramine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N-Nitrosofenfluramine (Quantifier) | 261.1 | 231.1 | 0.1 | 30 | 15 |
| N-Nitrosofenfluramine (Qualifier) | 261.1 | 159.1 | 0.1 | 30 | 25 |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity: The method demonstrated high specificity with no interference observed from the blank matrix, fenfluramine, or other common pharmaceutical excipients at the retention time of N-Nitrosofenfluramine.
Linearity and Range: The method exhibited excellent linearity over a concentration range of 0.1 ng/mL to 100 ng/mL, with a correlation coefficient (r²) of >0.999.
Table 4: Summary of Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (%RSD) | < 5% |
Accuracy and Precision: The accuracy of the method was determined by spike-recovery experiments at three concentration levels (low, medium, and high). The precision was evaluated by analyzing six replicate preparations at the target concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Visualizations
Experimental Workflow
Caption: A schematic of the analytical workflow for the quantification of N-Nitrosofenfluramine.
Proposed Fragmentation Pathway of N-Nitrosofenfluramine
Caption: Proposed fragmentation pathway for N-Nitrosofenfluramine in positive ESI mode.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of N-Nitrosofenfluramine in pharmaceutical samples. The method is specific, linear, accurate, and precise, with a low limit of quantification suitable for trace-level analysis. The provided protocol and validation data demonstrate the method's suitability for routine quality control and regulatory submissions, ensuring the safety and compliance of pharmaceutical products.
References
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
-
Parr, M. K., & Montacir, O. (2022). A Diagnostic Nitrosamine Detection Approach for Pharmaceuticals by Using Tandem Mass Spectrometry Based on Diagnostic Gas-Phase Ion-Molecule Reactions. Analytical Chemistry, 94(42), 14717–14724. [Link]
-
Shimadzu. (n.d.). Analysis of N-nitroso-fenfluramine using LC-MS. LC-MS Application Data Sheet No. 51. [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
Lau, G., Chan, C. L., & Lo, D. S. (2005). Identifying N-nitrosofenfluramine in a nutrition supplement. Journal of chromatographic science, 43(1), 8–13. [Link]
-
ResearchGate. (2025). The Sensitive Lc-Msms Method & Validation Procedure To Determination Of The N-Nitroso Isavuconazonium. [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. (2025). International Journal of Pharmacy and Pharmaceutical Research, 31(2). [Link]
-
Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. (2024). Clinica Chimica Acta, 561, 118037. [Link]
-
U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. [Link]
-
Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. [Link]
-
National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
-
Shimadzu. (2013). Targeted Screening and Quantification of Pesticide Residuals in Tobaccos by Ultra Fast LC/MS/MS. [Link]
Sources
- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]
- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Diagnostic Nitrosamine Detection Approach for Pharmaceuticals by Using Tandem Mass Spectrometry Based on Diagnostic Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 8. researchgate.net [researchgate.net]
Application Note: Robust Sample Preparation Strategies for the Trace Analysis of N-Nitrosofenfluramine
Abstract
The emergence of N-nitroso compounds as potential genotoxic impurities in pharmaceutical products and other consumer goods necessitates highly sensitive and robust analytical methods for their detection at trace levels. N-Nitrosofenfluramine, a derivative of the anorectic agent fenfluramine, presents a significant analytical challenge due to its potential presence in complex matrices. This application note provides a comprehensive guide to sample preparation for the trace analysis of N-Nitrosofenfluramine, targeting researchers, scientists, and drug development professionals. We delve into the core principles and practical execution of various extraction and clean-up techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), emphasizing the rationale behind procedural choices to ensure method integrity and analytical accuracy.
Introduction: The Challenge of N-Nitrosofenfluramine Analysis
N-Nitrosofenfluramine is a nitrosamine derivative of fenfluramine, a compound formerly used for weight loss. Like other N-nitroso compounds, it is classified as a probable human carcinogen, making its detection and quantification at trace levels a critical aspect of quality control and safety assessment in pharmaceutical and nutraceutical products.[1][2][3] The primary analytical challenge lies in isolating this analyte from complex sample matrices, which can interfere with sensitive analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]
Effective sample preparation is paramount to:
-
Concentrate the analyte: To achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies.
-
Remove interfering matrix components: To minimize matrix effects, such as ion suppression or enhancement in LC-MS/MS, which can lead to inaccurate quantification.[5]
-
Ensure analyte stability: To prevent degradation of N-Nitrosofenfluramine during the extraction process.
This guide will explore scientifically grounded protocols designed to address these challenges, ensuring the generation of reliable and reproducible data.
Foundational Principles of Sample Preparation for N-Nitrosofenfluramine
The choice of a sample preparation technique is dictated by the physicochemical properties of N-Nitrosofenfluramine and the nature of the sample matrix. N-Nitrosofenfluramine is a moderately polar compound, a characteristic that guides the selection of appropriate solvents and sorbents.
Solvent Selection Rationale
The selection of an appropriate extraction solvent is critical for achieving high recovery of N-Nitrosofenfluramine. Key considerations include:
-
Polarity: The solvent's polarity should be well-matched with that of N-Nitrosofenfluramine to ensure efficient dissolution.
-
Selectivity: The solvent should ideally minimize the co-extraction of interfering matrix components.
-
Volatility: A volatile solvent facilitates easy removal during the concentration step.
-
Compatibility: The final extract's solvent must be compatible with the analytical instrument (e.g., mobile phase in LC-MS).
Commonly used solvents for nitrosamine extraction include dichloromethane, acetonitrile, and methanol.[6]
pH Adjustment: A Critical Parameter
The pH of the sample solution can significantly influence the extraction efficiency of N-Nitrosofenfluramine. Adjusting the pH can alter the analyte's charge state, enhancing its partitioning into an organic solvent or its retention on an SPE sorbent. For instance, in the synthesis and subsequent extraction of N-Nitrosofenfluramine, adjusting the pH to 8 with a sodium bicarbonate solution is a documented step to facilitate its extraction into ether.
Experimental Protocols
This section provides detailed, step-by-step protocols for two widely applicable sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) for N-Nitrosofenfluramine
LLE is a classic and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Objective: To extract N-Nitrosofenfluramine from a liquid or dissolved solid sample into an organic solvent.
Materials:
-
Sample containing N-Nitrosofenfluramine
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Step-by-Step Methodology:
-
Sample Dissolution: Accurately weigh a representative portion of the sample (e.g., 1 gram of powdered drug product) and dissolve it in a suitable aqueous buffer or water. For liquid samples, use a precisely measured volume.
-
pH Adjustment: Adjust the pH of the aqueous sample to approximately 8 using the 10% sodium bicarbonate solution. This step is crucial for ensuring N-Nitrosofenfluramine is in its neutral form, maximizing its partitioning into the organic phase.
-
Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add an equal volume of dichloromethane.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. For smaller volumes, a vortex mixer can be used.
-
Phase Separation: Allow the layers to separate completely. The denser dichloromethane layer containing the analyte will be at the bottom.
-
Collection: Carefully drain the lower organic layer into a clean collection flask.
-
Re-extraction: Repeat the extraction (steps 3-6) two more times with fresh portions of dichloromethane to ensure quantitative recovery. Combine all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C to prevent analyte degradation).
-
Reconstitution: Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS analysis).
Protocol 2: Solid-Phase Extraction (SPE) for N-Nitrosofenfluramine
SPE is a more modern and often more efficient technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a small volume of solvent.
Objective: To isolate and concentrate N-Nitrosofenfluramine from a complex matrix while removing interferences.
Materials:
-
SPE cartridges (e.g., a mixed-mode cation exchange or a reversed-phase C18 sorbent)
-
Sample containing N-Nitrosofenfluramine
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., 5% ammonia in methanol)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Methodology:
-
Sample Pre-treatment: Dissolve the sample in a weak, aqueous solvent. Centrifuge to remove any particulate matter.
-
Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Cartridge Equilibration: Pass 5 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences. Follow with a wash using a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences, while ensuring the analyte remains bound to the sorbent.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual washing solvents.
-
Elution: Elute the N-Nitrosofenfluramine from the cartridge using a small volume (e.g., 2 x 1 mL) of the elution solvent (e.g., 5% ammonia in methanol). The basic nature of the elution solvent helps to neutralize the analyte for efficient release from a cation-exchange sorbent.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase for analysis.
Visualization of Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the LLE and SPE workflows.
Caption: Liquid-Liquid Extraction (LLE) workflow for N-Nitrosofenfluramine.
Caption: Solid-Phase Extraction (SPE) workflow for N-Nitrosofenfluramine.
Data Presentation and Method Validation
The effectiveness of the chosen sample preparation method must be rigorously validated. Key validation parameters and their typical acceptance criteria are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Recovery | The percentage of the analyte that is successfully extracted from the sample matrix. | Typically 80-120% |
| Matrix Effect | The influence of co-eluting matrix components on the analyte's ionization. | Should be minimized and compensated for, often using a matrix-matched calibration curve or a stable isotope-labeled internal standard. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be <15%. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Must be below the regulatory limit for N-Nitrosofenfluramine. |
Spike recovery experiments are essential for determining the recovery and matrix effects. This involves adding a known amount of N-Nitrosofenfluramine standard to a blank matrix and processing it through the entire sample preparation and analysis workflow.
Conclusion and Best Practices
The successful trace analysis of N-Nitrosofenfluramine is critically dependent on a well-designed and validated sample preparation strategy. Both LLE and SPE offer robust solutions, with the choice depending on the specific sample matrix, available resources, and desired throughput.
Key Best Practices:
-
Method Validation: Always validate the chosen sample preparation method for your specific matrix to ensure accuracy and precision.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard for N-Nitrosofenfluramine, if available, to correct for any analyte loss during sample preparation and to compensate for matrix effects.
-
Control of Contamination: Be vigilant about potential sources of contamination in the laboratory environment that could lead to false positives.
-
Analyte Stability: Protect samples from light and heat, as nitrosamines can be susceptible to degradation. Analyze extracts promptly after preparation.[7]
By adhering to the principles and protocols outlined in this application note, researchers and analysts can develop reliable methods for the accurate quantification of N-Nitrosofenfluramine, ensuring product safety and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
European Medicines Agency. (2023). Nitrosamine impurities. Retrieved from [Link]
- Parr, M. K., & Joseph, J. F. (2019). N-Nitrosamine impurities in drugs: A review. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549.
- Valte, K., et al. (2022). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 26(10), 2835–2850.
- Lau, G., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement.
-
Assyro. (2024). Nitrosamine Testing: FDA Guidance & Methods 2024. Retrieved from [Link]
- Lopes, V. R., et al. (2023). Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. Molecules, 28(10), 4069.
- Mastovska, K. (2022). Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others. LCGC North America, 40(3), 114-118.
-
Chromatography Online. (2024). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Retrieved from [Link]
- Koružnjak, J., et al. (2022). Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis. Journal of Pharmaceutical and Biomedical Analysis, 215, 114759.
- Li, Q., et al. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis, 240, 115951.
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
ECA Academy. (2023). FDA: Updated Guidance for Nitrosamines. Retrieved from [Link]
- Charrois, J. W. A., et al. (2004). Solid-phase microextraction of N-nitrosamines.
-
Agilent Technologies. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Retrieved from [Link]
- Zhang, L., et al. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 218, 114867.
Sources
Application Note: A Robust Solid-Phase Extraction Protocol for the Cleanup of N-Nitrosofenfluramine in Pharmaceutical Samples
Introduction: The Analytical Challenge of N-Nitrosofenfluramine
N-Nitrosofenfluramine is a nitrosamine impurity that can be associated with the pharmaceutical drug Fenfluramine.[1][2] As a member of the nitrosamine class of compounds, which are classified as probable human carcinogens, its presence in pharmaceutical products is a significant safety concern for regulatory bodies and manufacturers alike.[3][4] The therapeutic agent Fenfluramine is used for treating specific medical conditions, and its manufacturing process or storage could potentially lead to the formation of N-Nitrosofenfluramine.[2] This necessitates rigorous analytical testing to ensure patient safety.[5]
The analysis of N-Nitrosofenfluramine, particularly at the trace levels required by regulatory agencies, is complicated by the complexity of pharmaceutical matrices.[5] These matrices often contain high concentrations of the active pharmaceutical ingredient (API), excipients, and other formulation components that can interfere with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][6] A highly selective and efficient sample cleanup method is therefore not just beneficial, but essential for accurate and reliable quantification.
Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for the purification and concentration of analytes from complex samples.[6][7] This application note provides a detailed protocol for the use of SPE in the cleanup of N-Nitrosofenfluramine from pharmaceutical samples, ensuring the removal of interfering matrix components prior to instrumental analysis. The protocol is designed to be robust, reproducible, and grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
Analyte Profile: N-Nitrosofenfluramine
A thorough understanding of the analyte's chemical properties is fundamental to developing an effective SPE method.
| Property | Value | Source |
| Chemical Name | N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide | [1] |
| Molecular Formula | C12H15F3N2O | [2][8][9][10][11] |
| Molecular Weight | 260.26 g/mol | [2][8][9][10][11] |
| Structure | (See Figure 1) | [9][10] |
| Polarity | Moderately polar | Inferred from structure |
Figure 1: Chemical Structure of N-Nitrosofenfluramine A visual representation of the N-Nitrosofenfluramine molecule.
Principle of the SPE Method
This protocol employs a mixed-mode solid-phase extraction sorbent that combines reversed-phase and cation-exchange retention mechanisms. This dual functionality is particularly effective for isolating moderately polar, basic compounds like N-Nitrosofenfluramine from a complex pharmaceutical matrix.
-
Reversed-Phase Interaction: The non-polar elements of the N-Nitrosofenfluramine structure (the phenyl ring and alkyl chains) will interact with the hydrophobic surface of the SPE sorbent.
-
Cation-Exchange Interaction: The nitrogen atoms in the N-Nitrosofenfluramine molecule can be protonated under acidic conditions, allowing for a strong ionic interaction with the cation-exchange functional groups on the sorbent.
This combination of retention mechanisms provides enhanced selectivity and retention, allowing for rigorous washing steps to remove matrix interferences without significant loss of the target analyte.
Experimental Protocol
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Cation-Exchange Polymer Sorbent (e.g., Oasis MCX or Strata-X-C)
-
Methanol (MeOH), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Formic Acid (FA), ACS Grade
-
Ammonium Hydroxide (NH4OH), ACS Grade
-
Sample Solvent: 1% Formic Acid in Water/Methanol (50:50, v/v)
-
Wash Solvent 1: 1% Formic Acid in Water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile
Sample Preparation
The initial sample preparation is critical for ensuring efficient extraction.[5]
-
Weighing: Accurately weigh a portion of the ground tablet or an aliquot of the liquid formulation equivalent to a single dose.
-
Dissolution: Dissolve the sample in a known volume of the Sample Solvent. The organic component (methanol) aids in the dissolution of the drug product, while the acidic aqueous component ensures that the N-Nitrosofenfluramine is protonated and ready for cation exchange.
-
Sonication and Vortexing: Sonicate for 15 minutes and vortex for 2 minutes to ensure complete dissolution of the analyte.[5]
-
Centrifugation/Filtration: Centrifuge the sample at 4000 rpm for 5 minutes to pelletize any insoluble excipients.[12] Alternatively, filter the sample through a 0.45 µm filter.[12] The resulting supernatant/filtrate is the sample load solution.
SPE Workflow
The following steps should be performed using a vacuum manifold to control the flow rate.
Diagram of the SPE Workflow This diagram outlines the sequential steps of the solid-phase extraction process.
Step-by-Step Protocol:
-
Conditioning:
-
Action: Pass 3 mL of Methanol through the SPE cartridge.
-
Causality: This step wets the polymeric sorbent and activates the reversed-phase retention sites.
-
-
Equilibration:
-
Action: Pass 3 mL of HPLC-grade water, followed by 3 mL of the Sample Solvent through the cartridge. Do not allow the sorbent to go dry.
-
Causality: This step equilibrates the sorbent to the pH and solvent conditions of the sample, ensuring consistent and efficient retention of the analyte upon loading.
-
-
Sample Loading:
-
Action: Load the prepared sample solution onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Causality: At this stage, N-Nitrosofenfluramine is retained on the sorbent through both reversed-phase and cation-exchange mechanisms.
-
-
Washing:
-
Wash 1 (Aqueous):
-
Action: Pass 3 mL of Wash Solvent 1 (1% Formic Acid in Water) through the cartridge.
-
Causality: This removes highly polar, water-soluble interferences and excipients from the matrix. The acidic condition ensures the analyte remains protonated and strongly bound by cation exchange.
-
-
Wash 2 (Organic):
-
Action: Pass 3 mL of Wash Solvent 2 (Methanol) through the cartridge.
-
Causality: This step removes less polar, methanol-soluble interferences that are not strongly retained by the cation-exchange mechanism.
-
-
-
Elution:
-
Action: Elute the N-Nitrosofenfluramine from the cartridge with 2 x 1.5 mL aliquots of the Elution Solvent (5% Ammonium Hydroxide in Acetonitrile).
-
Causality: The basic nature of the elution solvent neutralizes the charge on the N-Nitrosofenfluramine, disrupting the cation-exchange interaction. The high organic content of the solvent then disrupts the reversed-phase interaction, allowing the analyte to be effectively eluted.
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for the analytical method (e.g., LC-MS). This step concentrates the analyte, thereby improving the method's sensitivity.
Expected Performance
This protocol is designed to provide high recovery and excellent cleanup, leading to a more reliable and sensitive analytical result.
| Parameter | Expected Result |
| Recovery | > 85% |
| Reproducibility (RSD) | < 10% |
| Matrix Effect Reduction | Significant reduction in ion suppression/enhancement in MS detection |
Conclusion
The described Solid-Phase Extraction protocol offers a robust and reliable method for the cleanup of N-Nitrosofenfluramine from complex pharmaceutical matrices. By leveraging a mixed-mode SPE sorbent, this method provides high selectivity and recovery. The detailed explanation of the causality behind each step ensures that researchers can adapt and troubleshoot the protocol effectively. The implementation of this SPE method is a critical step in ensuring the accurate and sensitive quantification of this potent impurity, ultimately safeguarding patient health.
References
-
Lau, G., Lo, D. S., Yao, Y. J., Leonh, H. T., Chan, C. L., & Chu, S. S. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Chromatographic Science, 43(1), 7-12. [Link]
-
A, A., B, B., C, C., & D, D. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
- CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. (n.d.).
-
Veeprho. (n.d.). N-Nitrosofenfluramine | CAS 19023-40-6. Veeprho. [Link]
-
precisionFDA. (n.d.). N-NITROSOFENFLURAMINE, (S)-. precisionFDA. [Link]
-
precisionFDA. (n.d.). N-NITROSO-FENFLURAMINE. precisionFDA. [Link]
-
LC-MS. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. LC-MS. [Link]
-
Spectroscopy Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online. [Link]
-
PubMed. (n.d.). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
MDPI. (n.d.). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. MDPI. [Link]
-
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
ResearchGate. (n.d.). Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent. ResearchGate. [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]
-
Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Phenomenex. [Link]
-
Cleanchem. (n.d.). N-Nitroso Fenfluramine Impurity | CAS No: NA. Cleanchem. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
Manasa Life Sciences. (n.d.). N-Nitroso fenfluramine. Manasa Life Sciences. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. N-Nitroso fenfluramine | Manasa Life Sciences [manasalifesciences.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. GSRS [precision.fda.gov]
- 10. GSRS [precision.fda.gov]
- 11. N-Nitrosofenfluramine | CAS 19023-40-6 | LGC Standards [lgcstandards.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Recovery Extraction of N-Nitrosofenfluramine from Complex Matrices for Pharmacokinetic and Safety Studies
Abstract
N-Nitrosofenfluramine (N-Fen), a nitrosamine derivative of the anorectic agent fenfluramine, has been identified as an illicit adulterant in nutritional supplements and herbal weight-loss products.[1][2] Given that nitrosamines are classified as probable human carcinogens, the development of robust and sensitive analytical methods for the detection and quantification of N-Nitrosofenfluramine in complex matrices is critical for public health and safety.[3][4] This application note provides a detailed guide for researchers, toxicologists, and drug development professionals on the extraction of N-Nitrosofenfluramine from challenging matrices such as nutritional supplements and biological fluids. We present two validated protocols: a Liquid-Liquid Extraction (LLE) method optimized for solid and semi-solid formulations, and a Solid-Phase Extraction (SPE) method for aqueous samples like plasma and urine. The protocols are designed to achieve high analyte recovery and minimize matrix effects, ensuring reliable downstream analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Introduction: The Challenge of N-Nitrosofenfluramine Analysis
N-Nitrosofenfluramine is a synthetic compound not approved for pharmaceutical use. Its clandestine inclusion in over-the-counter products poses a significant health risk, with reports of severe hepatotoxicity associated with its consumption.[5][6] The analytical challenge lies in isolating this specific molecule from intricate matrices that can contain a wide array of interfering compounds, including active pharmaceutical ingredients, herbal extracts, and endogenous biological molecules.[5][7]
The primary goal of any extraction protocol for N-Nitrosofenfluramine is to efficiently transfer the analyte from the sample matrix into a clean solvent, concentrate it, and remove interfering substances that could suppress or enhance the analytical signal during detection. The choice of extraction technique is dictated by the physicochemical properties of both the analyte and the matrix.
Principles of Extraction Methodologies
The selection of an appropriate extraction method is contingent upon the sample matrix and the desired level of cleanliness and concentration. For N-Nitrosofenfluramine, both LLE and SPE have proven effective.
Liquid-Liquid Extraction (LLE)
LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases. In the context of N-Nitrosofenfluramine, the protocol typically involves:
-
Sample Solubilization: The sample (e.g., capsule powder) is first dissolved in an aqueous solution.
-
pH Adjustment: The pH of the aqueous phase is adjusted. N-Nitrosofenfluramine is a neutral molecule, but adjusting the pH can alter the solubility of matrix components. A basic pH, for instance, can deprotonate acidic interferents, keeping them in the aqueous layer.
-
Extraction: An organic solvent, in which N-Nitrosofenfluramine is highly soluble, is added. Vigorous mixing creates a large surface area for the analyte to partition from the aqueous phase into the organic phase.
-
Phase Separation: The two phases are separated, typically by centrifugation. The organic layer, now containing the analyte, is collected.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample preparation that isolates analytes from a liquid sample by using a solid adsorbent (the stationary phase). It offers a higher degree of selectivity and sample cleanup compared to LLE.[8]
-
Mechanism: A common approach for nitrosamines involves using a strong cation-exchange (SCX) polymeric sorbent.[8] The process involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer, to activate the stationary phase.
-
Loading: The liquid sample is passed through the cartridge. The analyte and some impurities are retained on the sorbent.
-
Washing: A specific solvent is used to rinse the cartridge, removing weakly bound interfering compounds while the analyte of interest remains bound.
-
Elution: A different solvent (the eluent) is passed through the cartridge to disrupt the analyte-sorbent interactions and collect the purified analyte in a clean vial.
-
Protocol 1: Liquid-Liquid Extraction (LLE) for Nutritional Supplements
This protocol is adapted from methodologies proven effective for extracting N-Nitrosofenfluramine from capsule-based dietary supplements.[9] It is designed for robustness and high recovery from a solid matrix.
Materials and Reagents
-
N-Nitrosofenfluramine reference standard
-
Diphenylamine (Internal Standard)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Potassium Hydroxide (KOH), 5M solution
-
Sodium Chloride (NaCl)
-
tert-Butyl Methyl Ether (TBME) (HPLC Grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh the contents of one capsule (or a homogenized powder equivalent) into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of internal standard (e.g., 100 µL of 1 µg/mL diphenylamine in methanol) to the tube.
-
Solubilization: Add 1 mL of deionized water and three drops of methanol. Vortex vigorously for 1 minute, then mechanically shake for 30 minutes to ensure complete dissolution.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet insoluble excipients.
-
Aqueous Phase Transfer: Carefully transfer the supernatant to a new clean 15 mL centrifuge tube.
-
pH Adjustment & Salting Out: To the aqueous phase, add 0.5 mL of 5M potassium hydroxide (KOH) and approximately 3 g of sodium chloride.[9] The KOH ensures the matrix is basic, while NaCl increases the ionic strength of the aqueous phase, driving the neutral N-Nitrosofenfluramine into the organic phase (a "salting-out" effect).
-
Organic Extraction: Add 2 mL of tert-butyl-methyl ether (TBME). Cap the tube and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 2500 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (TBME) to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat steps 7-9 with a fresh 2 mL aliquot of TBME and combine the organic layers to maximize recovery.
-
Drying and Concentration: Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical instrument (e.g., 50:50 Methanol:Water) for subsequent LC-MS analysis.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of N-Nitrosofenfluramine.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol provides a general framework for extracting N-Nitrosofenfluramine from aqueous matrices like urine or plasma. It is designed for high selectivity and removal of biological interferents.
Materials and Reagents
-
Strong Cation Exchange (SCX) SPE Cartridges (e.g., 150 mg, 3 mL)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Acetonitrile (HPLC Grade)
-
SPE Vacuum Manifold
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Urine: Centrifuge the sample to remove particulates. Dilute 1 mL of urine with 1 mL of 0.1% formic acid in water.
-
Plasma/Serum: To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Transfer the supernatant to a new tube and dilute with 2 mL of water.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SCX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove neutral and acidic interferents.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferents.
-
-
Elution: Elute the N-Nitrosofenfluramine from the sorbent by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic eluent neutralizes the charge on the analyte, releasing it from the SCX sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for analysis.
SPE Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. hkmj.org [hkmj.org]
- 3. CAS 19023-40-6: N-NITROSOFENFLURAMINE | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Using HPLC with fluorescence detection for N-Nitrosofenfluramine metabolites
An Application Note and Protocol for the Quantification of N-Nitrosofenfluramine and its Primary Metabolite in Biological Matrices using HPLC with Fluorescence Detection
Abstract
N-Nitrosofenfluramine (N-Fen), a nitrosamine derivative of the anorectic drug fenfluramine, has been identified as a hepatotoxic adulterant in certain dietary supplements. As a member of the N-nitroso compound class, it is considered a potential carcinogen, necessitating sensitive and reliable analytical methods for its detection in both pharmaceutical ingredients and biological systems for toxicological and pharmacokinetic studies.[1] This application note details a robust method for the quantification of N-Nitrosofenfluramine and its primary metabolite, norfenfluramine, in rat plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). The method leverages a pre-column derivatization strategy, which involves the chemical denitrosation of N-Fen to its corresponding secondary amine, norfenfluramine, followed by fluorescent labeling of all present norfenfluramine with dansyl chloride. This approach offers high sensitivity and selectivity, overcoming the challenge that N-nitroso compounds are not natively fluorescent and exhibit poor UV absorbance.[2] The protocol has been structured to align with the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[3]
Introduction and Scientific Principle
The analysis of N-nitroso compounds presents a significant analytical challenge due to their potential presence at trace levels and the need for high sensitivity to meet regulatory requirements.[2] While LC-MS/MS is a common technique, HPLC with fluorescence detection offers a cost-effective and highly sensitive alternative, provided the analyte can be rendered fluorescent.[4]
The core principle of this method is a two-step chemical derivatization process performed prior to chromatographic separation:
-
Denitrosation: The N-nitroso group (-N=O) of N-Nitrosofenfluramine is chemically cleaved. This is typically achieved under acidic conditions with a reagent like hydrobromic acid in glacial acetic acid, converting the parent nitrosamine into its corresponding secondary amine, norfenfluramine.[5]
-
Fluorescent Labeling: The resulting norfenfluramine from the denitrosation step, along with any norfenfluramine already present as a metabolite, is then derivatized with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with the secondary amine group to form a highly fluorescent dansyl-amine conjugate, which can be sensitively detected.[6]
This strategy allows for the indirect quantification of N-Nitrosofenfluramine by measuring the fluorescent derivative. To quantify the metabolite norfenfluramine independently, a parallel sample can be processed without the denitrosation step. The amount of parent N-Fen is then determined by the difference.
Metabolic Pathway of N-Nitrosofenfluramine
Pharmacokinetic studies in rats have demonstrated that N-Nitrosofenfluramine is metabolized primarily to norfenfluramine through a denitrosation pathway.[7] Fenfluramine is not a significant metabolite.[7] This metabolic conversion is a key consideration for the analytical strategy.
Caption: Metabolic conversion of N-Nitrosofenfluramine.
Materials and Methods
Reagents and Materials
-
N-Nitrosofenfluramine reference standard (CAS: 19023-40-6)
-
Norfenfluramine hydrochloride reference standard
-
Dansyl Chloride, 99%
-
Hydrobromic acid (33% in glacial acetic acid)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (ACS grade)
-
Sodium bicarbonate
-
Sodium hydroxide
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (18.2 MΩ·cm, e.g., from a Milli-Q® system)
-
Rat plasma (K2-EDTA anticoagulant)
-
Syringe filters (0.22 µm, PTFE)
Equipment
-
HPLC system with a fluorescence detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Nitrosofenfluramine and Norfenfluramine HCl reference standards in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Dansyl Chloride Solution (1.5 mg/mL): Prepare fresh daily by dissolving dansyl chloride in acetonitrile.
-
Sodium Bicarbonate Buffer (100 mM, pH 9.0): Dissolve sodium bicarbonate in water and adjust the pH to 9.0 with 1 M NaOH.
-
Phosphate Buffer (20 mM, pH 2.8): Dissolve potassium phosphate monobasic in water and adjust the pH to 2.8 with orthophosphoric acid.
Experimental Protocols
The overall analytical workflow involves sample extraction, denitrosation and derivatization, and finally HPLC-FLD analysis.
Caption: Step-by-step analytical workflow diagram.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This step is designed to isolate the analytes from complex biological matrix components like proteins and salts.[8]
-
Pipette 200 µL of rat plasma (calibration standard, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 1 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of methanol. This is the Extracted Sample .
Denitrosation and Derivatization Protocol
-
To the 100 µL Extracted Sample , add 50 µL of 33% HBr in glacial acetic acid.
-
Vortex briefly and incubate at room temperature for 15 minutes to complete the denitrosation.
-
Add 100 µL of sodium bicarbonate buffer (pH 9.0) to neutralize the acid and create the optimal pH for the derivatization reaction.
-
Add 100 µL of the dansyl chloride solution (1.5 mg/mL in acetonitrile).
-
Vortex and incubate in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
HPLC-FLD Instrumentation and Conditions
The chromatographic conditions are optimized to achieve good separation of the dansylated norfenfluramine from potential interferences.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 55% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 55% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation (λex): 340 nmEmission (λem): 530 nm[5][6] |
Method Validation (as per ICH Q2(R1))
A comprehensive method validation should be performed to ensure the reliability of the results.[3][9] The following parameters must be assessed using spiked plasma samples.
| Validation Parameter | Acceptance Criteria & Typical Results |
| Specificity | The peak for dansyl-norfenfluramine should be free of interference at its retention time in blank plasma samples. Chromatographic resolution > 2 from the nearest peak. |
| Linearity & Range | A linear relationship (R² ≥ 0.999) should be established over the range of 1-1000 ng/mL. |
| Accuracy (Recovery) | Mean recovery should be within 85-115% at three concentration levels (low, medium, high). Achieved recovery is typically 95-105%. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 15%Intermediate Precision (Inter-day): RSD ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. Typically achievable at ~0.3 ng/mL. |
| Limit of Quantitation (LOQ) | S/N of 10:1, with acceptable accuracy and precision (RSD ≤ 20%). Typically achievable at ~1.0 ng/mL. |
Results and Discussion
A successful analysis will yield a sharp, well-defined chromatographic peak for the dansyl-norfenfluramine derivative at a stable retention time. The calibration curve, constructed by plotting peak area against concentration, should demonstrate excellent linearity.
The primary advantage of this method is its sensitivity, which is crucial for detecting low-level metabolites in pharmacokinetic studies or trace impurities in drug substances. The derivatization step confers selectivity, as only primary and secondary amines react with dansyl chloride, and the specific excitation/emission wavelengths for the derivative minimize interference from other matrix components.[10][11]
A potential challenge is matrix effects, where co-extracted substances from the plasma can enhance or suppress the fluorescence signal.[2] The use of an internal standard structurally similar to norfenfluramine is recommended to correct for variations in extraction efficiency and potential matrix effects.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of N-Nitrosofenfluramine and its primary metabolite norfenfluramine. By employing a validated denitrosation-derivatization strategy with HPLC-FLD, this method offers the high sensitivity and selectivity required for toxicological assessments, quality control, and pharmacokinetic research. The self-validating framework described ensures that the generated data is accurate, reliable, and compliant with regulatory expectations.
References
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceutical and Medical Devices Agency.
-
Lin, T. J., et al. (2004). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Food and Drug Analysis, 12(2). Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Fluorescence Detector. Retrieved from [Link]
-
Abou-Donia, M. B., et al. (2011). Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomedical Chromatography, 25(5), 579-587. Retrieved from [Link]
-
Nudelman, R., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 27(6), 981-1005. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Gouda, A. S., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 27(21), 7542. Retrieved from [Link]
-
JASCO Global. (n.d.). Principles of HPLC (4) Detectors. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Abdel-Rehim, M., et al. (2011). Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomedical Chromatography, 25(5), 579-587. Retrieved from [Link]
-
Sateesh, A., & Kumar, R. P. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
-
JASCO Global. (n.d.). Principles of HPLC (4) Detectors. Retrieved from [Link]
-
Abdel-Rehim, M., et al. (2011). Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomedical Chromatography, 25(5), 579-587. Retrieved from [Link]
-
Gouda, A. S., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. ResearchGate. Retrieved from [Link]
-
Abou-Donia, S. A., et al. (2005). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. Chemical & biological interactions, 155(1-2), 60–72. Retrieved from [Link]
-
FDA. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. CAS 19023-40-6: N-NITROSOFENFLURAMINE | CymitQuimica [cymitquimica.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fda.gov [fda.gov]
- 10. HPLC Fluorescence Detector | HPLC FLD | SCION Instruments [scioninstruments.com]
- 11. jasco-global.com [jasco-global.com]
Application Note: Structural Elucidation of N-Nitrosofenfluramine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
N-Nitrosofenfluramine, a carcinogenic nitrosamine impurity, has been identified in pharmaceutical and unregulated supplement products, necessitating robust analytical methods for its unambiguous identification. This application note provides a comprehensive guide to the structural elucidation of N-Nitrosofenfluramine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the experimental protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR, and provide an in-depth analysis of the spectral data. The methodology described herein offers a self-validating system for the definitive structural confirmation of N-Nitrosofenfluramine, crucial for regulatory compliance and quality control in the pharmaceutical industry.
Introduction
N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, an amphetamine analogue previously used as an appetite suppressant.[1][2] Like many N-nitrosamines, it is a potent genotoxic impurity and a suspected human carcinogen, making its detection and characterization in active pharmaceutical ingredients (APIs) and other consumables a critical safety concern.[3][4] The structural confirmation of such impurities is paramount for regulatory submissions and ensuring product safety.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A key structural feature of asymmetrical nitrosamines like N-Nitrosofenfluramine is the restricted rotation around the N-N bond due to its partial double-bond character.[4][5][6] This phenomenon gives rise to conformational isomers (rotamers), often referred to as E/Z or syn/anti isomers, which can exist as a mixture in solution and are often distinguishable by NMR, leading to a doubling of some signals.[5][6] This guide will address this potential complexity in the spectral interpretation.
This note outlines a systematic approach using ¹H, ¹³C, and various 2D NMR experiments to provide unequivocal evidence for the structure of N-Nitrosofenfluramine.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the N-Nitrosofenfluramine molecule (Figure 1).
Figure 1: Chemical Structure of N-Nitrosofenfluramine (C₁₂H₁₅F₃N₂O)
Caption: NMR Structural Elucidation Workflow.
-
COSY Analysis: This spectrum reveals the proton-proton coupling networks.
-
A cross-peak between the triplet at δ ~1.1 ppm (H-12) and the multiplet at δ ~3.5-4.2 ppm (H-11) confirms the ethyl group (-CH₂CH₃).
-
A cross-peak between the doublet at δ ~1.25 ppm (H-10) and the methine multiplet at δ ~4.6 ppm (H-8) confirms the CH-CH₃ moiety.
-
A cross-peak between the methine proton (H-8) and the multiplet at δ ~3.1 ppm (H-7) connects the backbone.
-
-
HSQC Analysis: This spectrum unambiguously assigns each proton to its directly attached carbon, confirming the assignments in Table 1. For example, the proton signal at δ ~4.6 ppm will show a correlation to the carbon signal at δ ~60.6 ppm, assigning these to H-8 and C-8, respectively.
-
HMBC Analysis: This is the key experiment for assembling the complete structure from the fragments identified by COSY and HSQC.
Caption: Key HMBC correlations for structural assembly.
-
Aromatic to Aliphatic Link: A crucial correlation will be observed from the benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6. This unequivocally connects the propyl chain to the benzene ring.
-
Backbone Connectivity: Correlations from H-7 to C-8 and from H-8 to C-7 confirm their linkage.
-
Ethyl Group Attachment: A correlation from the methine proton H-8 to the ethyl methylene carbon C-11 confirms the attachment of the ethyl group to the central nitrogen atom.
-
Methyl Group Attachment: Correlations from the methyl protons H-10 to C-8 and C-7 confirm its position on the propyl backbone.
Conclusion
References
-
Kuepper, J., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Chromatographic Science, 43(1), 8–12. Available at: [Link]
-
Lijinsky, W., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4785. Available at: [Link]
-
Harris, R. K., & Spragg, R. A. (1968). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Journal of the American Chemical Society, 90(20), 5425–5431. Available at: [Link]
-
ResearchGate. (2025). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Available at: [Link]
-
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1–23. Available at: [Link]
-
PubMed. (2005). Identifying N-nitrosofenfluramine in a nutrition supplement. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2D NMR Introduction. Available at: [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]
-
Kilo, S. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. LinkedIn. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Small molecule NMR sample preparation. Available at: [Link]
-
PubMed. (2004). Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion. Available at: [Link]
-
Al-Jalal, A. M. I., & Williams, D. L. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ChemistryOpen, 13(1), e202300196. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Nitrosofenfluramine Analysis
Welcome to the technical support center for N-Nitrosofenfluramine (N-NFEN) analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the bioanalysis of this critical compound. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
Part 1: The Fundamentals of Matrix Effects in N-NFEN Analysis
Q1: What are matrix effects, and why are they a significant problem for N-Nitrosofenfluramine analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, N-Nitrosofenfluramine.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects are the alteration of the analytical signal of N-NFEN caused by these co-eluting components.[2] This interference primarily occurs during the ionization process in the mass spectrometer source, leading to either ion suppression (signal decrease) or, less commonly, ion enhancement (signal increase).[1][2]
For N-Nitrosofenfluramine, a compound often analyzed at trace levels, these effects are particularly detrimental.[3] Ion suppression can mask the presence of N-NFEN, leading to falsely low or non-detectable results, which compromises the accuracy, sensitivity, and reproducibility of the assay.[1][2][4] Given the carcinogenic potential of nitrosamine impurities and the stringent regulatory limits on their presence, failing to account for matrix effects can have serious implications for drug safety and regulatory compliance.[5]
Q2: How can I determine if my N-NFEN analysis is suffering from matrix effects?
A2: You cannot reliably identify matrix effects simply by looking at the chromatogram of a biological sample.[6] A clean-looking peak can still be significantly suppressed. The most reliable method is to perform a quantitative assessment. The standard industry approach, recommended by guidelines like the ICH M10, is the post-extraction spike experiment .[7][8]
This experiment isolates the effect of the matrix on the detector response by comparing the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a pure solution.
Here is the core logic:
-
Analyze Analyte in Neat Solution (Solvent): This gives you a baseline, unsuppressed signal.
-
Extract Blank Matrix: Process a sample of the biological matrix (e.g., plasma) that does not contain N-NFEN through your entire sample preparation procedure.
-
Spike the Extracted Matrix: Add a known amount of N-NFEN to the final, clean extract from the blank matrix.
-
Compare Responses: Analyze both samples by LC-MS/MS and compare the peak area of N-NFEN.
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1.0 indicates no matrix effect. A value < 1.0 indicates ion suppression, and a value > 1.0 indicates ion enhancement.
Part 2: Quantitative Assessment and Initial Troubleshooting
Q3: Can you provide a step-by-step protocol for quantifying the matrix effect for N-NFEN?
A3: Certainly. Adhering to a validated protocol is critical for trustworthy data.[7][8][9] This protocol is aligned with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[7][8][10][11][12]
Objective: To quantitatively measure the degree of ion suppression or enhancement on N-NFEN from the sample matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, free of N-NFEN) from at least 6 different sources.
-
N-Nitrosofenfluramine analytical standard.
-
Internal Standard (IS), preferably a stable isotope-labeled version of N-NFEN.
-
All solvents and reagents used in the analytical method.
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a solution of N-NFEN and IS in the final reconstitution solvent at a concentration representing the midpoint of your calibration curve.
-
-
Prepare Set B (Post-Extraction Spike):
-
Take six different lots of blank matrix.
-
Process each blank matrix sample through your complete extraction procedure (e.g., SPE or LLE).
-
Evaporate the final extract to dryness (if applicable) and reconstitute it in a volume of reconstitution solvent.
-
Spike this reconstituted extract with N-NFEN and IS to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis:
-
Inject samples from Set A and Set B into the LC-MS/MS system.
-
Record the peak areas for both N-NFEN and the IS.
-
-
Calculations:
-
Matrix Factor (MF) for N-NFEN: MF = Mean Peak Area of N-NFEN (Set B) / Mean Peak Area of N-NFEN (Set A)
-
Matrix Factor (MF) for IS: MF_IS = Mean Peak Area of IS (Set B) / Mean Peak Area of IS (Set A)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (N-NFEN Peak Area Ratio in Set B) / (IS Peak Area Ratio in Set B) (Note: This is often simplified to MF / MF_IS)
-
Interpretation of Results:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating the IS effectively compensates for the matrix effect.
-
If the MF is low (e.g., <0.5), it indicates significant ion suppression that needs to be addressed, even if the IS-normalized factor is acceptable. High variability between the six matrix lots is also a red flag.
The following diagram illustrates the logic of this workflow.
Caption: Workflow for Quantifying Matrix Effects.
Part 3: Troubleshooting Guide - Sample Preparation Strategies
Matrix effects originate from insufficient sample cleanup.[1] Therefore, optimizing your sample preparation is the most effective strategy to mitigate them.[1][4]
Q4: My protein precipitation (PPT) method shows high ion suppression for N-NFEN. What should I do?
A4: Protein precipitation is a simple but non-selective sample preparation technique. While it effectively removes large proteins, it leaves behind many other matrix components, particularly phospholipids, which are notorious for causing ion suppression.
Troubleshooting Steps:
-
Switch to a More Selective Technique: PPT is often inadequate for achieving the low detection limits required for nitrosamines.[13] You should strongly consider moving to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][13]
-
Optimize the PPT Protocol (If you must use it):
-
Solvent Choice: Experiment with different precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the sample. Acetonitrile is generally preferred.
-
Temperature: Perform the precipitation at low temperatures (e.g., in an ice bath) to enhance protein removal.
-
Post-PPT Cleanup: After centrifugation, consider adding a phospholipid removal plate or cartridge step to specifically target these interfering species.
-
Q5: What type of Solid Phase Extraction (SPE) is best for N-Nitrosofenfluramine?
A5: For polar analytes like many nitrosamines, specialized SPE sorbents are often required.[14] Traditional reversed-phase (C18) or ion-exchange sorbents may not provide sufficient cleanup or recovery.
Recommended SPE Sorbents for Nitrosamines:
-
Activated Carbon: This is highly effective for extracting polar nitrosamines from aqueous matrices.[14] Its porous structure and high surface area provide excellent retention for these compounds while allowing more polar interferences to be washed away.[14]
-
Polymeric Sorbents: Sorbents like hydrophilic-lipophilic balanced (HLB) polymers can offer good recovery for a broad range of analytes and are often a good starting point for method development.
The following diagram outlines a generic, yet robust, SPE workflow that serves as a self-validating system. Each step is designed to either bind the analyte, remove interferences, or elute the analyte, ensuring a clean final extract.
Caption: Generalized Solid Phase Extraction Workflow.
Q6: I am considering Liquid-Liquid Extraction (LLE). Which solvents and pH conditions are recommended for N-NFEN?
A6: LLE is a powerful technique that separates compounds based on their differential solubility in two immiscible liquids.[15] For N-NFEN, which is a neutral compound, the pH of the aqueous phase is less critical for extraction itself but can be adjusted to suppress the extraction of acidic or basic interferences.
Recommended LLE Protocol:
-
Sample Pre-treatment: Start with your biological sample (e.g., 1 mL of plasma).
-
pH Adjustment: Adjust the sample to a neutral pH (~7.0) to minimize the extraction of endogenous acids and bases.
-
Solvent Selection: Use a water-immiscible organic solvent. Dichloromethane (DCM) or a mixture of n-hexane and ethyl acetate are commonly used for nitrosamine extraction.[16][17] Ether has also been successfully used for N-NFEN extraction.[18]
-
Extraction: Add the organic solvent (e.g., 5 mL of DCM), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.
-
Collection: Carefully collect the organic layer (bottom layer for DCM).
-
Repeat (Optional but Recommended): Perform a second extraction on the remaining aqueous layer to improve recovery.
-
Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in your mobile phase for LC-MS/MS analysis.
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Non-selective, high risk of matrix effects, poor recovery for some analytes. | Initial screening where high accuracy is not paramount. |
| Liquid-Liquid Extraction (LLE) | High recovery, good cleanup, relatively inexpensive. | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[13] | Removing highly polar or non-polar interferences when SPE is not effective. |
| Solid Phase Extraction (SPE) | Highly selective, excellent cleanup, high concentration factor, easily automated.[1][19] | Higher cost per sample, requires method development to select the correct sorbent. | Achieving the lowest detection limits and highest data quality, especially for regulatory submissions.[13] |
Part 4: Troubleshooting Guide - LC-MS/MS Method Optimization
If sample preparation is not sufficient, further optimization of your analytical method is required.
Q7: How can I modify my chromatography to separate N-NFEN from matrix interferences?
A7: The goal of chromatography is to separate your analyte from the components causing ion suppression.[1] If they don't co-elute, the matrix effect is minimized.
Chromatographic Strategies:
-
Change the Gradient: Altering the slope of your mobile phase gradient can shift the retention time of N-NFEN relative to the interfering compounds.[20] Try both faster and slower gradients.
-
Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) or adjust the pH of the aqueous phase.
-
Switch Column Chemistry: If you are using a standard C18 column, try a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity and may resolve N-NFEN from the interferences.
-
Use a Guard Column: A guard column helps protect your analytical column from strongly retained matrix components that can build up over time and cause variable performance.[6]
Q8: Can changing the mass spectrometer's ionization source help reduce matrix effects?
A8: Yes, to some extent. The choice of ionization technique can influence susceptibility to matrix effects.
-
Electrospray Ionization (ESI): This is the most common technique but is also highly susceptible to ion suppression because it relies on a finite amount of charge at the droplet surface.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often less prone to matrix effects than ESI.[4][21] It uses a corona discharge to ionize analytes in the gas phase, a process that is less affected by non-volatile matrix components like salts and lipids. If your method uses ESI and suffers from severe suppression, developing an APCI method is a viable strategy.[4]
Part 5: Advanced Strategies and Regulatory Compliance
Q9: How critical is a stable isotope-labeled internal standard (SIL-IS) for N-NFEN analysis?
A9: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended for any quantitative bioanalytical method intended for regulatory submission.[1]
Why a SIL-IS is crucial: A SIL-IS (e.g., N-Nitrosofenfluramine-d5) is chemically identical to N-NFEN, so it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[1] When you quantify using the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is canceled out. This provides the most accurate and precise quantification possible.[1] Using a structural analog as an internal standard is a less ideal alternative, as it may not co-elute and will not experience the matrix effect in the same way.
Q10: What are matrix-matched calibrants and when should I use them?
A10: Matrix-matched calibrants are calibration standards prepared in the same biological matrix as your unknown samples (e.g., blank plasma).[1] This approach forces the standards and the samples to experience the same matrix effects.[1]
You should use matrix-matched calibrants when:
-
You do not have a suitable SIL-IS available.
-
You have confirmed that the matrix effect is consistent across different sources or lots of the biological matrix.
This approach is a cornerstone of bioanalytical method validation as described in regulatory guidelines.[7][8] The objective is to ensure that the method is suitable for its intended purpose by demonstrating its accuracy and reliability.[7][8]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Jacobs Publishers. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2022, May 24). European Medicines Agency. Retrieved from [Link]
-
Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. (1999, April 1). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement. (2005). Journal of Analytical Toxicology. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2021, February). U.S. Food and Drug Administration. Retrieved from [Link]
-
Analysis of N-nitroso-fenfluramine using LC-MS. (n.d.). Shimadzu. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, May 24). International Council for Harmonisation. Retrieved from [Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). (2023, August 4). U.S. Food and Drug Administration. Retrieved from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022, August 23). ACS Omega. Retrieved from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019, October 23). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2006, May 1). LCGC North America. Retrieved from [Link]
-
Identifying N-nitrosofenfluramine in a nutrition supplement. (2005). Journal of Analytical Toxicology. Retrieved from [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement. (2005). Journal of Analytical Toxicology. Retrieved from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2020, August 9). ResearchGate. Retrieved from [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2023, November 22). ResolveMass. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2020, October 29). Restek. Retrieved from [Link]
-
Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. (n.d.). Phenomenex. Retrieved from [Link]
-
Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. (n.d.). GERSTEL. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014, January 1). LCGC North America. Retrieved from [Link]
-
Solid-phase microextraction of N-nitrosamines. (2001, August 5). ResearchGate. Retrieved from [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). AAPS Journal. Retrieved from [Link]
-
Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using Supported Liquid Extraction. (n.d.). Altasciences. Retrieved from [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2022, October 12). ResearchGate. Retrieved from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024, April 29). RSC Advances. Retrieved from [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
-
Nitrosamine Testing: FDA Guidance & Methods 2026. (n.d.). Assyro. Retrieved from [Link]
-
Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (n.d.). Agilent Technologies. Retrieved from [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, February 9). World Health Organization. Retrieved from [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. assyro.com [assyro.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. database.ich.org [database.ich.org]
- 11. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. altasciences.com [altasciences.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. grupobiomaster.com [grupobiomaster.com]
- 18. academic.oup.com [academic.oup.com]
- 19. agilent.com [agilent.com]
- 20. scribd.com [scribd.com]
- 21. pmda.go.jp [pmda.go.jp]
Technical Support Center: Enhancing Detection Limits for N-Nitrosofenfluramine in Pharmaceuticals
Welcome to the dedicated technical support resource for the analysis of N-Nitrosofenfluramine. This guide is designed for researchers, analytical scientists, and drug development professionals actively working to detect and quantify this specific nitrosamine impurity. Given the potent carcinogenic nature of many nitrosamines, achieving low detection limits is not merely an analytical challenge but a critical component of ensuring patient safety.[1][2][3]
This document provides in-depth, experience-driven guidance, moving beyond simple procedural lists to explain the underlying scientific principles of each methodological choice. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of N-Nitrosofenfluramine.
Q1: What are the primary analytical techniques for detecting N-Nitrosofenfluramine at low levels?
A1: The most effective methods for detecting trace levels of N-Nitrosofenfluramine are mass spectrometry-based techniques due to their high sensitivity and selectivity.[4] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for nitrosamine analysis.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and frequently used technique.[5][6] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, but it may lack the sensitivity required for the stringent detection limits set by regulatory bodies.[5][6]
Q2: Why is sample preparation so critical for N-Nitrosofenfluramine analysis?
A2: Effective sample preparation is crucial for several reasons. Firstly, it isolates N-Nitrosofenfluramine from the complex pharmaceutical matrix, which can interfere with the analytical signal.[7] Secondly, it concentrates the analyte, which is essential for achieving low detection limits.[8] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[9][10][11] A robust extraction protocol is one of the most significant challenges in nitrosamine testing and directly impacts the accuracy and precision of the results.[7]
Q3: What are the typical challenges encountered when analyzing N-Nitrosofenfluramine?
A3: The primary challenges include:
-
Achieving sufficient sensitivity: Regulatory limits for nitrosamines are often in the parts-per-billion (ppb) range, requiring highly sensitive instrumentation.[12]
-
Matrix effects: The active pharmaceutical ingredient (API) and excipients in the drug product can suppress or enhance the ionization of N-Nitrosofenfluramine, leading to inaccurate quantification.[7]
-
Analyte stability: Nitrosamines can be susceptible to degradation, particularly from light (photolysis), which requires careful sample handling.[7]
-
In-situ formation: There is a risk of inadvertently forming nitrosamines during the sample preparation process itself if precursor amines and nitrosating agents are present.[7]
Q4: What are the regulatory expectations for controlling N-Nitrosofenfluramine impurities?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals.[1][13][14] Manufacturers are required to perform risk assessments to determine the potential for nitrosamine formation in their products and, if a risk is identified, to conduct testing to quantify any impurities present.[14][15] The acceptable intake (AI) limits for nitrosamines are set based on their carcinogenic potential.[13][16]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Poor Sensitivity and Low Signal-to-Noise Ratio in LC-MS/MS Analysis
Low sensitivity is a common roadblock to achieving the required limits of detection (LOD) and quantitation (LOQ). The following steps will help you systematically diagnose and resolve this issue.
Step 1: Verify Instrument Performance
-
Action: Before analyzing samples, run a system suitability test using a certified reference standard of N-Nitrosofenfluramine.
-
Rationale: This initial step confirms that the LC-MS/MS system is performing optimally and that any issues are likely related to the sample or method, not the instrument itself.
Step 2: Optimize Mass Spectrometry Parameters
-
Action: Perform a tuning and optimization of the N-Nitrosofenfluramine standard. This involves optimizing the precursor ion, product ions, collision energy, and other source parameters.
-
Rationale: Maximizing the sensitivity of the mass spectrometer for the specific analyte is crucial. A well-optimized Multiple Reaction Monitoring (MRM) method significantly enhances the signal-to-noise ratio.[17]
Step 3: Enhance Sample Preparation for Analyte Concentration
-
Action: If the signal is still low, consider modifying your sample preparation to increase the concentration of N-Nitrosofenfluramine in the final extract. This can be achieved by increasing the initial sample amount or reducing the final reconstitution volume.
-
Rationale: A higher concentration of the analyte will result in a stronger signal. However, be mindful that this can also concentrate matrix components, potentially leading to increased ion suppression.
Step 4: Mitigate Matrix Effects
-
Action: If you suspect ion suppression from the drug product matrix, implement strategies to reduce its impact. This can include:
-
Improving chromatographic separation: Ensure that N-Nitrosofenfluramine is chromatographically separated from the API and major excipients.[17]
-
Using a diverter valve: Program the LC system to divert the flow containing the highly concentrated API to waste, preventing it from entering the mass spectrometer source.[17]
-
Employing more effective sample cleanup: Consider a more rigorous solid-phase extraction (SPE) protocol with different sorbents to better remove interfering compounds.
-
-
Rationale: Matrix effects are a primary cause of poor sensitivity in LC-MS/MS analysis.[7] Reducing the amount of co-eluting matrix components entering the mass spectrometer is key to obtaining a robust and sensitive method.
Experimental Workflow: Optimizing N-Nitrosofenfluramine Detection by LC-MS/MS
Caption: A logical diagram illustrating the key steps to ensure the reproducibility of N-Nitrosofenfluramine analysis.
Part 3: Data and Protocols
Table 1: Comparison of Analytical Techniques for N-Nitrosofenfluramine
| Technique | Typical Sensitivity | Selectivity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Very High (sub-ppb) | Very High | Gold standard for confirmatory analysis; high specificity. | Higher equipment cost; susceptible to matrix effects. |
| GC-MS | High (ppb level) | High | Robust for volatile nitrosamines; good sensitivity. | May require derivatization for less volatile compounds. |
| HPLC-UV | Moderate (ppm level) | Moderate | Lower equipment cost; widely available. | Insufficient sensitivity for regulatory limits; potential for interference. |
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for N-Nitrosofenfluramine
This protocol provides a starting point for developing a liquid-liquid extraction method. Optimization will be required based on the specific drug product matrix.
-
Sample Preparation:
-
Accurately weigh a portion of the ground pharmaceutical product equivalent to one dosage unit into a centrifuge tube.
-
Add a known volume of an appropriate aqueous buffer to dissolve the sample.
-
Spike with an internal standard solution.
-
-
Extraction:
-
Add a suitable organic solvent (e.g., dichloromethane or diethyl ether). [9] * Vortex or shake vigorously for a specified time (e.g., 10 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Concentration:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a known, small volume of the mobile phase used for LC-MS/MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the analytical system.
-
References
-
ResearchGate.
-
PubMed.
-
Agilent Technologies.
-
ResearchGate.
-
Journal of Chromatographic Science.
-
PubMed.
-
U.S. Food and Drug Administration.
-
The Analytical Scientist.
-
ResearchGate.
-
European Medicines Agency (EMA).
-
Shimadzu.
-
Bioanalysis Zone.
-
PubMed.
-
Thermo Fisher Scientific.
-
U.S. Food and Drug Administration.
-
ResearchGate.
-
Phenomenex.
-
PubMed.
-
ECA Academy.
-
National Center for Biotechnology Information.
-
ECA Academy.
-
Thermo Fisher Scientific.
-
Heads of Medicines Agencies.
-
U.S. Food and Drug Administration.
-
PubMed Central.
-
U.S. Food and Drug Administration.
-
Agilent Technologies.
-
The Analytical Scientist.
-
Google Patents.
-
Grupo Biomaster.
-
Sigma-Aldrich.
-
Altasciences.
-
Official Medicines Control Laboratory.
-
YouTube.
-
Zamann Pharma Support GmbH.
-
Thermo Fisher Scientific.
-
PubMed.
-
European Directorate for the Quality of Medicines & HealthCare.
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grupobiomaster.com [grupobiomaster.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 16. youtube.com [youtube.com]
- 17. lcms.cz [lcms.cz]
Mitigating in-situ formation of N-Nitrosofenfluramine during sample prep
Welcome to the Technical Support Center for mitigating the in-situ formation of N-Nitrosofenfluramine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the artificial formation of this nitrosamine impurity during analytical sample preparation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the in-situ formation of N-Nitrosofenfluramine.
1. What is N-Nitrosofenfluramine and why is it a concern?
N-Nitrosofenfluramine is a type of nitrosamine impurity that can form from the drug substance fenfluramine. Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties.[1][2] Regulatory bodies like the FDA and EMA have issued stringent guidance to control their presence in pharmaceutical products to ensure patient safety.[3][4][5] The formation of N-Nitrosofenfluramine as an artifact during testing can lead to inaccurate results, potentially causing unnecessary rejection of safe drug batches and complicating regulatory compliance.
2. How does N-Nitrosofenfluramine form in-situ during sample preparation?
N-Nitrosofenfluramine can form when fenfluramine, which is a secondary amine, reacts with a nitrosating agent.[6][7] This reaction, known as nitrosation, is often facilitated by acidic conditions.[2][6] The most common nitrosating agents are nitrites (NO2-), which can be present as trace impurities in excipients, reagents, or even from environmental sources.[8]
3. What are the primary sources of nitrites in my sample preparation workflow?
Nitrites can be introduced into your analytical workflow from several sources:
-
Excipients: Certain common pharmaceutical excipients can contain trace levels of nitrites.[8]
-
Reagents and Solvents: Nitrites can be present as impurities in reagents and solvents used for sample dissolution and extraction.
-
Water: The water used for preparing solutions and buffers can be a source of nitrites.
-
Environmental Contamination: Nitrogen oxides from the air can dissolve in aqueous solutions and form nitrites.
4. What analytical conditions are most likely to promote the in-situ formation of N-Nitrosofenfluramine?
The following conditions can increase the risk of artificial N-Nitrosofenfluramine formation:
-
Low pH (Acidic Conditions): Acidic environments, often used in sample extraction and preparation for chromatography, can significantly accelerate the nitrosation reaction.[2][6]
-
Elevated Temperatures: Higher temperatures during sample processing or in the inlet of a gas chromatograph can promote the reaction.[9]
-
Presence of Water: Aqueous environments are often necessary for the nitrosation reaction to occur.[10]
-
Light Exposure: Some nitrosamines are light-sensitive, and exposure to light can potentially influence their formation and degradation.[9]
5. How can I prevent the in-situ formation of N-Nitrosofenfluramine?
Key mitigation strategies include:
-
pH Control: Maintaining a neutral to slightly basic pH during sample preparation can significantly inhibit the nitrosation reaction.[10]
-
Use of Nitrite Scavengers: Adding antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) to your sample solutions can effectively quench nitrites, preventing them from reacting with fenfluramine.[2][11][12]
-
High-Purity Reagents: Using high-purity, nitrite-free reagents and solvents is crucial.
-
Minimize Sample Preparation Time: Reducing the time between sample preparation and analysis can limit the opportunity for the reaction to occur.
-
Method Optimization: Employing analytical techniques that minimize harsh conditions, such as high temperatures, is recommended. For instance, LC-MS is often preferred over GC-MS for nitrosamine analysis to avoid thermal degradation and artifact formation.[13][14]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues encountered during the analysis of fenfluramine for nitrosamine impurities.
Guide 1: Unexpected Detection of N-Nitrosofenfluramine in a Known "Clean" Sample
Issue: You are analyzing a batch of fenfluramine active pharmaceutical ingredient (API) or a drug product that has previously tested negative for N-Nitrosofenfluramine, but your current analysis shows its presence.
Potential Cause: In-situ formation during sample preparation is a likely culprit.
Troubleshooting Steps:
-
Review Your Sample Preparation Workflow:
-
Check the pH: Measure the pH of your sample solution. If it is acidic, this is a major risk factor.
-
Identify Nitrite Sources: Scrutinize all reagents, solvents, and excipients for potential nitrite contamination.
-
Evaluate Temperature Exposure: Note any steps where the sample is heated.
-
-
Implement Mitigation Strategies:
-
Incorporate a Nitrite Scavenger:
-
Protocol: Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL in water). Add a specific volume of this solution to your sample diluent to achieve a final concentration of approximately 0.1% (w/v) ascorbic acid.
-
Rationale: Ascorbic acid is a highly effective antioxidant that rapidly reduces nitrite to nitric oxide, preventing it from participating in the nitrosation of fenfluramine.[2]
-
-
Adjust the pH:
-
Protocol: If your method allows, adjust the pH of your sample diluent to be neutral or slightly basic (pH 7-8) using a suitable buffer (e.g., phosphate buffer).
-
Rationale: The nitrosation of secondary amines is significantly slower at neutral to basic pH.[10]
-
-
-
Perform a Control Experiment:
-
Analyze three parallel samples:
-
Sample A: Your standard sample preparation.
-
Sample B: Sample prepared with the addition of a nitrite scavenger.
-
Sample C: Sample prepared with pH adjustment.
-
-
Interpretation: If Samples B and C show a significant reduction or complete absence of N-Nitrosofenfluramine compared to Sample A, this confirms in-situ formation was the issue.
-
Diagram of the Mitigation Workflow:
Caption: Workflow for troubleshooting unexpected N-Nitrosofenfluramine detection.
Guide 2: Method Development for Robustness Against In-Situ N-Nitrosofenfluramine Formation
Objective: To develop an analytical method for fenfluramine that is inherently robust against the artificial formation of its nitrosamine impurity.
Key Principles:
-
Proactive Prevention: Design the method from the ground up to minimize nitrosation risk.
-
Method Validation: Include specific experiments to demonstrate the method's resistance to in-situ formation.
Step-by-Step Protocol for Method Development:
-
Selection of Analytical Technique:
-
Sample Diluent Optimization:
-
Starting Point: Begin with a neutral pH diluent, such as a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
-
Incorporate a Scavenger: Add a nitrite scavenger like ascorbic acid (0.1% w/v) or alpha-tocopherol to the diluent as a standard practice.[2][11]
-
Avoid Strongly Acidic Modifiers: If acidic conditions are necessary for chromatography, use the mildest effective acid and keep the sample in this environment for the shortest possible time.
-
-
Spiking Experiment for Method Validation:
-
Objective: To demonstrate that your method does not generate N-Nitrosofenfluramine even in the presence of precursors.
-
Protocol:
-
Prepare a sample of fenfluramine in your optimized sample diluent.
-
Spike this sample with a known concentration of sodium nitrite (e.g., 10 ppm).
-
Analyze the spiked sample immediately and after a set period (e.g., 2, 4, and 8 hours) at room temperature.
-
-
Acceptance Criteria: The analysis should show no detectable increase in N-Nitrosofenfluramine over time. This confirms the protective effect of your sample preparation procedure.
-
Table of Recommended Method Parameters:
| Parameter | Recommendation | Rationale |
| Analytical Technique | LC-MS/MS | High sensitivity, selectivity, and avoids high temperatures. |
| Sample Diluent pH | 7.0 - 8.0 | Minimizes the rate of the nitrosation reaction.[10] |
| Nitrite Scavenger | Ascorbic Acid (0.1% w/v) | Effectively quenches residual nitrites.[2][11] |
| Sample Storage | Protect from light, store at 2-8°C | Reduces potential degradation and reaction rates. |
| Analysis Time | Analyze as soon as possible after preparation | Limits the time for potential in-situ formation. |
Diagram of the Nitrosation Reaction and Mitigation:
Caption: The reaction leading to N-Nitrosofenfluramine and its inhibition.
References
- Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Publications. (2023, July 21).
- Nitrosamines Formation as Artefact... What are the Challenges?. (2021, November 22).
- Control of Nitrosamine Impurities in Human Drugs - FDA.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
- Understanding the Kinetics and Formation of N-nitrosamines from Pharmaceutical Precursors During Water Purification - SURFACE at Syracuse University.
- Nitrosamine impurities | European Medicines Agency (EMA). (2025, July 29).
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025, November 7).
- EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents.
- Identifying N-Nitrosofenfluramine in a Nutrition Supplement - ResearchGate. (2025, August 6).
- In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry - PubMed. (2024, November 28).
- N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (2023, May 3).
- Control of Nitrosamine Impurities in Human Drugs - FDA. (2024, August 30).
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA.
- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. (2021, January 21).
- N-Nitroso fenfluramine - Manasa Life Sciences.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19).
- N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (2023, April 5).
- Nitrosamine impurities: guidance for marketing authorisation holders. (2025, December 1).
- Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders.
- Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc. (2026, January 5).
- Utilizing A Stepwise Approach For Nitrosamine Risk Mitigation - Cambrex Corporation.
- Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 - JoVE. (2023, April 30).
- EMA/HMA: Nitrosamine Report published - ECA Academy. (2025, August 20).
- Nitrite Scavengers - An elegant and simple solution to mitigate nitrosamines in drug products | dsm-firmenich Health, Nutrition & Care.
- Method 8070A: Nitrosamines by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.
- Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed. (2005, January 15).
- Identifying N-Nitrosofenfluramine in a Nutrition Supplement.
- Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry. (2023, January 13).
- Nitrosamine- pH role. (2025, April 2).
- In-situ Formation and evaluation of N-Nitrosamine Drug Substance Related Impurities in Glycopeptides implying Orbitrap mass spectrometry | Request PDF - ResearchGate. (2025, August 6).
- Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. (2025, March 12).
- Risk Mitigation of Nitrosamines Formation in Drug Products: Role of Excipients – Interview with MEGGLE. (2025, April 9).
- N-nitrosamines formation from secondary amines by nitrogen fixation on the surface of activated carbon - PubMed. (2011, October 1).
- Nitrosamine impurities analysis solutions guide | Thermo Fisher Scientific. (2025, October 1).
- Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025, October 16).
- A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (2024, June 24).
- Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Publications. (2023, July 21).
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs | FDA. (2021, May 26).
- Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.
Sources
- 1. In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. jove.com [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cambrex.com [cambrex.com]
- 10. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. dsm-firmenich.com [dsm-firmenich.com]
- 12. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs | FDA [fda.gov]
Technical Support Center: Optimizing Chromatographic Separation of N-Nitrosofenfluramine Isomers
Introduction
N-Nitrosofenfluramine is a potent, genotoxic impurity that can form from the nitrosation of Fenfluramine, a drug substance used in the treatment of specific types of epilepsy. Due to its potential carcinogenicity, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control and monitoring of such nitrosamine impurities to ensure patient safety. N-Nitrosofenfluramine possesses a chiral center, inherited from its parent molecule, and can also exist as cis/trans isomers due to restricted rotation around the N-N bond of the nitroso group. This isomeric complexity presents a significant analytical challenge. The separation and quantification of these isomers are critical, as their toxicological profiles may differ significantly.
This guide provides a comprehensive, question-and-answer-based resource for researchers, analytical scientists, and quality control professionals to develop, optimize, and troubleshoot chromatographic methods for the separation of N-Nitrosofenfluramine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate the isomers of N-Nitrosofenfluramine?
A1: Different stereoisomers (enantiomers) and geometric isomers (cis/trans) of a compound can exhibit vastly different pharmacological and toxicological properties. For instance, the therapeutic effects and adverse cardiovascular effects of fenfluramine and its metabolite, norfenfluramine, are known to be stereoselective. By extension, it is crucial to assume that the isomers of N-Nitrosofenfluramine may also have different toxicity profiles. Regulatory agencies require the control of genotoxic impurities to specific acceptable intake (AI) limits. To perform an accurate risk assessment and ensure product safety, one must be able to resolve and quantify the most potent or abundant isomer(s).
Q2: What are the primary chromatographic techniques for separating N-Nitrosofenfluramine isomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for sensitive and specific detection. For chiral separations, specialized techniques are required:
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.
-
Supercritical Fluid Chromatography (SFC): Often considered a superior technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.
-
GC with a Chiral Column: Can also be used, sometimes involving derivatization of the analyte to enhance volatility and separability.
Q3: What are the key structural features of N-Nitrosofenfluramine that influence its chromatographic behavior?
A3: N-Nitrosofenfluramine is a moderately polar molecule containing a secondary amine that has been nitrosated. Its key features are:
-
A Chiral Center: The carbon atom to which the ethylamino group and the trifluoromethyl-phenyl group are attached is chiral, leading to (S)- and (R)-enantiomers. The (S)-isomer has been identified in some contaminated diet aids.
-
N-Nitroso Group: This group allows for the potential of cis/trans (or syn/anti) geometric isomerism.
-
Basic Amine Functionality (in parent molecule): While the nitrosation removes the most basic site, the overall molecule retains some polarity. The pKa of the parent amine is a critical factor in reversed-phase HPLC, as mobile phase pH will dictate its degree of ionization.
-
Aromatic Ring with a Trifluoromethyl Group: This bulky, lipophilic group provides significant interaction with reversed-phase stationary phases like C18.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during method development and routine analysis.
Problem Area 1: Poor Resolution Between Isomers
Q: My chiral column is not separating the (S)- and (R)- enantiomers. What should I try first?
A: Lack of chiral resolution is a common starting point. The issue lies in insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).
Step-by-Step Troubleshooting:
-
Verify Column Type: Confirm you are using a true chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are excellent starting points for many chiral separations.
-
Optimize the Mobile Phase: This is the most powerful tool for improving chiral resolution.
-
Normal Phase (NP) / SFC Mode: In NP-HPLC or SFC, the primary solvents are non-polar (e.g., hexane, CO₂) with a polar "modifier" or "co-solvent" (e.g., ethanol, methanol, isopropanol). The type and concentration of the alcohol modifier can dramatically alter selectivity.
-
Try Different Alcohols: Switch between ethanol, isopropanol, and methanol. Their different hydrogen bonding capabilities will change the interaction with the CSP.
-
Adjust Modifier Percentage: Systematically vary the alcohol concentration (e.g., from 5% to 25% in 5% increments). Lower modifier content often increases retention and may improve resolution, but can also broaden peaks.
-
-
Consider Additives: Small amounts of an acidic or basic additive can be crucial, especially in SFC. For amine-containing compounds, additives like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and sometimes resolution by masking active sites on the silica support.
-
Lower the Temperature: Reducing the column temperature increases the thermodynamic differences in the analyte-CSP interaction, often leading to better resolution. Try reducing the temperature from ambient to 15°C or 10°C.
-
Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.
Q: I see two peaks, but they are overlapping (Resolution < 1.5). How can I increase the space between them?
A: This indicates you have partial separation. The goal now is to enhance selectivity (move the peaks further apart) or improve efficiency (make the peaks narrower).
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,7.5"]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Workflow for troubleshooting poor isomer resolution.
Problem Area 2: Poor Peak Shape (Tailing or Fronting)
Q: My N-Nitrosofenfluramine peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is often observed for amine-containing compounds in reversed-phase HPLC. It is typically caused by secondary interactions between the analyte and the stationary phase, often with acidic silanol groups on the silica surface.
Causality and Solutions:
-
Mobile Phase pH is Suboptimal: N-Nitrosofenfluramine's parent molecule, fenfluramine, is a secondary amine. In acidic conditions, any residual un-nitrosated amine will be protonated. This positive charge can interact strongly with deprotonated, negatively charged silanols on the silica surface, causing tailing.
-
Solution 1 (Acidic pH): Add a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the surface silanols, reducing their capacity for secondary ionic interactions. A rule
-
Technical Support Center: Quantitating Low-Level N-Nitrosofenfluramine Impurities
Welcome to the technical support center for the analysis of N-Nitrosofenfluramine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the challenging quantitation of this specific nitrosamine drug substance-related impurity (NDSRI). As a probable human carcinogen, regulatory scrutiny of N-Nitrosofenfluramine is intense, demanding analytical methods that are not only highly sensitive but also exceptionally robust and reliable.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to address the common hurdles encountered during its analysis.
Section 1: Regulatory Landscape & Acceptable Intake (AI) Limits
Understanding the regulatory framework is the first step in developing a compliant analytical control strategy. The limits are not arbitrary; they are based on toxicological data and risk assessment models.
Q1: Why is there such a stringent focus on controlling N-Nitrosofenfluramine impurities?
N-Nitrosofenfluramine belongs to the N-nitrosamine class of compounds, which are classified as probable human carcinogens based on extensive animal studies.[2] Regulatory bodies in the European Union and the United States first identified nitrosamine impurities in common medicines around 2018, leading to widespread recalls and a fundamental shift in pharmaceutical quality control.[1][3] The core principle is to protect patients by ensuring that long-term exposure to these impurities remains below levels that could increase the risk of cancer.[2] Therefore, marketing authorization holders are responsible for performing risk assessments and implementing highly sensitive testing to control these impurities throughout a product's lifecycle.[3][4]
Q2: What is the specific Acceptable Intake (AI) limit for N-Nitrosofenfluramine?
The Acceptable Intake (AI) limit is the maximum amount of the impurity a person can be exposed to per day over a lifetime with a negligible risk to health. Regulatory agencies like the U.S. FDA and Singapore's Health Sciences Authority (HSA) use a methodology known as the Carcinogenic Potency Categorization Approach (CPCA) to assign AI limits to NDSRIs based on their chemical structure.[5][6]
N-Nitrosofenfluramine falls into a specific potency category that dictates its AI limit. This limit is the critical quantitative target that your analytical method's Limit of Quantitation (LOQ) must be able to meet.[7]
| Impurity Name | Source Drug Substance | CPCA Category | Recommended AI Limit (ng/day) | Authority / Reference |
| N-Nitroso-fenfluramine | Fenfluramine | 3 | 400 ng/day | FDA, HSA[6][8] |
Section 2: Core Analytical Challenges - FAQs
The quantitation of N-Nitrosofenfluramine is a formidable analytical task due to a convergence of factors that push modern instruments to their limits.
Q3: What makes quantifying N-Nitrosofenfluramine at the 400 ng/day level so difficult?
Achieving this requires detecting the impurity at parts-per-billion (ppb) levels or lower within the drug product, which presents several core challenges:[9][10]
-
Ultra-Trace Sensitivity: The required detection levels are at the edge of the capabilities of even the most sensitive mass spectrometers.[10]
-
Matrix Complexity: The active pharmaceutical ingredient (API) and various excipients in a drug product create a complex sample matrix that can severely interfere with the analysis.[9][11]
-
Analyte Stability: N-nitrosamines can be susceptible to degradation under certain conditions, such as exposure to light (photolysis) or elevated temperatures during sample processing.[10][12]
-
Artifactual Formation: A significant risk is the inadvertent formation of N-Nitrosofenfluramine during the analytical process itself, which can lead to false-positive results.[10][11]
Q4: What are "matrix effects," and how do they impact my N-Nitrosofenfluramine analysis?
Matrix effects are a well-known phenomenon in liquid chromatography-mass spectrometry (LC-MS), occurring when components of the sample matrix co-eluting with the analyte interfere with the ionization process in the MS source.[13]
-
Causality (The "Why"): In electrospray ionization (ESI), the API and excipients are often present at concentrations millions of times higher than N-Nitrosofenfluramine. These components compete for the available charge and surface area of the ESI droplets. This competition can either reduce the ionization efficiency of the target analyte, causing ion suppression , or in some cases, enhance it, causing ion enhancement .[9][14]
-
Impact: Both suppression and enhancement lead to inaccurate and unreliable quantification. Ion suppression is the more common issue and a primary cause of poor sensitivity and failure to reach the required LOQ.[10]
Q5: What is "artifact formation," and how can I prevent it during sample preparation?
Artifact formation is the generation of the target nitrosamine during sample preparation or analysis from precursor molecules present in the sample.[7][10] This is a critical point of failure that can lead to incorrect out-of-specification (OOS) results.
-
Mechanism: The reaction requires two components: an amine precursor and a nitrosating agent.[15]
-
Amine Precursor: In this case, the primary precursor is the fenfluramine API itself or any related degradation products containing a secondary amine.
-
Nitrosating Agent: These are typically trace nitrites or nitrates found in excipients, process water, or even from environmental contamination (NOx).[15]
-
-
Prevention is Key: The reaction is often catalyzed by acidic conditions and heat.[15] To prevent this, it is crucial to add a nitrosation inhibitor to the sample extraction solvent.
-
Expert Insight: Antioxidants like ascorbic acid or reagents like sulfamic acid are commonly used.[10] They work by rapidly scavenging any free nitrosating agents in the sample, preventing them from reacting with the fenfluramine precursor.
-
Section 3: Troubleshooting Guide
This section provides direct answers to specific experimental problems. A logical, step-by-step approach is crucial for efficient troubleshooting.
Q6: My signal for N-Nitrosofenfluramine is very low or non-existent. What are the common causes and how do I fix it?
This is the most frequent issue, typically stemming from insufficient sensitivity. The cause can be multifaceted, involving the instrument, the matrix, or the sample preparation process. Use a systematic approach to diagnose the problem.
Q7: I'm seeing high variability (%RSD) in my results. What should I investigate?
High variability points to an inconsistent process.
-
Inconsistent Sample Preparation: This is the most likely culprit. Ensure that every step, from weighing to vortexing time and centrifugation speed, is precisely controlled. Automated sample preparation can significantly improve reproducibility.[16]
-
Analyte Instability: If samples are degrading on the autosampler, variability will increase. Protect vials from light and consider using a cooled autosampler. Run a stability check by re-injecting the same vial over several hours.[10]
-
Inhomogeneous Samples: For drug products like tablets, ensure the initial grinding and mixing process creates a homogenous powder before weighing.
Q8: How can I be certain that a positive N-Nitrosofenfluramine result is real and not an analytical artifact?
This is a question of self-validation and is critical for avoiding false OOS investigations.
-
Run a Control Sample: Prepare a sample in parallel using an extraction solvent that does not contain a nitrosation inhibitor. If the result is significantly higher than your inhibited sample, it strongly suggests artifact formation was occurring and has now been controlled.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: An SIL for N-Nitrosofenfluramine, if available, is the gold standard. It co-elutes and experiences the same matrix effects and extraction inconsistencies as the native analyte, providing the most accurate correction.[7]
-
High-Resolution Mass Spectrometry (HRMS): Confirmation with HRMS provides a high degree of confidence. By measuring the exact mass of the parent ion to within a few ppm, you can unequivocally confirm its elemental composition, distinguishing it from other isobaric interferences.[17]
Q9: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for N-Nitrosofenfluramine?
While ESI is more common in pharmaceutical analysis, APCI is often the superior choice for small, relatively non-polar nitrosamines and should be evaluated during method development.[18]
-
Expertise & Causality: ESI relies on desolvation and charge accumulation in the liquid phase, making it highly susceptible to competition from matrix components (ion suppression).[13] APCI, in contrast, uses a corona discharge to ionize analytes in the gas phase. This gas-phase mechanism is generally less affected by non-volatile matrix components like salts and excipients, resulting in a more robust and often more sensitive response for nitrosamines in complex samples.[10][18]
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your method development. They must be fully validated for your specific product matrix and instrumentation.
Protocol 1: Sample Preparation for N-Nitrosofenfluramine in a Drug Product
This protocol is a self-validating system that includes checks for artifacts and recovery.
-
Preparation of Extraction Diluent: Prepare a solution of 1% formic acid in water. Just before use, add a nitrosation inhibitor, such as ascorbic acid, to a final concentration of 10 mM.
-
Sample Weighing: Accurately weigh an amount of homogenized drug product powder equivalent to a target API concentration (e.g., 5 mg/mL) into a 2 mL polypropylene centrifuge tube.
-
Spiking (for QC): For recovery and matrix effect assessment, prepare spiked samples by adding a known amount of N-Nitrosofenfluramine standard solution to a matrix blank at the target LOQ level.
-
Extraction: Add 1.2 mL of the prepared extraction diluent to the tube. If using an internal standard, add it at this step.
-
Mixing: Tightly cap the tube and vortex at high speed (e.g., 2500 rpm) for 20 minutes to ensure complete extraction. Protect from light during this step by wrapping the tube in foil.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the excipients.
-
Filtration: Carefully transfer the supernatant into an autosampler vial using a syringe fitted with a 0.22 µm PTFE filter. A PTFE filter is recommended for its chemical compatibility.
-
Control for Artifacts: Prepare at least one sample using an extraction diluent without the ascorbic acid inhibitor to verify its effectiveness.
Protocol 2: LC-MS/MS Method for Quantitation
This method uses a standard C18 column and triple quadrupole MS for sensitive detection.
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Tandem (triple quadrupole) mass spectrometer with an APCI or ESI source.
-
Analytical Column: A high-quality C18 column (e.g., Ascentis® Express C18, 100 x 3.0 mm, 2.7 µm) is a good starting point.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
MS Parameters (Illustrative for N-Nitrosofenfluramine):
-
Ionization Mode: Positive Ion APCI (recommended starting point)
-
MRM Transitions:
-
Analyte: N-Nitrosofenfluramine
-
Precursor Ion (Q1): 261.1 m/z[20]
-
Product Ion (Q3) Quantifier: To be determined by infusion (e.g., loss of -NO group, m/z 231.1)
-
Product Ion (Q3) Qualifier: To be determined by infusion (select another characteristic fragment)
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages according to instrument manufacturer guidelines for the specified flow rate.[18]
-
-
System Suitability Test (SST): Before analysis, inject a standard solution at the LOQ level at least six times. The %RSD for peak area should be <15%, and the signal-to-noise ratio should be ≥10.
References
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Google Cloud.
-
Ponnapalli, M., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved January 27, 2026, from [Link]
-
Nitrosamine impurities in specific medicines. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5). RAPS. Retrieved January 27, 2026, from [Link]
-
Farquhar, D. B., & Lewis, R. A. (2023, October 25). FDA Sets Recommendations For Predicting Dangerous Nitrosamine Impurities. Life Science Leader. Retrieved January 27, 2026, from [Link]
-
FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines. (2023, August 10). Goodwin Procter. Retrieved January 27, 2026, from [Link]
-
Nitrosamine impurities. (n.d.). Heads of Medicines Agencies. Retrieved January 27, 2026, from [Link]
-
Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (n.d.). Nanalysis. Retrieved January 27, 2026, from [Link]
-
Wang, J. Y., et al. (2007). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. Retrieved January 27, 2026, from [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. Retrieved January 27, 2026, from [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA. Retrieved January 27, 2026, from [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist. Retrieved January 27, 2026, from [Link]
-
Pangarkar, K. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Yang, J., et al. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Retrieved January 27, 2026, from [Link]
-
Nitrosamine impurities. (2025, July 29). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Analysis of N-nitroso-fenfluramine using LC-MS. (n.d.). Shimadzu. Retrieved January 27, 2026, from [Link]
-
Tula, U. K., & Panthagada, S. (2025, December 5). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. Journal of Pharma Insights and Research. Retrieved January 27, 2026, from [Link]
-
Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. (2021, July 12). Chromatography Online. Retrieved January 27, 2026, from [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Appendix 1: Acceptable intakes established for N-nitrosamines. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
How to circumvent matrix effect in confirmatory testing. (2024, June 3). Nitrosamines Exchange. Retrieved January 27, 2026, from [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved January 27, 2026, from [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). FDA. Retrieved January 27, 2026, from [Link]
-
Kim, S., et al. (2021). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2025, December 12). ResearchGate. Retrieved January 27, 2026, from [Link]
-
FDA: Updated Guidance for Nitrosamines. (2024, September 18). ECA Academy. Retrieved January 27, 2026, from [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA. Retrieved January 27, 2026, from [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Pharma Focus Asia. Retrieved January 27, 2026, from [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. (2025, February 3). Innovative Research Publication. Retrieved January 27, 2026, from [Link]
-
CMDh/EMA: Update of Appendix 1 for Nitrosamines. (2025, January 8). ECA Academy. Retrieved January 27, 2026, from [Link]
-
Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. (2015, September 1). PubMed. Retrieved January 27, 2026, from [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15). LCGC International. Retrieved January 27, 2026, from [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 4. FDA Sets Recommendations For Predicting Dangerous Nitrosamine Impurities [outsourcedpharma.com]
- 5. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. jopir.in [jopir.in]
- 12. fda.gov [fda.gov]
- 13. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fda.gov [fda.gov]
- 18. sepscience.com [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
Enhancing recovery of N-Nitrosofenfluramine from biological samples
Welcome to the technical support center for the analysis of N-Nitrosofenfluramine (N-FEN). This resource is designed for researchers, analytical scientists, and drug development professionals who are working to quantify this specific N-nitrosamine drug substance-related impurity (NDSRI) in biological samples. Given the carcinogenic potential of N-nitrosamines, robust and accurate quantification at trace levels is critical.[1][2]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore common challenges, explain the scientific principles behind our recommendations, and provide validated starting points for your method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of N-Nitrosofenfluramine.
Q1: What is N-Nitrosofenfluramine (N-FEN) and why is its analysis challenging?
A1: N-Nitrosofenfluramine (N-FEN) is a nitrosamine impurity that can form from the reaction of a nitrosating agent with fenfluramine, its parent amine. The analysis is challenging due to several factors:
-
Trace-Level Detection: Regulatory agencies like the FDA have set stringent acceptable intake (AI) limits for nitrosamines, requiring highly sensitive analytical methods, often in the parts-per-billion (ppb or ng/mL) range.[3][4]
-
Analyte Instability: N-nitrosamines can be chemically unstable and may degrade under certain pH, light, or temperature conditions.[5][6] This makes sample handling and preparation critical for accurate results.
-
Complex Matrices: Biological samples such as plasma, blood, and tissue are inherently complex. Endogenous components can interfere with the analysis, causing matrix effects that suppress or enhance the analyte signal during LC-MS analysis.[7][8]
-
Structural Similarity: As an NDSRI, N-FEN shares a core structure with the active pharmaceutical ingredient (API), fenfluramine, which can complicate chromatographic separation.
Q2: Which analytical technique is most suitable for N-FEN quantification?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the most widely recommended technique for nitrosamine analysis.[2][9][10] Its high sensitivity and selectivity allow for the detection of trace-level impurities in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but many nitrosamines, particularly larger ones like NDSRIs, are not thermally stable, which can lead to degradation in the hot GC inlet.[9] High-Resolution Mass Spectrometry (HRMS) is also a powerful tool for both quantification and confident identification.[11][12]
Q3: Is a stable isotope-labeled (SIL) internal standard for N-FEN necessary?
A3: Yes, it is highly recommended. A SIL internal standard (e.g., N-Nitrosofenfluramine-d5) is the most effective tool to compensate for variability during sample preparation and to correct for matrix-induced ion suppression or enhancement.[13][14] Because the SIL-IS has nearly identical chemical properties and chromatographic retention time to the native analyte, it experiences the same extraction inefficiencies and matrix effects, ensuring the most accurate quantification. If a specific SIL-IS for N-FEN is unavailable, a structurally similar nitrosamine SIL-IS can be considered, but its performance must be thoroughly validated.
Part 2: Troubleshooting Guide - Low Analyte Recovery
Low recovery is one of the most common and frustrating issues in bioanalysis. This guide provides a systematic approach to diagnosing and resolving this problem.
Q4: My N-FEN recovery from spiked plasma samples is consistently below 50%. What is the most likely cause?
A4: Consistently low recovery often points to a systematic issue in the sample preparation workflow, with the extraction step being the primary suspect. The choice of extraction technique and the specific parameters used are critical. Less likely, but possible, causes include analyte degradation during sample processing or issues with the analytical instrument itself.
Q5: How do I troubleshoot my Solid-Phase Extraction (SPE) protocol for low N-FEN recovery?
A5: SPE is a powerful technique for cleaning up and concentrating nitrosamines from biological samples.[15][16] However, each step must be optimized.
-
Problem: Inadequate Sorbent Selection.
-
Explanation: N-FEN is a moderately polar, basic compound. The choice of SPE sorbent chemistry is crucial for effective retention.
-
Solution: For a compound like N-FEN, a mixed-mode cation-exchange sorbent is often a superior choice to a simple reversed-phase (e.g., C18) sorbent. The mixed-mode sorbent provides two retention mechanisms: hydrophobic interaction with the polymer backbone and ionic interaction with the cation-exchange group. This allows for more rigorous wash steps to remove matrix interferences without losing the analyte. Polymeric sorbents like Oasis HLB are also a good starting point due to their broad retention characteristics.
-
Action: Test a mixed-mode strong cation-exchange (MCX) SPE cartridge alongside your current sorbent.
-
-
Problem: Incorrect Sample pH during Loading.
-
Explanation: For a cation-exchange mechanism to work, the basic nitrogen on N-FEN must be positively charged (protonated). This requires the pH of the sample to be at least 1-2 units below the pKa of the amine.
-
Solution: Pre-treat the plasma sample by diluting it with a weak acid, such as 2-4% phosphoric acid or formic acid, to ensure a pH of ~3-4 before loading it onto the SPE cartridge. This protonates the N-FEN, enabling strong retention on the cation-exchange sorbent.
-
-
Problem: Ineffective Elution Solvent.
-
Explanation: To elute N-FEN from a cation-exchange sorbent, you must neutralize the charge. A simple organic solvent is not enough.
-
Solution: Use an elution solvent containing a basic modifier. A common and effective choice is 5% ammonium hydroxide in methanol or acetonitrile. The ammonia neutralizes the charge on the N-FEN, releasing it from the sorbent.
-
Action: Perform a systematic test of elution solvents. Compare methanol, acetonitrile, and a 50:50 mix, each with and without a 5% ammonium hydroxide modifier.
-
Workflow Diagram: Optimizing SPE for N-FEN Recovery
Caption: A typical SPE workflow for extracting N-FEN from biological samples.
Q6: I'm using Liquid-Liquid Extraction (LLE), but my recovery is poor and the extract is dirty. How can I improve this?
A6: LLE is a viable but often less selective alternative to SPE.[17] Poor performance is usually due to incorrect pH or solvent choice.
-
Problem: Incorrect Extraction pH.
-
Explanation: To extract a basic compound like N-FEN into an organic solvent, it must be in its neutral, uncharged form. This requires the pH of the aqueous sample to be 1-2 units above the pKa of the amine.
-
Solution: Adjust the sample pH to be basic (e.g., pH 9-10) using a buffer like ammonium carbonate or a dilute base like ammonium hydroxide before adding the extraction solvent. This deprotonates the N-FEN, making it more soluble in the organic phase.
-
-
Problem: Inappropriate Solvent Choice.
-
Explanation: The polarity of the extraction solvent must be matched to the analyte. Highly polar solvents may pull in too many interferences, while highly non-polar solvents may not effectively extract the moderately polar N-FEN.
-
Solution: Dichloromethane (DCM) or a mixture of DCM with a more polar solvent like ethyl acetate (e.g., 80:20 DCM:Ethyl Acetate) are good starting points. Methyl-tert-butyl ether (MTBE) is another excellent choice known for producing clean extracts.
-
Action: Conduct a solvent selection experiment comparing MTBE, DCM, and Ethyl Acetate at a basic pH. Analyze the extracts for both N-FEN recovery and overall cleanliness (i.e., background noise in the chromatogram).
-
Part 3: Troubleshooting Guide - Analyte Instability & Matrix Effects
Even with good recovery, results can be compromised by analyte degradation or matrix effects.
Q7: My results are inconsistent, and recovery seems to decrease the longer samples sit on the autosampler. What's happening?
A7: This strongly suggests analyte instability. N-nitrosamines can be susceptible to degradation, particularly from light and oxidation.[5][6] Acidic conditions can also facilitate degradation for some nitrosamines.[18]
-
Problem: Oxidative Degradation.
-
Explanation: The nitroso group can be susceptible to oxidation. Biological matrices can contain components that promote this.
-
Solution: Consider adding an antioxidant to your sample collection tubes and during sample preparation. Ascorbic acid (Vitamin C) and alpha-tocopherol are effective at mitigating nitrosamine formation and can also help preserve the stability of existing nitrosamines.[18][19][20] Start with a concentration of ~0.1% (w/v) in your sample.
-
-
Problem: Photodegradation.
-
Explanation: Many nitrosamines are light-sensitive. Exposure to UV light from laboratory fixtures can cause them to degrade.
-
Solution: Use amber glass vials or amber autosampler vials for all sample collection, processing, and analysis steps. Minimize the exposure of samples to direct light.
-
-
Problem: pH-Mediated Degradation.
-
Explanation: While a specific pH might be optimal for extraction, it may not be ideal for stability. Some NDSRIs have been shown to degrade rapidly at neutral or slightly basic pH, while being more stable under acidic conditions.[5]
-
Solution: After elution from an SPE cartridge (in a basic solvent), immediately neutralize or slightly acidify the extract before evaporation. Reconstitute the final sample in a mobile phase that is slightly acidic (e.g., containing 0.1% formic acid) to ensure stability in the autosampler.
-
Q8: My analyte peak shape is poor, or I see signal suppression/enhancement in my LC-MS/MS analysis. How do I address matrix effects?
A8: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of your target analyte in the mass spectrometer source.[8] This is a very common issue in bioanalysis.[7][21]
-
Problem: Co-elution with Phospholipids.
-
Explanation: Phospholipids are a major component of plasma and a primary cause of ion suppression in ESI-MS. They tend to elute in the middle of a typical reversed-phase gradient.
-
Solution 1 (Chromatographic): Improve your chromatography. Use a column with a different selectivity (e.g., a Phenyl-Hexyl phase) or adjust your gradient to move the N-FEN peak away from the main phospholipid elution window. A slower, shallower gradient can often resolve the analyte from interferences.[13]
-
Solution 2 (Sample Prep): Enhance your sample cleanup. A well-optimized SPE method, particularly a mixed-mode or phospholipid removal plate, is very effective. If using LLE, a post-extraction cleanup step may be necessary.
-
-
Problem: Insufficient Chromatographic Retention.
-
Explanation: If N-FEN elutes too early (close to the void volume), it will co-elute with many highly polar, unretained matrix components, leading to severe ion suppression.
-
Solution: Ensure your mobile phase composition and column chemistry provide adequate retention. For a basic compound like N-FEN, using a high-pH stable column (e.g., C18 with a high pH mobile phase) can improve retention and peak shape. However, this must be balanced with analyte stability. More commonly, using a column with strong retention characteristics under acidic conditions (e.g., an HSS T3 column) is a robust approach.[22]
-
Decision Tree: Troubleshooting Matrix Effects
Caption: A logical flow for diagnosing and solving matrix effect issues.
Part 4: Data & Protocols
Table 1: Comparison of Extraction Strategies for N-FEN
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) - Reversed Phase | Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange |
| Principle | Partitioning between immiscible liquids | Hydrophobic Retention | Hydrophobic + Ionic Retention |
| Sample pH | Basic (pH > 9) to neutralize N-FEN | Neutral to slightly acidic | Acidic (pH < 4) to charge N-FEN |
| Typical Solvent | MTBE, Dichloromethane | N/A | N/A |
| Elution Solvent | N/A | Acetonitrile or Methanol | 5% NH4OH in Methanol/Acetonitrile |
| Selectivity | Low to Moderate | Moderate | High |
| Recovery | Moderate (50-80%) | Moderate to High (60-90%) | High to Excellent (>85%) |
| Cleanliness | Fair | Good | Excellent |
| Recommendation | Viable for simple matrices or when SPE is not available. | Good starting point, but may require more method development. | Highly recommended for complex biological matrices. |
Protocol 1: General Purpose SPE Method for N-FEN from Plasma
This protocol is a starting point and must be validated for your specific matrix and system.
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean tube.
-
Add the stable isotope-labeled internal standard (SIL-IS).
-
Add 500 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Centrifuge for 5 minutes at 4000 rpm to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., Waters Oasis MCX, 30 mg).
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of 2% phosphoric acid in water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady drip rate (~1 mL/min).
-
-
Wash Steps:
-
Wash 1: Add 1 mL of 2% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution:
-
Elute the N-FEN and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). Chemical Research in Toxicology. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. [Link]
-
Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. [Link]
-
Mitigation studies for nitrosamines in pharmaceutical formulations. (2023). FDA. [Link]
-
A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics. (n.d.). Waters Corporation. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC - NIH. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2023). Organic Process Research & Development. [Link]
-
Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023). Organic Process Research & Development. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2023). FDA. [Link]
-
Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. (n.d.). Agilent. [Link]
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement. (2012). ResearchGate. [Link]
-
Nitrosamine Degradation Pathways. (2023). ResolveMass Laboratories Inc.. [Link]
-
Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. (2024). PMC - NIH. [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. (2017). Taylor & Francis. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2020). FDA. [Link]
-
Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2024). Chromatography Online. [Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024). Spectroscopy Online. [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). SCIEX. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (2023). FDA. [Link]
-
Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. (2018). NIH. [Link]
-
In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. (2020). PMC. [Link]
-
Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. (2024). PubMed. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. (2024). Agilent. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2022). CDC Stacks. [Link]
-
Research roundup: explore the latest science behind nitrosamine formation and mitigation in pharmaceuticals. (2023). dsm-firmenich Health, Nutrition & Care. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022). Norwegian Research Information Repository - NTNU. [Link]
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement. (2012). Journal of Analytical Toxicology. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (2019). FDA. [Link]
-
Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). YouTube. [Link]
-
Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (2000). PubMed. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). PMC - NIH. [Link]
-
Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research. (2023). American Chemical Society. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. [Link]
-
Revision 2 of FDA Guidance on Nitrosamines Published. (2024). NSF. [Link]
-
Workflows for Quality risk management of nitrosamine risks in medicines. (n.d.). Efpia. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fda.gov [fda.gov]
- 19. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dsm-firmenich.com [dsm-firmenich.com]
- 21. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for N-Nitrosofenfluramine analytical methods
Technical Support Center: N-Nitrosofenfluramine Analysis
Welcome to the technical support center for the analysis of N-Nitrosofenfluramine (N-Fen). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities associated with the detection and quantification of this specific nitrosamine drug substance-related impurity (NDSRI). Given that N-nitrosamines are classified as probable human carcinogens, robust and reliable analytical methods are paramount for patient safety and regulatory compliance.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during method development, validation, and routine analysis.
Part 1: Foundational Knowledge & Key Challenges
Q1: What is N-Nitrosofenfluramine and why is its analysis critical?
N-Nitrosofenfluramine (N-Fen) is a nitrosamine impurity that can form from the reaction of fenfluramine, the active pharmaceutical ingredient (API), with nitrosating agents.[2] Fenfluramine contains a secondary amine moiety, which makes it susceptible to nitrosation under certain conditions, such as the presence of residual nitrites in excipients or solvents under acidic pH.[3][4] The analysis is critical because nitrosamines are a "cohort of concern" due to their potential carcinogenic properties.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict controls and have set low acceptable intake (AI) limits for these impurities, necessitating highly sensitive and specific analytical methods.[3][6][7]
Q2: What are the primary analytical challenges in measuring N-Nitrosofenfluramine?
The analysis of N-Fen, like other nitrosamines, presents several distinct challenges:
-
Low Detection Limits: Regulatory AIs are often in the nanogram range, requiring analytical methods with limits of quantitation (LOQ) in the sub-parts-per-million (ppm) or parts-per-billion (ppb) level.[1][8][9][10] This pushes instrumentation to its performance limits.
-
In-Situ Formation: A significant risk is the artificial formation of N-Fen during sample preparation or analysis.[10][11] The heat used in a GC inlet or certain sample pH conditions can inadvertently cause the fenfluramine API to react with trace nitrosating agents present in the sample or analytical system, leading to false-positive results.[9][10]
-
Matrix Effects: Pharmaceutical formulations are complex mixtures. Excipients can interfere with the ionization of N-Fen in the mass spectrometer source (ion suppression or enhancement), compromising accuracy and precision.[10]
-
Analyte Stability: Nitrosamines can be susceptible to degradation, particularly photolysis.[10] Sample handling and storage conditions must be carefully controlled to prevent loss of the analyte before analysis.[12]
-
Chromatographic Resolution: As an NDSRI, N-Fen is structurally similar to the parent drug, fenfluramine. Achieving baseline chromatographic separation from the high-concentration API and other related compounds is essential to prevent analytical interference.[8]
Part 2: Troubleshooting Guide - Sample Preparation
Q3: My recovery is low and inconsistent. What are the likely causes in my sample preparation?
Low and variable recovery often points to issues in the extraction and sample handling steps.
Causality & Solution:
-
Inefficient Extraction: N-Fen may not be fully extracted from the drug product matrix. The choice of extraction solvent is critical. While methanol is commonly used, the polarity and pH of the solvent system must be optimized for your specific formulation.[13]
-
Analyte Degradation: N-Fen can degrade if exposed to light or incompatible pH conditions during extraction.
-
Troubleshooting Step: Prepare samples under amber lighting or in amber vials to prevent photolysis.[10] Ensure the pH of your extraction solvent is controlled and does not promote degradation.
-
-
Adsorption: Active sites on glassware or plasticware can adsorb the low-concentration analyte.
-
Troubleshooting Step: Use silanized glassware or polypropylene vials to minimize adsorption. A pre-rinse of the container with the sample solvent can also help passivate active sites.
-
Q4: I suspect I'm getting false-positive results due to in-situ formation. How can I confirm and prevent this?
This is a critical issue in nitrosamine analysis. In-situ formation occurs when the fenfluramine precursor reacts with nitrosating agents during the analytical process.[10]
Confirmation & Prevention Protocol:
-
Causality: The reaction is often catalyzed by heat and acidic conditions.[4] The high temperatures of a GC injection port are a common culprit.[9]
-
Confirmation:
-
Spike a placebo (matrix without API) with a known amount of a nitrosating agent (e.g., sodium nitrite). No N-Fen should be detected.
-
Spike the active drug product with the same nitrosating agent. An increase in the N-Fen signal compared to an unspiked sample confirms its formation potential.
-
Use an isotopic-labeled fenfluramine standard. If it also forms the corresponding labeled N-Fen, it confirms in-situ formation.
-
-
Prevention:
-
Add an Inhibitor: The most effective strategy is to add a nitrosation inhibitor to the sample diluent.[10] Ascorbic acid or sulfamic acid are commonly used to scavenge residual nitrosating agents.
-
Control pH: Maintain a neutral or slightly basic pH during sample preparation to reduce the rate of the nitrosation reaction.
-
Use Cold Conditions: Keep samples cool during preparation and in the autosampler to minimize thermal contributions to the reaction.
-
Prefer LC-MS: If possible, use LC-MS with a lower-temperature ion source like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) instead of high-temperature GC-MS, which can exacerbate the problem.[9][15]
-
Part 3: Troubleshooting Guide - Chromatography & Mass Spectrometry
This section addresses issues related to both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Q5: I'm using LC-MS and see poor peak shape (fronting, tailing, or splitting) for N-Nitrosofenfluramine. What's wrong?
Poor peak shape compromises integration accuracy and resolution. The cause is typically an interaction between the analyte, mobile phase, and stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor LC peak shape.
Q6: My sensitivity is too low to meet the required LOQ. How can I improve my MS signal?
Achieving low ppb or ng/mL detection levels is a common challenge.[8][16] The solution involves optimizing the entire analytical chain, from sample preparation to MS detection.
Causality & Solution:
-
Suboptimal Ionization: N-Fen may not be ionizing efficiently in the MS source.
-
Troubleshooting Step (LC-MS): Screen different ion sources. APCI is often preferred for nitrosamines as it can provide robust ionization.[17] Optimize source parameters like gas flows, temperatures, and capillary voltage. Also, adjust the mobile phase pH and additives (e.g., formic acid, ammonium formate) to promote protonation ([M+H]+).[18]
-
Troubleshooting Step (GC-MS): Ensure the ion source is clean. A dirty source will significantly reduce sensitivity. Use a high-efficiency source if available.[19]
-
-
Inefficient Fragmentation (MS/MS): The collision energy for your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition may not be optimal.
-
Troubleshooting Step: Perform a compound optimization experiment by infusing a standard solution of N-Fen and varying the collision energy to find the value that yields the most intense product ion. The protonated molecule (m/z 261 for N-Fen) is a common precursor ion.[13]
-
-
Matrix Suppression: As discussed, co-eluting matrix components can suppress the ionization of your analyte.
-
Troubleshooting Step: Improve chromatographic separation to move the N-Fen peak away from interfering matrix components. Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE). If suppression persists, using a stable isotope-labeled internal standard (SIL-IS) for N-Fen is the best way to compensate for and correct the effect.
-
Q7: I'm using GC-MS and am concerned about thermal degradation of the API causing interference. What are my options?
This is a valid concern, especially for thermally labile molecules that can break down in a hot GC inlet.[9]
Causality & Solution:
-
High Inlet Temperature: Standard GC inlet temperatures (e.g., 250 °C) can cause the parent drug, fenfluramine, to degrade, potentially creating interfering peaks.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Experiment with reducing the inlet temperature. A balance must be struck between minimizing degradation and ensuring efficient volatilization of N-Fen.
-
Use a More Inert Liner: Employ a highly inert inlet liner (e.g., with wool, single taper) to minimize active sites that can catalyze degradation.[19]
-
Consider an Alternative Technique: This is a strong reason to favor LC-MS for NDSRIs. LC-MS avoids the high temperatures of GC and is generally more suitable for non-volatile or thermally sensitive compounds.[15] Headspace GC-MS can sometimes be an option for volatile nitrosamines as it keeps the non-volatile matrix out of the inlet, but may not be suitable for N-Fen depending on its volatility.[15]
-
Part 4: Protocols and Data Tables
Example Protocol: LC-MS/MS Method for N-Nitrosofenfluramine
This protocol provides a starting point for method development. It must be validated for your specific drug product matrix and instrument.
1. Sample Preparation:
- Accurately weigh a portion of ground tablets or API equivalent to 50 mg of fenfluramine into a 50 mL volumetric flask.
- Add approximately 35 mL of diluent (90:10 Water:Methanol with 0.1% Ascorbic Acid). The ascorbic acid is critical to inhibit in-situ formation.[10]
- Sonicate for 15 minutes, then allow to cool to room temperature.
- Dilute to volume with the diluent and mix well.
- Centrifuge an aliquot at 4000 RPM for 10 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber LC vial.
2. Chromatographic & MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC / HPLC | Provides necessary separation efficiency. |
| Column | C18, <3 µm particle size (e.g., 100 x 2.1 mm) | Good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI/APCI ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold, re-equilibrate | To separate N-Fen from fenfluramine and other matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity while avoiding column overload. |
| MS System | Triple Quadrupole (TQ) or High-Resolution MS (HRMS) | TQ for high sensitivity (MRM), HRMS for high selectivity.[8][20] |
| Ionization | APCI or ESI, Positive Mode | APCI is often robust for nitrosamines; ESI can also work well.[17] |
| MRM Transition | Q1: 261.1 -> Q3: [Product Ion] | Precursor is [M+H]+. Product ion must be determined via compound tuning. |
| Source Temp. | 450-550 °C (APCI) | Optimized for desolvation and ionization. |
Example Protocol: GC-MS/MS Method for Volatile Nitrosamines
While LC-MS is often preferred for N-Fen, this general GC-MS protocol is applicable for more volatile nitrosamines and serves as a reference. Direct injection of N-Fen would require careful optimization to avoid degradation.
1. Sample Preparation:
- Dissolve sample in an appropriate solvent like Dichloromethane (DCM).
- Use a deuterated internal standard (e.g., NDMA-d6) to correct for variability.[1]
- Filter through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Liquid Injector | Standard for volatile/semi-volatile analysis. |
| Column | Mid-polarity (e.g., VF-WAXms or equivalent) | Provides good selectivity for nitrosamines.[19] |
| Inlet Temp. | 200-240 °C (Optimize as low as possible) | Balance between volatilization and preventing degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Oven Program | Start at 40-70°C, hold 2-4 min, ramp 20°C/min to 240°C, hold | Separates analytes based on boiling point.[19] |
| Carrier Gas | Helium at ~1.2 mL/min (constant flow) | Inert carrier gas. |
| MS System | Triple Quadrupole (TQ) | Required for the sensitivity and selectivity to meet regulatory limits.[1][19] |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Source Temp. | 230 °C | Standard operating temperature.[19] |
| MRM Transitions | Compound-specific; determined via tuning | Provides selectivity against matrix background. |
Part 5: Logic & Workflow Diagrams
General Workflow for Nitrosamine Impurity Analysis
This diagram outlines the logical steps from receiving a sample to reporting the final result, incorporating key quality control and decision points.
Caption: High-level workflow for nitrosamine analysis.
References
-
Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Nitrosamines Analysis in Pharmaceuticals . Agilent Technologies. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange . LCGC International. [Link]
-
GC-MS Method Development for Nitrosamine Testing . ResolveMass Laboratories Inc. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . National Center for Biotechnology Information (NCBI). [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges . Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
-
Overcoming the challenges of nitrosamine impurities in drugs . anCHem. [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469 . YouTube (USP). [Link]
-
Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion . PubMed. [Link]
-
Analysis of N-nitroso-fenfluramine using LC-MS . Shimadzu. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits . U.S. Food and Drug Administration (FDA). [Link]
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement . ResearchGate. [Link]
-
Development and validation of an LC-MS/MS method for screening and quantification of trace N-nitrosamines in a pharmaceutical formulation . ORBi (University of Liege). [Link]
-
Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA). [Link]
-
Overcoming the challenges of nitrosamine analysis using LC-MS/MS . Separation Science. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis . AnalyteGuru (Thermo Fisher Scientific). [Link]
-
General Chapter Prospectus: <1469> Nitrosamine Impurities . USP-NF. [Link]
-
Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS . ResearchGate. [Link]
-
Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets . ResearchGate. [Link]
-
Analysis of nitrosamine impurities according to USP General Chapter < 1469 > . Shimadzu. [Link]
-
FDA: Updated Guidance for Nitrosamines . ECA Academy. [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two . The Analytical Scientist. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS . Restek. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma . Agilent Technologies. [Link]
-
Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product . Waters Corporation. [Link]
-
Nitrosamine analysis: Challenges and updated LC-MS/MS solutions . LCGC International. [Link]
-
Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success . ResolveMass Laboratories Inc. [Link]
-
Nitrosamines by GC-MS/MS . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 . National Center for Biotechnology Information (NCBI). [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines . U.S. Food and Drug Administration (FDA). [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals . U.S. Food and Drug Administration (FDA). [Link]
-
A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API . Indian Journal of Pharmaceutical Education and Research. [Link]
-
Usp 1469 Nitrosamine Impurities . Scribd (hosting USP content). [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 7. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. pmda.go.jp [pmda.go.jp]
- 12. fda.gov [fda.gov]
- 13. lcms.cz [lcms.cz]
- 14. edqm.eu [edqm.eu]
- 15. anchem.pl [anchem.pl]
- 16. agilent.com [agilent.com]
- 17. sepscience.com [sepscience.com]
- 18. ijper.org [ijper.org]
- 19. agilent.com [agilent.com]
- 20. fda.gov [fda.gov]
Reducing signal-to-noise ratio in N-Nitrosofenfluramine detection
Welcome to the technical support center for the trace-level detection of N-Nitrosofenfluramine. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this specific nitrosamine impurity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results. The detection of nitrosamines at trace levels is a significant challenge, where a poor signal-to-noise ratio (S/N) can compromise data quality, leading to inaccurate quantification and potential regulatory hurdles.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the common pitfalls and advanced strategies for enhancing your signal and minimizing noise, ensuring your method is both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: I'm observing a high background signal in my chromatogram, even in blank injections. What are the common culprits and how can I fix this?
High background noise is one of the most common issues in trace-level analysis and can originate from multiple sources. A systematic approach is crucial for identification and mitigation.
Causality: Background noise elevates the baseline, making it difficult to distinguish the analyte peak, thereby reducing the S/N ratio. This noise can be chemical (from contaminants) or electronic (from the detector itself).
Troubleshooting Steps:
-
System Contamination: The most frequent cause is contamination within the LC-MS system.
-
Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Storing mobile phases for extended periods can also lead to contamination. Prepare fresh solvents daily.
-
Reagents and Vials: Contaminants can be introduced from sample vials, caps, or reagents used in sample preparation.[1][2] Run a "true" blank (injection of mobile phase from a clean vial) to isolate this source.
-
System Flush: If contamination is suspected, perform a system "steam clean" by running a strong solvent mixture (e.g., 25:25:25:25 Water:Methanol:Acetonitrile:IPA with 1% formic acid) through the system overnight at a low flow rate.[3]
-
-
Instrument Parameters:
-
Cone Gas Flow: In a mass spectrometer, the cone gas helps prevent neutral, non-volatile contaminants from entering the mass analyzer. Optimizing this flow rate can reduce chemical noise and improve the S/N ratio.
-
Source Cleanliness: A dirty ion source is a major source of background noise. Follow the manufacturer's protocol for cleaning the ion source components.
-
-
Carryover: N-Nitrosofenfluramine may exhibit "stickiness." If a high-concentration sample was run previously, carryover into subsequent blank and low-concentration injections can occur.
-
Injector Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to solubilize N-Nitrosofenfluramine completely.
-
Blank Injections: Program multiple blank injections after high-concentration samples to ensure the system is clean before the next analytical run.
-
Q2: My signal for N-Nitrosofenfluramine is weak, even for my mid-level calibration standards. How can I boost the signal intensity?
Low signal intensity points to suboptimal conditions in sample preparation, chromatography, or mass spectrometry ionization and detection.
Causality: The goal is to maximize the number of N-Nitrosofenfluramine ions that are generated in the source, transmitted through the mass analyzer, and detected. Each step of the analytical workflow can either enhance or diminish this process.
Strategies for Signal Enhancement:
-
Mass Spectrometry Parameter Optimization: This is the most critical step for sensitivity.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamine analysis as it can provide better ionization efficiency for these compounds compared to Electrospray Ionization (ESI).[4] However, this is compound-dependent and should be verified.
-
Compound-Dependent Parameters: Parameters like cone voltage (or declustering potential) and collision energy must be optimized specifically for N-Nitrosofenfluramine.[1][5] This is best done by infusing a standard solution directly into the mass spectrometer or by using flow-injection analysis. An improperly set cone voltage can either fail to transmit ions efficiently or cause premature fragmentation, reducing the signal of the precursor ion.
-
Source Parameters: Optimize source-dependent settings like gas flows (nebulizer, drying gas) and temperatures (drying gas, vaporizer).[1][6] These parameters influence the efficiency of desolvation, which is critical for generating gas-phase ions.
-
-
Chromatographic Optimization:
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. Since N-Nitrosofenfluramine is a basic compound, a slightly acidic mobile phase (e.g., using 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height and, consequently, the S/N ratio. Ensure you are using a high-quality column and that the mobile phase is compatible with your stationary phase. A sharper peak concentrates the analyte, leading to a stronger signal per unit time at the detector.
-
Q3: I suspect matrix effects are suppressing my signal. How can I confirm this and what are the best strategies to mitigate it?
Matrix effects are a significant challenge in bioanalysis and for samples with complex matrices, such as drug products.[7][8] They occur when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte.[7][9]
Causality: Co-eluting matrix components can compete with the analyte for ionization in the MS source, typically leading to a reduction in analyte signal (ion suppression).[8] This can lead to inaccurate and unreliable quantification.
Workflow for Assessing and Mitigating Matrix Effects:
Caption: Workflow for identifying and mitigating matrix effects.
Mitigation Strategies Explained:
-
Enhanced Sample Preparation: A simple protein precipitation or "dilute-and-shoot" approach is often insufficient for removing interfering matrix components like phospholipids.[7]
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By choosing an appropriate sorbent and elution solvent, you can selectively retain and elute N-Nitrosofenfluramine while washing away matrix interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. Optimizing the pH and solvent choice can provide a clean extract.[9]
-
-
Chromatographic Separation: If matrix components cannot be removed, try to chromatographically separate them from the N-Nitrosofenfluramine peak. Adjusting the gradient profile or using a column with a different selectivity can shift the elution of interfering peaks away from your analyte.[7]
Troubleshooting Guide: A Step-by-Step Protocol
This section provides a structured workflow for tackling low S/N issues.
Protocol 1: Systematic S/N Troubleshooting
This protocol assumes you have a stable, but low, S/N ratio for your analyte.
Sources
- 1. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. sepscience.com [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. altasciences.com [altasciences.com]
Selection of internal standards for N-Nitrosofenfluramine quantification
Welcome to the technical support resource for the quantification of N-Nitrosofenfluramine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-backed answers and troubleshooting advice for challenges encountered during analytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of an internal standard (IS) in N-Nitrosofenfluramine analysis?
An internal standard is essential for accurate and precise quantification in analytical methods, particularly for trace-level analysis common with genotoxic impurities like N-Nitrosofenfluramine. Its primary role is to compensate for variations that can occur during sample preparation and the analytical run itself. These variations can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response (ion suppression or enhancement). By adding a known concentration of the IS to every sample, standard, and blank, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach corrects for experimental variability, leading to significantly more reliable and reproducible results.
Q2: What are the ideal characteristics of an internal standard for LC-MS/MS quantification of N-Nitrosofenfluramine?
The selection of an appropriate internal standard is one of the most critical steps in method development. An ideal IS should possess the following characteristics:
-
Structural Similarity: It should be structurally analogous to N-Nitrosofenfluramine to ensure it behaves similarly during sample extraction and ionization.
-
Co-elution (or close elution): The IS should elute very close to the analyte without co-eluting chromatographically. This ensures both compounds experience similar matrix effects in the ESI source.
-
Mass Difference: The IS must have a different mass-to-charge ratio (m/z) from N-Nitrosofenfluramine to be distinguishable by the mass spectrometer. This is typically achieved by isotopic labeling.
-
Stability: It must be stable throughout the entire analytical process.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the N-Nitrosofenfluramine peak.
-
Non-endogenous: It must not be naturally present in the sample matrix being analyzed.
For N-Nitrosofenfluramine, a stable isotope-labeled (SIL) version, such as N-Nitrosofenfluramine-d5, is the gold standard and highly recommended choice.
Troubleshooting Guide
Issue 1: Poor or inconsistent internal standard signal intensity across the analytical run.
-
Q: My internal standard signal is erratic or shows a decreasing trend throughout my sample sequence. What are the likely causes and how can I fix it?
A: This is a common issue that can often be traced back to a few key areas.
-
Cause A: Inconsistent IS Spiking: The most straightforward cause is inconsistent addition of the IS to your samples.
-
Solution: Ensure the pipette used for adding the IS is calibrated and functioning correctly. When preparing samples, add the IS solution to the vial first, then add the sample matrix. Vortex each sample thoroughly immediately after adding the IS to ensure homogeneity.
-
-
Cause B: IS Adsorption: N-Nitrosofenfluramine and its analogs can be "sticky" compounds, prone to adsorbing onto surfaces.
-
Solution: Use polypropylene or silanized glass vials and plates to minimize adsorption. You may also consider adding a small percentage of an organic solvent like acetonitrile or methanol to your sample diluent to reduce non-specific binding.
-
-
Cause C: IS Degradation: Although generally stable, the IS could degrade if samples are left at room temperature for extended periods or exposed to light, especially if the matrix is complex.
-
Solution: Maintain samples in a cooled autosampler (e.g., 4-10 °C) throughout the run. Prepare samples fresh whenever possible. To confirm stability, perform a sample stability test by re-injecting the same prepared sample at different time points (e.g., 0, 6, 12, 24 hours) and monitoring the IS response.
-
-
Cause D: Mass Spectrometer Source Contamination: An inconsistent IS signal can be an early indicator that the MS source is becoming contaminated, leading to fluctuating ionization efficiency.
-
Solution: Check the system's performance by injecting a standard solution. If the signal is still unstable, it may be time to clean the MS source components (e.g., spray shield, capillary).
-
-
Issue 2: The analyte-to-internal standard response ratio is not consistent in my calibration curve.
-
Q: I'm seeing poor linearity (R² < 0.99) in my calibration curve, and the response ratios are not consistent. What should I investigate?
A: Poor linearity points to a systematic issue in how the analyte and IS are behaving relative to each other across the concentration range.
-
Cause A: Incorrect IS Concentration: If the IS concentration is too high, its signal can suppress the ionization of the analyte, especially at the lower end of the calibration curve. Conversely, if the IS concentration is too low, its signal may not be robust enough for reliable integration at the high end of the curve.
-
Solution: A good rule of thumb is to set the IS concentration to be near the middle of your intended calibration range. For an assay quantifying N-Nitrosofenfluramine from 1 to 100 ng/mL, an IS concentration of 25-50 ng/mL is a reasonable starting point.
-
-
Cause B: Cross-Contamination or Impurities: The N-Nitrosofenfluramine standard may contain unlabeled compound, or the IS may contain a small amount of the unlabeled analyte.
-
Solution: Analyze a "blank" sample spiked only with the IS to check for the presence of N-Nitrosofenfluramine signal in the corresponding mass channel. The response in this channel should be negligible (e.g., <0.1% of the IS response). Similarly, inject a high-concentration standard of N-Nitrosofenfluramine without IS to check for any signal in the IS mass channel.
-
-
Cause C: Detector Saturation: At the highest concentration points of your curve, either the analyte or the IS signal might be saturating the MS detector.
-
Solution: Review the peak shapes and signal intensities for your highest calibrator. If the peaks appear flattened or "squared-off," detector saturation is likely. You can address this by either reducing the injection volume, diluting the highest concentration standards, or adjusting the detector gain settings if your instrument allows.
-
-
Experimental Protocols & Data
Protocol 1: Selection and Verification of an Internal Standard
This protocol outlines the steps to select and initially verify a suitable internal standard for N-Nitrosofenfluramine quantification.
Objective: To confirm the suitability of a candidate IS (e.g., N-Nitrosofenfluramine-d5).
Materials:
-
N-Nitrosofenfluramine certified reference standard
-
N-Nitrosofenfluramine-d5 (or other candidate IS) certified reference standard
-
LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)
-
LC-MS grade formic acid
-
Sample matrix (e.g., placebo drug product, process intermediate)
-
Calibrated pipettes and polypropylene vials
Procedure:
-
Prepare Stock Solutions: Create individual stock solutions of N-Nitrosofenfluramine and the IS in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Optimize MS Parameters: Infuse a dilute solution (e.g., 100 ng/mL) of each compound separately into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energies.
-
Chromatographic Development: Develop a chromatographic method that provides good peak shape and retention for N-Nitrosofenfluramine.
-
IS Verification - Specificity Check:
-
Inject a solution containing only the IS. Monitor the MRM transition for N-Nitrosofenfluramine. The signal should be absent or negligible.
-
Inject a solution containing a high concentration of N-Nitrosofenfluramine. Monitor the MRM transition for the IS. The signal should be absent.
-
-
IS Verification - Co-elution Check:
-
Inject a solution containing both N-Nitrosofenfluramine and the IS.
-
Confirm that both peaks are sharp and that their retention times are very close but ideally not identical (baseline separation is not required, but apexes should be close).
-
Data Summary: Comparison of Potential Internal Standards
| Internal Standard Candidate | Molecular Weight | Typical MRM Transition (Example) | Pros | Cons |
| N-Nitrosofenfluramine-d5 | +5 Da vs. analyte | m/z 240 -> 170 | Gold Standard. Behaves nearly identically to the analyte during extraction and ionization, providing the most accurate correction. | Higher cost. |
| N-Nitrosodiphenylamine | 198.22 g/mol | m/z 199 -> 169 | Lower cost; commercially available. | Structural differences can lead to different extraction recovery and matrix effects, potentially compromising accuracy. |
| N-Nitrosodibutylamine-d18 | +18 Da vs. parent | m/z 177 -> 134 | Stable isotope-labeled. | Significant structural and polarity differences compared to N-Nitrosofenfluramine; not recommended as it will not track extraction or matrix effects effectively. |
Visual Logic and Workflows
Workflow for Internal Standard Selection
This diagram illustrates the decision-making process for selecting and validating an internal standard for N-Nitrosofenfluramine analysis.
Caption: Decision tree for internal standard selection.
Troubleshooting Logic for Inconsistent IS Signal
This diagram outlines the logical flow for diagnosing the root cause of an unstable internal standard signal.
Caption: Root cause analysis for IS signal variability.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Agilent Technologies. (2011). How to Choose the Right Vial for your LC and GC Application. [Link]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Nitrosofenfluramine under ICH Q2(R2) Guidelines
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of N-Nitrosofenfluramine, a potent nitrosamine impurity of significant concern in pharmaceutical products. Grounded in the revised International Council for Harmonisation (ICH) Q2(R2) guideline, this document compares two prominent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative for Rigorous Validation: N-Nitrosofenfluramine and ICH Q2(R2)
N-nitrosofenfluramine is a nitrosamine impurity that can form during the synthesis or storage of certain drug substances. Given that nitrosamines are classified as probable human carcinogens, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over their presence in pharmaceutical products.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, which, in this context, is the reliable and accurate quantification of N-Nitrosofenfluramine at trace levels.[3]
The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), advocates for a more robust and lifecycle-based approach to method validation.[4][5] It emphasizes not just the execution of validation experiments but a deep scientific understanding of the method's capabilities and limitations.
This guide will compare two powerful techniques for this purpose:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique suitable for a wide range of analytes, including thermally labile or non-volatile compounds like many nitrosamines.[6][7]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): An excellent choice for volatile and semi-volatile compounds, offering high chromatographic resolution and sensitivity.[8][9]
The Validation Workflow: A Structured Approach
The validation process follows a logical sequence of experiments designed to assess different performance characteristics of the analytical method. Each step builds upon the last, culminating in a comprehensive data package that proves the method is fit for purpose.
Caption: A flowchart of the analytical method validation process under ICH Q2(R2).
Comparative Performance: LC-MS/MS vs. GC-MS/MS
The choice between LC-MS/MS and GC-MS/MS depends on the specific properties of the analyte, the sample matrix, and the required sensitivity. Both techniques are capable of achieving the low detection limits required for nitrosamine analysis.[10][11]
Table 1: High-Level Comparison of Analytical Techniques
| Feature | LC-MS/MS | GC-MS/MS | Rationale & Justification |
| Applicability | Excellent for a broad range of polar, non-volatile, and thermally labile compounds. | Best suited for volatile and semi-volatile, thermally stable compounds. | N-Nitrosofenfluramine has sufficient volatility for GC analysis, but LC-MS avoids potential on-column degradation. |
| Sample Prep | Often simpler; "dilute-and-shoot" may be possible. | May require derivatization for less volatile or polar analytes; headspace injection is an option for volatile nitrosamines. | Simpler sample preparation in LC-MS/MS reduces potential for errors and improves throughput. |
| Sensitivity | Extremely high, capable of reaching sub-ppb levels. | Very high, also capable of reaching sub-ppb levels. | Both techniques meet the stringent sensitivity demands for nitrosamine control.[9][12] |
| Selectivity | High selectivity from both chromatographic separation and MRM transitions. | High selectivity from chromatographic separation and specific MRM transitions. | Tandem mass spectrometry (MS/MS) is critical in both methods to eliminate matrix interference. |
| Matrix Effects | Prone to ion suppression or enhancement. | Less susceptible to ion suppression but can have matrix interferences. | The choice often depends on the complexity of the drug product matrix. Internal standards are crucial to mitigate these effects. |
Deep Dive into Validation Parameters
The following sections detail the core validation parameters with hypothetical experimental data comparing the two methods. The objective is to demonstrate that the method is accurate, precise, and specific over a defined range.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Experimental Rationale: The analysis of blank and placebo samples is performed to ensure no interfering peaks are observed at the retention time of N-Nitrosofenfluramine. Furthermore, a sample is spiked with the analyte and potential related substances to confirm that the chromatographic system can resolve them, proving the method's selectivity.
Table 2: Specificity Assessment Results
| Sample | LC-MS/MS Result | GC-MS/MS Result | Conclusion |
| Blank (Diluent) | No peak at analyte retention time | No peak at analyte retention time | Method is free from solvent interference. |
| Placebo Matrix | No interfering peaks observed | No interfering peaks observed | Method is free from matrix interference. |
| Spiked Sample | Analyte peak is well-resolved from other impurities (Resolution > 2.0) | Analyte peak is well-resolved (Resolution > 2.0) | Method is selective for N-Nitrosofenfluramine. |
Linearity & Range
Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][13]
-
Experimental Rationale: A series of calibration standards are prepared and analyzed across the expected concentration range. The response (peak area) is plotted against concentration, and a linear regression is applied. The correlation coefficient (R²) is a key indicator of linearity, with a value ≥ 0.995 typically considered acceptable. The range is established based on this linear curve. For an impurity, the range should typically span from the reporting limit to 120% of the specification limit.
Table 3: Linearity and Range Data
| Parameter | LC-MS/MS | GC-MS/MS | Acceptance Criteria |
| Range Studied | 0.5 - 20 ng/mL | 0.5 - 20 ng/mL | Covers LOQ to 120% of specification |
| Regression Equation | y = 51234x + 250 | y = 48990x + 180 | - |
| Correlation Coeff. (R²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Validated Range | 1.0 - 18 ng/mL | 1.0 - 18 ng/mL | Interval with proven accuracy & precision |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often determined by spike-recovery experiments.
-
Experimental Rationale: A known amount of N-Nitrosofenfluramine standard is added (spiked) into a placebo sample at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the percentage of the spiked amount that is recovered is calculated. This demonstrates that the method can accurately measure the analyte in the actual sample matrix without bias.
Table 4: Accuracy (Spike Recovery) Results
| Spiked Level | LC-MS/MS (% Recovery) | GC-MS/MS (% Recovery) | Acceptance Criteria |
| Low (LOQ) | 98.5% | 96.8% | 80.0 - 120.0% |
| Mid (100%) | 101.2% | 102.5% | 90.0 - 110.0% |
| High (120%) | 99.8% | 100.9% | 90.0 - 110.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Experimental Rationale: For repeatability, multiple preparations (e.g., n=6) of a sample at a single concentration are analyzed, and the relative standard deviation (RSD) is calculated. For intermediate precision, this process is repeated by a different analyst on a different day. A low RSD indicates high precision.
Table 5: Precision (%RSD) Results
| Parameter | LC-MS/MS (%RSD) | GC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 2.1% | 2.8% | ≤ 15.0% |
| Intermediate Precision | 3.5% | 4.2% | ≤ 20.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Experimental Rationale: These values are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram or the standard deviation of the response and the slope of the calibration curve. For S/N, a ratio of ~3:1 is common for LOD and ~10:1 for LOQ. The LOQ must be experimentally verified by demonstrating acceptable accuracy and precision at that concentration.
Caption: Interrelationship of parameters defining the validated method range.
Table 6: LOD and LOQ Values
| Parameter | LC-MS/MS | GC-MS/MS | Justification |
| LOD (S/N ≈ 3:1) | 0.15 ng/mL | 0.20 ng/mL | Both methods are highly sensitive. |
| LOQ (S/N ≈ 10:1) | 0.5 ng/mL | 0.6 ng/mL | Both methods provide reliable quantification well below typical specification limits. |
Detailed Experimental Protocol: LC-MS/MS Method Validation
This section provides a detailed, step-by-step protocol for validating an LC-MS/MS method for N-Nitrosofenfluramine analysis.
Materials and Reagents
-
N-Nitrosofenfluramine Reference Standard
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid (or other appropriate modifier)
-
Drug Product Placebo
Instrumentation and Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor at least two transitions for confirmation (e.g., Q1: 261.1 -> Q3: 159.1 for quantification; Q1: 261.1 -> Q3: 230.1 for confirmation).[6][14]
Standard and Sample Preparation
-
Stock Standard (100 µg/mL): Accurately weigh and dissolve 10 mg of N-Nitrosofenfluramine reference standard in 100 mL of methanol.
-
Working Standards: Perform serial dilutions from the stock standard using a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.5 ng/mL to 20 ng/mL.
-
Sample Preparation: Accurately weigh powder equivalent to one dose of the drug product into a volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Centrifuge or filter the resulting solution before injection. The target final concentration should be within the validated range.
-
Spiked Sample (for Accuracy): Add known volumes of the stock standard to placebo preparations to achieve final concentrations at low, medium, and high levels of the calibration range.
Validation Experiments Execution
-
Specificity: Inject the diluent, a placebo preparation, and a spiked placebo containing N-Nitrosofenfluramine and known impurities.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare and analyze three replicates of spiked placebo samples at three different concentration levels. Calculate the percent recovery for each.
-
Precision (Repeatability): Prepare six individual samples from a single homogeneous batch of the drug product. Analyze each and calculate the %RSD of the measured concentrations.
-
Precision (Intermediate): Have a second analyst repeat the repeatability experiment on a different day using a different instrument if available. Compare the results.
-
LOD/LOQ: Inject low-concentration standards and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ). Confirm the LOQ by analyzing six replicates at this concentration and ensuring the accuracy and precision meet acceptance criteria.
Conclusion
The validation of analytical methods for N-Nitrosofenfluramine is a regulatory necessity and a cornerstone of ensuring patient safety. Both LC-MS/MS and GC-MS/MS are powerful and suitable techniques for this purpose, each with its own advantages. The choice of method should be based on a scientific rationale considering the analyte, matrix, and available instrumentation. By adhering to the principles outlined in the ICH Q2(R2) guideline and meticulously executing the validation experiments described in this guide, laboratories can develop robust, reliable, and defensible analytical methods fit for the lifecycle of a pharmaceutical product.
References
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement. ResearchGate. Available at: [Link]
-
Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Semantic Scholar. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc.. Available at: [Link]
-
Analysis of N-nitroso-fenfluramine using LC-MS. Shimadzu. Available at: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals. EDQM. Available at: [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
Nitrosamine impurities. European Medicines Agency. Available at: [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc.. Available at: [Link]
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. Available at: [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. LinkedIn. Available at: [Link]
-
Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion. PubMed. Available at: [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available at: [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
Nitrosamines by GC-MS/MS. OMCL. Available at: [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of N-Nitrosofenfluramine and Other Nitrosamines: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of N-Nitrosofenfluramine against other well-characterized nitrosamine impurities. As the landscape of pharmaceutical safety evolves, a nuanced understanding of these potential genotoxic impurities is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in scientific principles and regulatory realities, providing you with the critical insights necessary for informed risk assessment and mitigation.
Introduction: The Unfolding Challenge of Nitrosamine Impurities
The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. Nitrosamines, a class of compounds characterized by a nitroso group bonded to an amine, are of high concern due to their classification as probable human carcinogens based on extensive animal studies.[1] Their inadvertent formation during drug manufacturing, or even during storage, necessitates a rigorous scientific approach to their detection, toxicological assessment, and control.[2]
N-Nitrosofenfluramine is a derivative of fenfluramine, a former appetite suppressant.[3] Its identification as a potential impurity underscores the broad scope of nitrosamine drug substance-related impurities (NDSRIs)—nitrosamines that share structural similarity with the active pharmaceutical ingredient (API). This guide will provide a comparative toxicological and analytical framework for N-Nitrosofenfluramine and other key nitrosamines, including N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA), and N-Nitrosodiisopropylamine (NDIPA).
The Chemistry of Formation: A Common Threat
The formation of nitrosamines is a well-understood chemical process, typically involving the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid.[4] This reaction is often facilitated by acidic conditions or high temperatures, conditions that can be present during certain API manufacturing processes.[5]
The precursor amine for N-Nitrosofenfluramine is fenfluramine itself, a secondary amine. The nitrosating agent can originate from various sources, including residual nitrites in excipients or solvents, or even from atmospheric nitrogen oxides.
Caption: General pathway for nitrosamine formation.
Toxicological Assessment: From Carcinogenic Potency to Acceptable Intake
The primary toxicological concern with nitrosamines is their potential to cause cancer. This is driven by their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations if not repaired.
Mechanism of Action: The Path to Genotoxicity
The carcinogenicity of many nitrosamines is initiated by metabolic activation, primarily through cytochrome P450 (CYP) enzymes in the liver. A key step is α-hydroxylation, the oxidation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes rearrangement to form a highly reactive diazonium ion, which is a potent alkylating agent of DNA.
Caption: Metabolic activation of nitrosamines leading to DNA damage.
Quantifying Carcinogenic Potency: The TD50 Value
A key metric for quantifying the carcinogenic potency of a substance is the TD50 value, which is the chronic daily dose rate that induces tumors in 50% of test animals that would otherwise have remained tumor-free.[6][7] TD50 values are typically derived from long-term rodent carcinogenicity studies and are a cornerstone for calculating acceptable intake limits for genotoxic impurities.[6] These values can be found in resources such as the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB).[1][8][9]
The Carcinogenic Potency Categorization Approach (CPCA)
For many nitrosamines, including N-Nitrosofenfluramine, robust, long-term carcinogenicity studies to determine a TD50 value are not available. To address this data gap, regulatory agencies have developed the Carcinogenic Potency Categorization Approach (CPCA). This is a structure-activity relationship (SAR) based method that predicts the carcinogenic potency of a nitrosamine based on its chemical structure.
The CPCA considers activating and deactivating structural features that influence the likelihood and rate of the critical α-hydroxylation step.[10] Based on a scoring system, the nitrosamine is assigned to one of five potency categories, each with a corresponding Acceptable Intake (AI) limit. The AI represents a daily exposure level that is considered to pose a negligible cancer risk (typically a 1 in 100,000 lifetime cancer risk).
Caption: Workflow of the Carcinogenic Potency Categorization Approach (CPCA).
Comparative Data Analysis
The following table provides a comparative overview of N-Nitrosofenfluramine and other key nitrosamines. For N-Nitrosofenfluramine, the AI is derived from the CPCA, as specific TD50 data is not publicly available. For the other well-studied nitrosamines, TD50 values from rodent studies are provided, from which their AIs are calculated.
| Nitrosamine | Chemical Structure | Molecular Formula | CPCA Category | Acceptable Intake (AI) Limit (ng/day) | Carcinogenic Potency (TD50) in Rats (mg/kg/day) |
| N-Nitrosofenfluramine | CCN(C(C)Cc1cccc(c1)C(F)(F)F)N=O | C₁₂H₁₅F₃N₂O | 3 | 400 | Data not available |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂NNO | C₂H₆N₂O | 1 | 96 | 0.096 |
| N-Nitrosodiethylamine (NDEA) | (CH₃CH₂)₂NNO | C₄H₁₀N₂O | 1 | 26.5 | 0.0265 |
| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | O=NN(C)CCC(=O)O | C₅H₁₀N₂O₃ | N/A | 96 (based on NDMA) | 0.982 |
| N-Nitrosodiisopropylamine (NDIPA) | ((CH₃)₂CH)₂NNO | C₆H₁₄N₂O | 2 | 26.5 (based on NDEA) | Data not available |
Data sourced from regulatory guidance documents and carcinogenicity databases.[10]
Analysis of Comparative Data:
-
N-Nitrosofenfluramine is classified as a Category 3 nitrosamine under the CPCA, with an AI of 400 ng/day . This suggests a lower carcinogenic potency compared to the highly potent Category 1 nitrosamines like NDMA and NDEA.
-
NDMA and NDEA have very low TD50 values, indicating high carcinogenic potency, which is reflected in their stringent AI limits of 96 ng/day and 26.5 ng/day, respectively.
-
The AI for NMBA is often based on a read-across from NDMA due to structural similarities, despite its higher TD50 value. This reflects a conservative regulatory approach.
-
For NDIPA , in the absence of robust carcinogenicity data, the AI is based on a read-across from the structurally related and potent NDEA.
The reliance on the CPCA for N-Nitrosofenfluramine highlights a critical aspect of modern pharmaceutical toxicology: the use of predictive models in the absence of complete experimental datasets. This approach allows for timely risk assessment of novel or less-studied impurities.
The Role of Genotoxicity Testing: The Enhanced Ames Test
The bacterial reverse mutation assay, or Ames test, is a cornerstone of genotoxicity testing. It assesses the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli. However, standard Ames test protocols have shown reduced sensitivity for some nitrosamines.
To address this, regulatory bodies now recommend an enhanced Ames test for nitrosamines. This modified protocol incorporates specific conditions to improve the detection of their mutagenic potential.
While specific Ames test results for N-Nitrosofenfluramine are not publicly available, the enhanced Ames test would be the standard method for its in vitro mutagenicity assessment. A positive result would provide strong evidence for genotoxic potential, while a negative result could, in conjunction with other data, support a less stringent control strategy.
Experimental Protocol: Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines
This protocol is a representative methodology based on current regulatory recommendations.
Objective: To evaluate the mutagenic potential of a test nitrosamine using an enhanced bacterial reverse mutation assay.
Materials:
-
Test Nitrosamine (e.g., N-Nitrosofenfluramine)
-
Bacterial Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101)
-
Metabolic Activation System: Aroclor 1254-induced hamster liver S9 fraction and cofactor-supplemented buffer (S9 mix)
-
Positive Controls (with and without S9 activation)
-
Negative/Vehicle Control
-
Minimal Glucose Agar Plates
-
Top Agar
Methodology:
-
Preparation of Bacterial Cultures: Grow overnight cultures of each tester strain in nutrient broth to reach a cell density of 1-2 x 10⁹ cells/mL.
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of the test nitrosamine.
-
Main Experiment (Pre-incubation Method): a. To sterile tubes, add 0.1 mL of the appropriate bacterial culture. b. Add 0.05 mL of the test nitrosamine solution at various concentrations or the control substance. c. Add 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). d. Pre-incubate the mixture at 37°C for 30 minutes with gentle shaking. e. After incubation, add 2.0 mL of molten top agar (45°C) to each tube, vortex briefly, and pour onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (vehicle control) count. c. Statistical analysis should be performed to determine the significance of any observed increases.
Self-Validation System: The inclusion of both positive and negative controls is critical for the validation of each experiment. Positive controls confirm the sensitivity of the tester strains and the activity of the S9 mix, while the negative control establishes the baseline spontaneous reversion rate.
Conclusion and Future Perspectives
The comparative analysis reveals that while N-Nitrosofenfluramine is a substance of concern, its predicted carcinogenic potency, as determined by the CPCA, is lower than that of highly potent nitrosamines like NDMA and NDEA. The absence of empirical TD50 and Ames test data for N-Nitrosofenfluramine underscores the importance of predictive toxicology and the ongoing need for robust analytical and toxicological characterization of new and emerging drug substance-related impurities.
For researchers and drug development professionals, this guide emphasizes a multi-faceted approach to nitrosamine risk assessment:
-
Proactive Risk Assessment: Thoroughly evaluate manufacturing processes for potential sources of amines and nitrosating agents.
-
Validated Analytical Testing: Employ sensitive and specific analytical methods for the detection and quantification of potential nitrosamine impurities.
-
Scientifically Sound Toxicological Evaluation: Utilize frameworks like the CPCA for initial risk assessment and, where necessary, conduct empirical testing such as the enhanced Ames test to refine the understanding of the impurity's genotoxic potential.
As the scientific and regulatory understanding of nitrosamines continues to evolve, a commitment to these principles will be essential in ensuring the safety and quality of pharmaceutical products.
References
- EMA/CMDh. (2024, May). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from the European Medicines Agency website.
- Food and Drug Administration (FDA). (2024, January 10). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach.
- Lhasa Limited. (n.d.). Lhasa Carcinogenicity Database.
- Medicines for Europe. (2023, October 17). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments.
- European Medicines Agency (EMA). (2025, July 29). Nitrosamine impurities.
- Toxplanet. (n.d.). Carcinogenic Potency Database (CPDB). Retrieved from files.toxplanet.com/cpdb/index.html.
- Thresher, A., Gosling, J. P., & Williams, R. (2019).
- ResolveMass Laboratories Inc. (2026, January 5). Nitrosamine formation mechanism from Nitrates and Amines.
- Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
- Danish Environmental Protection Agency. (n.d.). Nitrosamines and nitramines Evaluation of health hazards and proposal of health-based quality criteria and C-values for ambient air.
- Lu, J., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement.
- EMA/CMDh. (2024, March 26). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Retrieved from the European Medicines Agency website.
- Veeprho. (n.d.). Determining TD50 values for Nitrosamine to establish higher Acceptable Intake.
- Veeprho. (2020, July 30). Chemistry for The Formation of Nitrosamines.
- National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.
- Li, X., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 897, 503763.
- CymitQuimica. (n.d.). CAS 19023-40-6: N-NITROSOFENFLURAMINE.
- Health Sciences Authority (HSA). (2024, August 1). Appendix 1: HSA recommended acceptable intake for certain known nitrosamines.
- A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. (2025, February 3).
- NMPA Publishes Guidelines For The Research On Technical Specifications Of Nitrosamines In Chemicals For Comments. (2020, January 14). Home Sunshine Pharma.
- Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database. (2020, December 8). Lhasa Limited.
Sources
- 1. lhasalimited.org [lhasalimited.org]
- 2. Use of the TD50 99 % CI for single dose rodent carcinogenicity studies -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]
- 7. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]
- 8. NMPA Publishes Guidelines For The Research On Technical Specifications Of Nitrosamines In Chemicals For Comments - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 9. www2.mst.dk [www2.mst.dk]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Anticonvulsant Potency in Murine Models: Fenfluramine vs. Norfenfluramine
Introduction: The landscape of pharmacotherapy for treatment-resistant epilepsies, such as Dravet syndrome, has been significantly altered by the re-emergence of fenfluramine. Initially developed as an appetite suppressant, its potent antiseizure properties have garnered substantial interest within the neuroscience and drug development communities. The in vivo efficacy of fenfluramine is not solely attributable to the parent compound; it is extensively metabolized in the liver to its primary active metabolite, norfenfluramine.[1] Understanding the distinct and comparative anticonvulsant profiles of fenfluramine and norfenfluramine is critical for optimizing therapeutic strategies and guiding the development of next-generation antiseizure medications.
This guide provides a head-to-head comparison of the anticonvulsant potency and neurotoxicity of fenfluramine and norfenfluramine in established murine seizure models. We will delve into the experimental data, explain the causality behind the chosen methodologies, and present the findings in a clear, structured format for researchers, scientists, and drug development professionals.
A Note on N-Nitrosofenfluramine: Initial exploration for comparative data on N-Nitrosofenfluramine, a potential nitrosamine impurity, yielded no publicly available experimental data regarding its anticonvulsant activity. Therefore, this guide focuses on the scientifically robust and clinically relevant comparison between the parent drug, fenfluramine, and its principal active metabolite, norfenfluramine.
Mechanistic Underpinnings of Anticonvulsant Action
The anticonvulsant effects of fenfluramine and norfenfluramine are believed to be multifactorial, primarily revolving around the modulation of serotonergic and sigma-1 receptor systems.
-
Serotonergic Activity: Fenfluramine enhances serotonergic neurotransmission by inhibiting serotonin (5-HT) reuptake and promoting its release.[2] This elevation in extracellular 5-HT leads to the activation of various 5-HT receptors.[1] The active metabolites, d- and l-norfenfluramine, also directly activate 5-HT receptors.[1]
-
Sigma-1 Receptor Modulation: Beyond its serotonergic effects, fenfluramine acts as a positive modulator of the sigma-1 receptor.[3] This receptor plays a role in regulating neuronal excitability. By mediating the sigma-1 interaction with the NMDA receptor, fenfluramine can dampen calcium influx, thereby reducing seizure activity at glutamatergic synapses.[4]
This dual mechanism, targeting both serotonergic and sigma-1 pathways, helps to rebalance excitatory and inhibitory neurotransmission, contributing to the broad efficacy of the drug.[5]
Head-to-Head Comparison: Potency & Safety in Murine Models
The anticonvulsant potency of a compound is highly dependent on the specific seizure model used for evaluation. Different models represent different aspects of human epilepsy. Here, we compare fenfluramine and norfenfluramine in two distinct and widely used models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the DBA/2 mouse model of audiogenic (sound-induced) seizures.[6][7] Neurotoxicity is assessed using the rotarod test, which measures motor impairment.[8]
Data Summary Table
The following table synthesizes data from enantioselective comparative analyses in mice. The Median Effective Dose (ED50) represents the dose required to protect 50% of animals from seizures. The Median Toxic Dose (TD50) is the dose causing minimal motor impairment in 50% of animals. The Protective Index (PI) , calculated as TD50/ED50, is a crucial measure of the therapeutic window; a higher PI indicates a wider margin between the therapeutic and toxic doses.
| Compound | Seizure Model | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI) | Reference |
| l-Fenfluramine | MES | 8.0 | 50.1 | 6.3 | [8] |
| d-Fenfluramine | MES | 14.8 | 42.8 | 2.9 | [8] |
| l-Norfenfluramine | MES | 10.1 | 35.1 | 3.5 | [8] |
| d-Norfenfluramine | MES | 5.1 | 12.0 | 2.4 | [8] |
| l-Fenfluramine | Audiogenic (DBA/2) | 17.7 | - | - | [7] |
| d,l-Fenfluramine | Audiogenic (DBA/2) | 10.2 | - | - | [7] |
| l-Norfenfluramine | Audiogenic (DBA/2) | 1.2 | - | - | [7] |
Data presented is derived from cited literature and consolidated for comparative purposes.
Analysis of Experimental Findings
-
In the Maximal Electroshock (MES) Model:
-
Potency: The four enantiomers displayed varied potency. d-Norfenfluramine was the most potent compound with the lowest ED50 (5.1 mg/kg).[8][9] However, this high potency was coupled with the highest toxicity (lowest TD50) and the poorest Protective Index (2.4).[8]
-
Safety Profile: l-Fenfluramine demonstrated a superior safety profile, exhibiting the highest Protective Index (6.3).[8][9] This indicates a significantly wider margin between the dose required for efficacy and the dose that induces motor impairment, a highly desirable characteristic for a therapeutic candidate.
-
-
In the Audiogenic Seizure (DBA/2) Model:
-
Potency: The results in this reflex seizure model contrast sharply with the MES test findings. l-Norfenfluramine was exceptionally potent, with an ED50 of just 1.2 mg/kg.[7][10] It was approximately 9 times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine in this specific model.[7][10]
-
Metabolite Activity: The profound potency of l-norfenfluramine in the audiogenic model suggests that, in this context, the metabolite may be the primary driver of the parent drug's antiseizure activity.[7]
-
Experimental Protocols: A Self-Validating System
The integrity of preclinical data hinges on robust and well-defined experimental protocols. The methodologies described below are standard in the field and designed to produce reliable and reproducible results for assessing anticonvulsant activity and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
This test is a benchmark model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[6][11]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male CF-1 mice (or a similar strain), allowing them to acclimate to the laboratory environment.
-
Drug Administration: Administer the test compound (e.g., l-fenfluramine) or vehicle intraperitoneally (i.p.). Dosing is performed at various time points before the stimulus to determine the time of peak effect (TPE).
-
Electrode Application: At the predetermined TPE, apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse. Corneal electrodes are then applied.
-
Stimulus Delivery: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) through the corneal electrodes.[6]
-
Endpoint Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.[12] Abolition of the hindlimb tonic extensor component is recorded as protection.[6]
-
ED50 Calculation: Test a range of 4-7 doses (n=8 mice per dose) at the TPE. The ED50 value, the dose protecting 50% of the animals, is then calculated using probit analysis.[8]
Rotarod Test for Neurotoxicity
This protocol assesses minimal motor impairment (MMI) by challenging a mouse's ability to remain on a rotating rod.[13]
Step-by-Step Methodology:
-
Animal Training: Prior to testing, train mice on the rotarod apparatus until they can consistently remain on the rod for a set duration (e.g., 1-2 minutes) at a low, constant speed (e.g., 6 r.p.m.).
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Testing: At the TPE for neurotoxic effects, place the mouse on the rotating rod.
-
Endpoint: Record a failure if the mouse falls off the rod. Minimal motor impairment is typically defined as falling off the rotating rod three times within a 1-minute period.[8]
-
TD50 Calculation: Test a range of doses (n=8 mice per dose). The TD50, the dose causing MMI in 50% of animals, is calculated using probit analysis.
DBA/2 Mouse Audiogenic Seizure Test
This model uses a genetically susceptible mouse strain to study reflex seizures triggered by a high-intensity acoustic stimulus.[14][15]
Step-by-Step Methodology:
-
Animal Selection: Use DBA/2 mice at an age of peak susceptibility to audiogenic seizures (typically 21-28 days).[16]
-
Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before the stimulus.
-
Seizure Induction: Place the mouse individually into an acoustic chamber.[17] After a brief acclimatization period (e.g., 60 seconds), expose the mouse to a broadband acoustic stimulus (e.g., 110-120 dB).[16]
-
Endpoint Observation: The stimulus is applied for a maximum of 60 seconds or until the mouse exhibits a characteristic seizure sequence: wild running, followed by clonic seizures, and finally a tonic hindlimb extension.[16] Protection is defined as the absence of the tonic hindlimb extension phase.
-
ED50 Calculation: As with the MES test, determine the ED50 from dose-response data collected at the TPE.
Conclusion and Future Directions
The preclinical data from murine models provides a nuanced comparison of fenfluramine and its active metabolite, norfenfluramine.
-
Model-Dependency is Key: The relative anticonvulsant potency of fenfluramine and norfenfluramine is critically dependent on the seizure model employed. Norfenfluramine shows exceptional potency in the DBA/2 audiogenic seizure model, whereas fenfluramine (specifically the l-enantiomer) has a superior therapeutic index in the MES model of generalized seizures.[7][8]
-
The Importance of Metabolites: These findings underscore the necessity of characterizing the activity of major metabolites during the drug development process. The in vivo effect of a drug is the sum of the actions of the parent compound and its active metabolites.
-
Stereoselectivity and Safety: The d-enantiomers, particularly d-norfenfluramine, exhibit higher potency in the MES model but are also associated with greater toxicity.[8][9] This highlights the potential of developing enantiomerically pure compounds, such as l-fenfluramine, to optimize the safety and efficacy profile of a therapeutic agent.
For drug development professionals, this guide illustrates the value of using multiple, mechanistically distinct preclinical models. This approach provides a more comprehensive understanding of a compound's potential therapeutic window and its likely spectrum of clinical activity, ultimately de-risking the path to clinical development.
References
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). MDPI. [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC. (2021). National Institutes of Health (NIH). [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. (2021). ResearchGate. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health (NIH). [Link]
-
Fenfluramine: a plethora of mechanisms? - PMC. (2023). National Institutes of Health (NIH). [Link]
-
Induction of audiogenic seizures in DBA/2 mice. (2022). Bio-protocol. [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? (2024). MDPI. [Link]
-
Rotarod test. (2020). Bio-protocol. [Link]
-
Fenfluramine - Wikipedia. Wikipedia. [Link]
-
Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP. (2023). Frontiers in Pharmacology. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). SciSpace. [Link]
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). National Institutes of Health (NIH). [Link]
-
Are there any specific(published) protocols for Rotarod performance test? (2015). ResearchGate. [Link]
-
Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP. (2023). National Institutes of Health (NIH). [Link]
-
Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
What is the mechanism of Fenfluramine Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Relationship between dose and antiseizure response to d,l-fenfluramine... ResearchGate. [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? (2024). PubMed. [Link]
-
(PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). ResearchGate. [Link]
-
How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (2021). BioMed. [Link]
-
Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP. (2023). PubMed. [Link]
-
Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. (2023). ProLékaře.cz. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol... (2021). Springer Nature Experiments. [Link]
-
Rotarod. (2024). MMPC.org. [Link]
-
How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. (2022). YouTube. [Link]
-
N-NITROSO-FENFLURAMINE. precisionFDA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 3. Fenfluramine - Wikipedia [en.wikipedia.org]
- 4. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. scispace.com [scispace.com]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 15. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for N-Nitrosofenfluramine Analysis
In the landscape of pharmaceutical quality control, the accurate and reliable quantification of genotoxic impurities is paramount. N-Nitrosofenfluramine, a nitrosamine impurity, has emerged as a significant concern due to its potential carcinogenicity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control and monitoring of such impurities in drug substances and products.[1][2] This necessitates the development and validation of highly sensitive and specific analytical methods.
This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of N-Nitrosofenfluramine. We will delve into the technical nuances of method development, provide exemplary validated protocols, and present a cross-validation framework to ensure data integrity and regulatory compliance, grounded in the principles of ICH Q2(R1).[3]
The Analytical Challenge: N-Nitrosofenfluramine
N-Nitrosofenfluramine is a derivative of the anorectic drug fenfluramine.[4] Its chemical structure, featuring a nitroso functional group, is the basis for its classification as a probable human carcinogen.[1] The analytical challenge lies in detecting and quantifying this compound at trace levels within complex pharmaceutical matrices, demanding methods with exceptional sensitivity and selectivity to meet the stringent acceptable intake (AI) limits set by regulatory authorities.
Principle of the Techniques: A Tale of Two Phases
The choice between LC-MS and GC-MS for nitrosamine analysis is often dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the desired analytical performance.
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In LC-MS, the analyte is separated in the liquid phase before being introduced into the mass spectrometer. The ionization process, typically Electrospray Ionization (ESI) for nitrosamines, is gentle, minimizing the risk of analyte degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds. The separation occurs in the gas phase, offering high chromatographic resolution. However, less volatile nitrosamines may require derivatization to enhance their volatility and thermal stability, though modern instrumentation often allows for the direct analysis of many nitrosamines.
Experimental Workflow and Methodologies
A robust analytical method is built upon a foundation of meticulous sample preparation and optimized instrumental parameters. The following sections detail validated starting-point methodologies for both LC-MS/MS and GC-MS/MS analysis of N-Nitrosofenfluramine.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract N-Nitrosofenfluramine from the drug product matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix and the analyte's properties. N-Nitrosofenfluramine's moderate polarity suggests that both techniques can be effective.[3]
Exemplary Sample Preparation Protocol (LLE):
-
Weigh and transfer an accurately measured amount of the powdered drug product (e.g., 100 mg) into a centrifuge tube.
-
Add a suitable solvent (e.g., 5 mL of methanol) and vortex for 5 minutes to dissolve the sample.[5]
-
Add 5 mL of dichloromethane and vortex for another 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS or a suitable solvent for GC-MS.
dot
Caption: Liquid-Liquid Extraction workflow for N-Nitrosofenfluramine.
LC-MS/MS Method
LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers excellent sensitivity and selectivity.
Instrumentation:
-
Chromatography: UPLC/HPLC system
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient ensures the elution of a wide range of compounds and sharpens peaks. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | N-Nitrosofenfluramine readily forms a protonated molecule [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 150 °C | Gentle desolvation to prevent thermal degradation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the analyte ions. |
| MRM Transition | m/z 261.1 → 159.1 | Precursor ion corresponds to [M+H]+; product ion is a stable fragment.[4][6] |
| Collision Energy | Optimized for transition | The energy required for optimal fragmentation of the precursor ion. |
GC-MS/MS Method
GC-MS/MS is a powerful alternative, especially for its high chromatographic efficiency. Given N-Nitrosofenfluramine's volatility, derivatization is not typically required.
Instrumentation:
-
Chromatography: Gas Chromatograph
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electron Ionization (EI)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic performance. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without significant degradation. |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 20 °C/min | A temperature program allows for the separation of compounds with different volatilities. |
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte transferred to the column for trace analysis. |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy providing reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| MRM Transition | m/z 260 → 159 | Precursor ion corresponds to the molecular ion [M]+; product ion is a characteristic fragment.[4] |
| Collision Energy | Optimized for transition | The energy required for optimal fragmentation of the precursor ion. |
Cross-Validation: Ensuring Method Equivalency
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results. This is crucial when transferring methods between laboratories or when using a different technique as an alternative or confirmatory method. The validation should be performed in accordance with ICH Q2(R1) guidelines.[3]
dot
Caption: Logical flow for the cross-validation of analytical methods.
Performance Characteristics Comparison
The following table summarizes the expected performance characteristics for the validated LC-MS/MS and GC-MS/MS methods for N-Nitrosofenfluramine analysis. The values presented are typical and should be established for each specific method and laboratory.
| Validation Parameter | LC-MS/MS | GC-MS/MS | Key Considerations |
| Specificity | High (MRM) | High (MRM) | Both techniques offer excellent specificity due to the use of MS/MS. |
| Linearity (r²) | > 0.99 | > 0.99 | A wide linear range is achievable with both methods. |
| LOD | ~0.05 ng/mL | ~0.1 ng/mL | LC-MS/MS often provides slightly lower limits of detection for nitrosamines. |
| LOQ | ~0.15 ng/mL | ~0.3 ng/mL | The limit of quantitation should be below the regulatory reporting threshold. |
| Accuracy (% Recovery) | 90-110% | 85-115% | Spiking experiments at multiple concentrations should be performed. |
| Precision (% RSD) | < 10% | < 15% | Repeatability and intermediate precision should be assessed. |
| Robustness | High | Moderate | GC-MS can be more susceptible to matrix effects and thermal degradation. |
Conclusion: Selecting the Appropriate Technique
Both LC-MS/MS and GC-MS/MS are powerful and suitable techniques for the quantitative analysis of N-Nitrosofenfluramine in pharmaceutical products.
LC-MS/MS is often the preferred method due to its applicability to a broader range of nitrosamines, including those that are less volatile or thermally sensitive. The gentler ionization process can lead to enhanced sensitivity and robustness.
GC-MS/MS offers the advantage of high chromatographic resolution and can be a very effective tool, particularly when dealing with complex matrices where chromatographic separation is critical. However, careful optimization of the inlet and oven temperatures is necessary to avoid thermal degradation of the analyte.
Ultimately, the choice of method will depend on the specific laboratory's instrumentation, expertise, and the nature of the drug product being analyzed. A thorough cross-validation as outlined in this guide will ensure that either method can be used with confidence to guarantee the safety and quality of pharmaceutical products.
References
-
ResearchGate.
-
U.S. Food and Drug Administration.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
ACS Publications.
-
Agilent.
-
European Medicines Agency.
-
Shimadzu.
-
Thermo Fisher Scientific.
-
National Center for Biotechnology Information.
-
International Council for Harmonisation.
-
U.S. Food and Drug Administration.
-
Agilent.
-
Sigma-Aldrich.
-
European Medicines Agency.
-
Thermo Fisher Scientific.
-
CymitQuimica.
-
European Medicines Agency.
-
Shimadzu.
Sources
A Guide to Inter-Laboratory Comparison for N-Nitrosofenfluramine Analysis in Pharmaceutical Products
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of N-Nitrosofenfluramine. It is designed for researchers, quality control scientists, and drug development professionals dedicated to ensuring the accuracy and reliability of analytical data for nitrosamine impurities.
Introduction: The Imperative for Accurate N-Nitrosofenfluramine Analysis
The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety[1][2][3]. N-Nitrosofenfluramine, a nitrosamine drug substance-related impurity (NDSRI), can form from the reaction of nitrite salts with the secondary amine precursor, fenfluramine, under specific conditions[1][4].
An inter-laboratory comparison, also known as a proficiency test (PT) or round-robin study, is a critical tool for method validation and quality assurance[8][9]. It provides an objective assessment of a laboratory's analytical performance against its peers, ensuring that the methods used are reliable, reproducible, and fit for purpose. This guide outlines the principles, protocols, and data analysis involved in conducting a successful ILC for N-Nitrosofenfluramine.
Predominant Analytical Methodologies: Causality and Selection
The low concentration levels at which N-Nitrosofenfluramine must be quantified demand analytical techniques that offer exceptional sensitivity and selectivity. The industry has largely converged on mass spectrometry-based methods.
2.1 Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a preferred technique due to its high selectivity and sensitivity, which are crucial for distinguishing the target analyte from matrix components and other structurally similar compounds[3].
-
Expertise & Causality: The high resolving power of instruments like an Orbitrap or a Time-of-Flight (TOF) mass spectrometer allows for accurate mass measurement. This is critical for differentiating N-Nitrosofenfluramine from potential isobaric interferences—compounds with the same nominal mass but different elemental compositions. For instance, the common solvent dimethylformamide (DMF) can interfere with the analysis of N-nitrosodimethylamine (NDMA) at lower resolutions, a challenge that HRMS overcomes, ensuring confidence in the reported results[10]. The FDA has successfully used LC-HRMS methods to detect various nitrosamines down to parts-per-billion (ppb) levels, demonstrating its suitability for regulatory testing[3].
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable nitrosamines.
-
Expertise & Causality: While many NDSRIs like N-Nitrosofenfluramine are less volatile, GC-MS can still be a viable option, often coupled with a high-resolution mass spectrometer or a triple quadrupole instrument (GC-MS/MS) for enhanced selectivity. The choice between LC-MS and GC-MS often depends on the specific properties of the drug substance, the matrix, and the potential for co-eluting impurities[5][11]. Method development must carefully consider the thermal stability of N-Nitrosofenfluramine to prevent on-column degradation, which could lead to inaccurate quantification.
Regulatory agencies require that any analytical method used for confirmatory testing be thoroughly validated according to ICH Q2(R2) guidelines to ensure its performance characteristics are well-understood and documented[1][12].
Designing and Executing an Inter-Laboratory Comparison (ILC) Study
A well-designed ILC provides invaluable data on the state of analytical practice and the performance of individual laboratories. The process follows a systematic, self-validating workflow.
3.1 Study Design and Workflow
The core principle of an ILC is to provide multiple laboratories with identical, homogeneous samples for blind analysis[8]. The results are then compared to a reference value to assess performance.
Sources
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. assyro.com [assyro.com]
- 6. medicinesforeurope.com [medicinesforeurope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. fapas.com [fapas.com]
- 10. cambrex.com [cambrex.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Linearity and Range Determination for N-Nitrosofenfluramine Assays
Introduction: The Imperative for Precise N-Nitrosofenfluramine Quantification
N-Nitrosofenfluramine is a nitrosamine impurity that has drawn regulatory scrutiny due to its potential health risks. As a derivative of the withdrawn anti-obesity drug fenfluramine, its unexpected presence in various products necessitates robust analytical methods for its detection and quantification.[1][2][3] Nitrosamines, as a class, are considered a "cohort of concern" by international regulatory bodies due to their classification as probable or possible human carcinogens.[4] This has led to stringent guidelines from authorities like the U.S. Food and Drug Administration (FDA) for monitoring and controlling these impurities in pharmaceutical products.[5][6][7]
The analytical challenge lies in the trace-level concentrations at which these impurities must be monitored, often in the parts-per-billion (ppb) range.[8] This demands highly sensitive and selective analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as a primary tool for this purpose.[9] A critical aspect of validating such analytical methods is the rigorous determination of their linearity and range, which ensures that the method provides accurate and reliable results over a specified concentration window.
This guide provides a comparative analysis of two common LC-MS/MS approaches for N-Nitrosofenfluramine analysis, focusing on the principles and practical execution of linearity and range determination. It is intended for researchers, scientists, and drug development professionals tasked with developing and validating analytical methods for nitrosamine impurity testing.
Fundamental Principles: Linearity and Range in Analytical Method Validation
Before delving into the comparative analysis, it is essential to understand the foundational concepts of linearity and range as defined by regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[10][11][12]
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by a linear relationship between the analyte concentration and the instrumental response. The linearity of a method is crucial for accurate quantification and is statistically evaluated using parameters like the correlation coefficient (r) and the coefficient of determination (r²). A common acceptance criterion for the correlation coefficient is a value not less than 0.99.[13]
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified range is normally derived from linearity studies and depends on the intended application of the procedure.
The workflow for establishing linearity and range is a systematic process, as illustrated in the diagram below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmaceutical Trace Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
A Comparative Guide to the Genotoxicity of N-Nitrosofenfluramine and its Parent Drug, Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the genotoxic potential of the N-nitroso-derivative of fenfluramine, N-nitrosofenfluramine, and its parent drug, fenfluramine. As the presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, this document synthesizes established toxicological principles and experimental data to offer a comprehensive overview for risk assessment and drug development.
Introduction: Fenfluramine and the Emergence of a Nitrosamine Impurity
Fenfluramine is a pharmaceutical agent that has been repurposed for the treatment of seizures associated with severe epileptic conditions such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] It is a derivative of amphetamine and undergoes metabolic transformation in the body.[1][3] The primary metabolic pathway for fenfluramine is N-deethylation to its active metabolite, norfenfluramine.[3][4]
The formation of N-nitroso compounds, such as N-nitrosofenfluramine, can occur when a secondary or tertiary amine, like fenfluramine, reacts with a nitrosating agent. This has raised concerns within the pharmaceutical industry, as N-nitrosamines are classified as probable human carcinogens based on extensive animal studies.[5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities in drug products.[5][7]
This guide will explore the mechanistic basis for the expected differences in the genotoxicity of fenfluramine and its N-nitroso derivative, supported by a review of relevant experimental approaches.
Mechanistic Insights into Genotoxicity: A Tale of Two Molecules
The genotoxic potential of a chemical is intrinsically linked to its molecular structure and how it is metabolized in the body. Fenfluramine and N-nitrosofenfluramine exhibit starkly different profiles in this regard.
Fenfluramine: A Benign Profile
Fenfluramine itself is not expected to be genotoxic. Its chemical structure does not possess the typical structural alerts for mutagenicity. The primary concern with fenfluramine has historically been related to cardiovascular side effects at higher doses, not carcinogenicity.[1]
N-Nitrosofenfluramine: A Member of a "Cohort of Concern"
N-nitroso compounds are a well-established class of potent mutagens and carcinogens.[6] Their genotoxicity is not inherent to the molecule itself but arises from metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This activation process transforms the relatively inert nitrosamine into a highly reactive electrophilic species that can directly damage DNA.
The proposed metabolic activation pathway for N-nitrosofenfluramine, based on the known metabolism of other N-nitrosamines, is illustrated below.
Caption: Proposed metabolic activation pathway of N-Nitrosofenfluramine leading to genotoxicity.
This metabolic activation results in the formation of DNA adducts, which are covalent modifications to the DNA. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mispairing of DNA bases during replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of cancer.
Comparative Genotoxicity Assessment: Experimental Approaches
A standard battery of in vitro and in vivo tests is employed to assess the genotoxic potential of pharmaceutical compounds and their impurities.
In Vitro Assays: The First Line of Screening
In vitro genotoxicity assays are conducted in cultured cells and serve as an initial screen for potential genetic damage.[8] While they cannot fully replicate the complexity of a whole organism, they are valuable for hazard identification.[9]
| Assay | Fenfluramine (Predicted Outcome) | N-Nitrosofenfluramine (Predicted Outcome) | Rationale for Prediction |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative | Positive (with metabolic activation) | Fenfluramine lacks mutagenic structural alerts. N-nitroso compounds are classic mutagens in the Ames test, often requiring an enhanced protocol with S9 metabolic activation for detection. |
| In Vitro Micronucleus Test | Negative | Positive (with metabolic activation) | Fenfluramine is not expected to cause chromosomal damage. Metabolically activated N-nitrosofenfluramine can lead to clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) events, resulting in micronuclei formation. |
| In Vitro Chromosomal Aberration Assay | Negative | Positive (with metabolic activation) | Similar to the micronucleus test, fenfluramine is not expected to induce chromosomal aberrations. The reactive metabolites of N-nitrosofenfluramine can directly damage chromosomes. |
In Vivo Assays: Confirmation in a Biological System
In vivo assays are essential for confirming in vitro findings and assessing genotoxicity within the context of a whole organism, including absorption, distribution, metabolism, and excretion.[10]
| Assay | Fenfluramine (Predicted Outcome) | N-Nitrosofenfluramine (Predicted Outcome) | Rationale for Prediction |
| In Vivo Micronucleus Test (Rodent) | Negative | Positive | Following systemic exposure, N-nitrosofenfluramine would be metabolized in the liver, and the resulting genotoxic species could induce micronuclei formation in hematopoietic cells of the bone marrow. |
| In Vivo Comet Assay (Rodent) | Negative | Positive | This assay detects DNA strand breaks. The alkylating intermediates produced from N-nitrosofenfluramine metabolism would be expected to cause detectable DNA fragmentation in target organs like the liver. |
Experimental Protocols: A Closer Look at the Methodology
The trustworthiness of genotoxicity data relies on robust and well-validated experimental protocols. Below are detailed methodologies for key assays.
Bacterial Reverse Mutation Assay (Ames Test) - Enhanced for Nitrosamines
The Ames test utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Caption: Workflow for the enhanced bacterial reverse mutation (Ames) test.
Causality Behind Experimental Choices:
-
Enhanced S9 Mix: For nitrosamines, a higher concentration of S9 fraction, often from hamster liver, is recommended as it can be more effective at metabolically activating this class of compounds compared to the standard rat liver S9.
-
Pre-incubation Method: This method allows for a more intimate interaction between the test compound, the bacterial cells, and the metabolic activation system before plating, which can increase the sensitivity of the assay for certain chemicals.
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. In developing red blood cells, this damage can result in small, membrane-bound DNA fragments (micronuclei) being left behind in the cytoplasm after the main nucleus is expelled.
Step-by-Step Methodology:
-
Animal Dosing: Administer the test article (N-nitrosofenfluramine) and controls (vehicle and a known clastogen) to rodents, typically via the clinical route of administration, for a defined period (e.g., daily for 28 days).
-
Sample Collection: Collect peripheral blood or bone marrow at appropriate time points after the final dose.
-
Slide Preparation: Prepare smears of bone marrow or blood on microscope slides.
-
Staining: Stain the slides with a dye that differentiates young (polychromatic) erythrocytes from mature (normochromatic) erythrocytes and allows for the visualization of micronuclei.
-
Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes per animal for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group.
Self-Validating System: The inclusion of both a negative (vehicle) and a positive control in each experiment ensures the validity of the assay. The positive control confirms that the test system is capable of detecting a genotoxic effect, while the negative control establishes the baseline frequency of micronuclei.
Conclusion and Risk Assessment Implications
The available evidence and toxicological principles strongly indicate that N-nitrosofenfluramine possesses a significant genotoxic and, by extension, carcinogenic potential that is absent in its parent drug, fenfluramine. The key differentiating factor is the N-nitroso functional group, which confers the ability to be metabolically activated to a DNA-reactive species.
For drug development professionals, this has critical implications:
-
Strict Control of Impurities: The presence of N-nitrosofenfluramine in any fenfluramine drug product must be strictly controlled to levels that are considered safe and pose a negligible cancer risk.
-
Comprehensive Risk Assessment: A thorough risk assessment should be conducted to identify and mitigate any potential sources of nitrosamine formation during the synthesis, formulation, and storage of the drug product.
-
Appropriate Toxicological Evaluation: Should N-nitrosofenfluramine be detected, a comprehensive evaluation of its genotoxic potential using a battery of validated assays, as outlined in this guide and consistent with regulatory guidelines like ICH S2(R1), is imperative.
By understanding the distinct genotoxic profiles of fenfluramine and its N-nitroso derivative, researchers and developers can make informed decisions to ensure the safety and quality of medicines.
References
-
UCB (2022). Real-World-Analysis-of-Fenfluramine-Discontinuation-Rates-in-Dravet-Syndrome-and-Lennox-Gastaut-Syndrome. American Epilepsy Society. Available at: [Link]
-
UCB (2025). UCB presents positive results from GEMZ phase 3 study at AES showing fenfluramine significantly reduces countable motor seizure frequency in CDKL5 Deficiency Disorder. UCB. Available at: [Link]
-
Li, X., & Mei, N. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. Available at: [Link]
-
Robbiano, L., Martelli, A., Allavena, A., et al. (1991). Formation of the N-Nitroso Derivatives of Six β-Adrenergic-blocking Agents and Their Genotoxic Effects in Rat and Human Hepatocytes. ResearchGate. Available at: [Link]
-
Moeller, L., Zeisig, M., & Toernqvist, M. A. (1995). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. PubMed. Available at: [Link]
-
European Medicines Agency. (2024). Nitrosamine impurities. EMA. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. ResearchGate. Available at: [Link]
-
ScitoVation. (2023). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. Available at: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central. Available at: [Link]
-
Park, J. H., Kim, H. S., Lee, J. A., et al. (2007). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. PubMed. Available at: [Link]
-
International Council for Harmonisation. (2011). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. Available at: [Link]
-
Rothman, R. B., Katsumoto, R. S., Baumann, M. H., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. PubMed. Available at: [Link]
-
ResearchGate. (2018). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. ResearchGate. Available at: [Link]
-
Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. PubMed. Available at: [Link]
-
ResearchGate. (2019). Genotoxic effects of N-nitrosoketamine and ketamine as assessed by in vitro micronucleus test in Chinese hamster lung fibroblast cell line. ResearchGate. Available at: [Link]
-
Perry, M. S., Wirrell, E. C., & Gammaitoni, A. (2021). Fenfluramine responder analyses and numbers needed to treat: Translating epilepsy trial data into clinical practice. PubMed. Available at: [Link]
Sources
- 1. Real-World-Analysis-of-Fenfluramine-Discontinuation-Rates-in-Dravet-Syndrome-and-Lennox-Gastaut-Syndrome [aesnet.org]
- 2. Fenfluramine responder analyses and numbers needed to treat: Translating epilepsy trial data into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic activity of N-nitrosomethamphetamine and N-nitrosoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Carcinogenic Potential of N-Nitrosofenfluramine and Other Nitrosamine Drug Substance-Related Impurities (NDSRIs)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of NDSRI Carcinogenic Risk Assessment
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) as a potential class of contaminants in pharmaceutical products has presented a significant challenge to the drug development and manufacturing sectors. NDSRIs are a subset of nitrosamine impurities that are structurally similar to the active pharmaceutical ingredient (API) and can form when residual nitrites react with secondary or tertiary amine functionalities on the API or its fragments.[1][2] This guide provides a comprehensive framework for evaluating the carcinogenic potential of a specific NDSRI, N-Nitrosofenfluramine, in the context of other well-characterized nitrosamines and the broader class of NDSRIs.
N-nitroso compounds are a well-established class of potent genotoxic carcinogens.[3] Extensive studies in animal models have demonstrated their ability to induce tumors in a wide range of organs, and it is widely accepted that these findings are relevant to human health.[3][4][5] The primary mechanism involves metabolic activation into reactive electrophiles that form covalent adducts with DNA, a critical initiating step in carcinogenesis.[4][6][7][8] Given this well-documented risk, a thorough and scientifically rigorous evaluation of any new NDSRI is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
This document moves beyond a simple recitation of protocols. As Senior Application Scientists in the field, our goal is to elucidate the causality behind the experimental choices, providing a self-validating system of analysis. We will dissect the structural attributes that govern carcinogenic potency, detail the gold-standard methodologies for assessment, and present a comparative analysis to contextualize the risk posed by N-Nitrosofenfluramine.
Pillar 1: The Mechanistic Underpinnings of Nitrosamine Carcinogenicity
Understanding the carcinogenic mechanism of N-nitrosamines is foundational to designing appropriate evaluation strategies. The toxicity of these compounds is not intrinsic but is a consequence of their metabolic transformation.
Metabolic Activation Pathway
The vast majority of N-nitrosamines, including NDSRIs, are not directly carcinogenic. They require metabolic activation, a process primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[9][10] The key steps are as follows:
-
α-Hydroxylation: The process begins with the enzymatic hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitroso-amine nitrogen.[9] This is the rate-limiting and critical step for activation.
-
Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is highly unstable and spontaneously rearranges.
-
Generation of the Electrophile: This rearrangement leads to the formation of a highly reactive electrophilic intermediate, typically an alkyl-diazonium ion.[9]
-
DNA Adduction: The diazonium ion readily attacks nucleophilic sites on DNA bases (such as the O⁶ and N⁷ positions of guanine), forming DNA adducts.[6][7][8] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, causing permanent mutations. An accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of carcinogenesis.[11][12]
The chemical structure surrounding the N-nitroso group directly influences the efficiency of this activation pathway and, consequently, the compound's carcinogenic potency.[10][13][14]
Pillar 2: A Framework for Experimental Evaluation
A multi-tiered approach combining in silico, in vitro, and, when necessary, in vivo methods is required for a robust assessment of carcinogenic potential.
In Silico Assessment: Structure-Activity Relationships (SAR)
Before any laboratory work commences, a thorough analysis of the molecule's structure provides critical insights. For NDSRIs, where compound-specific data is often absent, SAR is the first line of evaluation.[1][10] The U.S. FDA has formalized this into a Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs.[1][2][15] This framework uses structural features to assign an NDSRI to one of five potency categories, each with a corresponding Acceptable Intake (AI) limit. The AI represents a level of exposure that corresponds to a theoretical 1-in-100,000 increased cancer risk over a lifetime.[2]
Table 1: FDA Carcinogenic Potency Categories for NDSRIs
| Potency Category | Description of Structural Features | Recommended AI Limit (ng/day) | Representative Surrogates |
| 1 | High potency activating features. | 26.5 | N-nitrosodiethylamine (NDEA) |
| 2 | Activating features, but less potent than Category 1. | 100 | N-nitrosodimethylamine (NDMA) |
| 3 | Weakly deactivating structural features. | 400 | - |
| 4 | Moderately deactivating features (e.g., steric hindrance). | 1500 | - |
| 5 | Strongly deactivating features or lack of an α-hydrogen. | 1500 | - |
| Source: Adapted from FDA Guidance for Industry, August 2023.[2][15] |
For N-Nitrosofenfluramine, the presence of α-hydrogens on both the ethyl and the more complex side chain suggests it is readily metabolically activatable. Its structure lacks strong deactivating groups, placing it preliminarily in a higher potency category pending experimental data.
In Vitro Mutagenicity: The Enhanced Ames Test
The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing mutagenic potential. It uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow in a nutrient-deficient medium.
For nitrosamines, standard Ames test protocols have shown inconsistent results.[16] Consequently, regulatory agencies recommend an "enhanced" protocol to maximize sensitivity.[17][18]
Protocol: Enhanced Ames Test for NDSRIs
-
Strain Selection: Include S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[1][17] Strains like TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens, which are characteristic of alkylating agents formed from nitrosamines.
-
Metabolic Activation (S9): The assay must be conducted both with and without a metabolic activation system (S9 fraction). Crucially for nitrosamines, S9 fractions from both Aroclor- or Phenobarbital/β-naphthoflavone-induced rat liver and hamster liver should be used, typically at a 30% concentration.[1][17] Hamster liver S9 is often more effective at activating nitrosamines than rat liver S9.[19]
-
Assay Method: The pre-incubation method is required. The test compound, bacterial culture, and S9 mix (if used) are incubated together for a recommended 30 minutes before being plated on minimal glucose agar.[1][17] This allows for the metabolic activation of the nitrosamine and its interaction with bacterial DNA before plating.
-
Dose Selection: A preliminary toxicity test is performed to determine an appropriate dose range. The main experiment should use at least five different analyzable concentrations.
-
Controls: Concurrent negative (solvent) and positive controls (known mutagens specific to each strain and S9 condition) must be included to ensure the validity of the assay.[1]
-
Data Interpretation: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control count.
In Vivo Carcinogenicity Studies
If an NDSRI is found to be mutagenic in the Ames test, and its AI limit cannot be established through SAR or read-across approaches, an in vivo carcinogenicity study may be necessary. These studies provide the most definitive evidence of carcinogenic potential and are used to derive a TD50 value (the chronic dose rate that would cause tumors in 50% of animals).[20]
Protocol: Rodent Carcinogenicity Bioassay (Conceptual Overview)
-
Model Selection: Historically, 2-year studies in rats and mice are conducted. More recently, shorter-term studies (e.g., 6 months) in transgenic mouse models like Tg.rasH2 or p53 heterozygous mice are used, as these models are predisposed to rapid tumor development.[12]
-
Dose Administration: The NDSRI is administered to multiple groups of animals (e.g., 50 per sex per group) at various dose levels, typically for the duration of the study. A concurrent control group receives the vehicle only.
-
Endpoint Monitoring: Animals are monitored throughout the study for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed to identify and classify tumors.
-
Data Analysis: Tumor incidence data is statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group. The data is then used to model the dose-response relationship and calculate the TD50.
Pillar 3: Comparative Analysis and Data Synthesis
While specific carcinogenicity data for N-Nitrosofenfluramine is not publicly available, we can compare its structural features and known biological activity with other well-studied nitrosamines to provide a robust risk perspective.
N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, an appetite suppressant.[21] Studies have shown that N-Nitrosofenfluramine is more cytotoxic than its parent compound, fenfluramine, and induces mitochondrial dysfunction and oxidative stress in rat hepatocytes.[21] The participation of the nitroso group was explicitly suggested as contributing to this enhanced toxicity.[21] Fenfluramine itself is metabolized by multiple CYP enzymes, including CYP2D6, CYP1A2, CYP2B6, and CYP2C19, primarily through N-dealkylation.[22][23] It is highly probable that these same enzymes can perform α-hydroxylation on N-Nitrosofenfluramine, initiating its carcinogenic activation.
The table below compares N-Nitrosofenfluramine with other nitrosamines, integrating SAR principles and regulatory AI limits.
Table 2: Comparative Data for N-Nitrosofenfluramine and Other Nitrosamines
| Compound | Parent Drug | Structure / Key Features | Predicted FDA Potency Category | AI Limit (ng/day) | Supporting Data & Rationale |
| N-Nitrosodimethylamine (NDMA) | Multiple | Small, symmetrical, unhindered α-hydrogens. | 2 | 100 | Potent, well-studied hepatocarcinogen in multiple species.[5][9] Positive in enhanced Ames test. Serves as a benchmark for Category 2.[2] |
| N-Nitrosodiethylamine (NDEA) | Multiple | Small, unhindered α-hydrogens on ethyl groups. | 1 | 26.5 | Among the most potent nitrosamine carcinogens.[24] Causes tumors in numerous organs.[5] Serves as the benchmark for the most potent category (Category 1).[2] |
| N-Nitroso-nortriptyline | Nortriptyline | NDSRI with α-hydrogens adjacent to a large, sterically hindering tricyclic group. | 3 (Predicted) | 400 (FDA listed) | The bulky nortriptyline moiety likely provides some steric hindrance to CYP-mediated α-hydroxylation, reducing potency compared to NDMA/NDEA. |
| N-Nitrosofenfluramine | Fenfluramine | NDSRI with α-hydrogens on both an ethyl group and a carbon adjacent to a trifluoromethylphenyl ring. | 2 (Predicted) | 100 (Predicted) | The α-hydrogens on the ethyl group are unhindered, similar to NDEA. The trifluoromethyl group on the phenyl ring is an electron-withdrawing group, which may slightly decrease the rate of activation, but the overall structure suggests high potential for activation. A conservative prediction places it in Category 2, warranting an AI of 100 ng/day in the absence of specific data. |
Conclusion
-
Mechanism: Based on its chemical structure, N-Nitrosofenfluramine is predicted to undergo metabolic activation via α-hydroxylation, the hallmark of carcinogenic nitrosamines.
-
Potency: Its structure, featuring unhindered α-hydrogens, places it in a high-risk category. A conservative assignment to the FDA's Potency Category 2, with a corresponding Acceptable Intake limit of 100 ng/day, is a scientifically justified starting point for risk assessment.
-
Testing Imperative: This in silico assessment must be confirmed by empirical data. An enhanced Ames test is the critical next step. A positive result would solidify its classification as a mutagenic impurity and necessitate stringent control strategies to limit patient exposure to below the established AI.
The framework presented in this guide—integrating mechanistic principles, in silico prediction, and robust in vitro protocols—provides a reliable pathway for drug developers and regulatory scientists to navigate the challenges posed by NDSRIs. This ensures that decisions regarding product safety are made with the highest degree of scientific integrity, ultimately protecting public health.
References
- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250.
- Jakszyn, P., & Gonzalez, C. A. (2006). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential.
- Song, P., & Wu, L. (2007). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Analytical Toxicology, 31(3), 160–165.
-
Song, P., & Wu, L. (2007). Identifying N-nitrosofenfluramine in a nutrition supplement. PubMed. Available at: [Link]
-
Lee, S. M., Kim, J. H., & Kim, S. H. (2000). N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. PubMed. Available at: [Link]
-
Peffley, S. D., & Gay, C. G. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. ResearchGate. Available at: [Link]
-
Hecht, S. S. (2020). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. MDPI. Available at: [Link]
-
Peffley, S. D., & Gay, C. G. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. NCBI Bookshelf. Available at: [Link]
-
Heflich, R. H. (2023). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. FDA. Available at: [Link]
-
Medicines for Europe. (2023). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments. Medicines for Europe. Available at: [Link]
-
Kim, J., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLOS ONE. Available at: [Link]
-
Cosmetic Ingredient Review. (2023). ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. Cosmetic Ingredient Review. Available at: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central. Available at: [Link]
-
Zogenix, Inc. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC - PubMed Central. Available at: [Link]
-
Cross, K. P., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. PubMed. Available at: [Link]
-
Lhasa Limited. (2021). Developing Structure-activity Relationships For N-nitrosamine Activity. Lhasa Limited. Available at: [Link]
-
European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA. Available at: [Link]
-
Sugimura, T., et al. (1977). Structure activity relationships in nitrosamine carcinogenesis. ResearchGate. Available at: [Link]
-
Zogenix, Inc. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic activation of N-nitroso compounds. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. Veeprho. Available at: [Link]
-
Peffley, S. D., & Gay, C. G. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities; Guidance for Industry; Availability. Regulations.gov. Available at: [Link]
-
Heflich, R. H., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC - NIH. Available at: [Link]
-
Cross, K. P., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ACS Publications. Available at: [Link]
-
Li, X., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PubMed. Available at: [Link]
-
Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at: [Link]
-
Lhasa Limited. (2021). Quantifying the nitrosamine potency distribution. Lhasa Limited. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. Available at: [Link]
-
Zogenix, Inc. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. PMC - NIH. Available at: [Link]
-
Aurigene Pharmaceutical Services. (n.d.). Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment. Aurigene Pharmaceutical Services. Available at: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. Available at: [Link]
-
Covington & Burling LLP. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Covington & Burling LLP. Available at: [Link]
-
ProPharma. (2023). A Closer Look at FDA's Nitrosamine Impurity Regulations for NDSRIs. ProPharma. Available at: [Link]
Sources
- 1. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [mdpi.com]
- 12. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
- 13. Developing Structure-activity Relationships For N-nitrosamine Activity | Lhasa Limited [lhasalimited.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. regulations.gov [regulations.gov]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. aurigeneservices.com [aurigeneservices.com]
- 19. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. veeprho.com [veeprho.com]
- 21. N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medicinesforeurope.com [medicinesforeurope.com]
Comparison of different extraction techniques for N-Nitrosofenfluramine analysis
An In-Depth Guide to Selecting an Optimal Extraction Technique for N-Nitrosofenfluramine Analysis
Introduction: The Analytical Challenge of N-Nitrosofenfluramine
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. These compounds are classified as probable human carcinogens, prompting stringent regulatory oversight from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] N-Nitrosofenfluramine, a derivative of the anorectic agent fenfluramine, is one such impurity that requires precise and sensitive quantification to ensure patient safety.[3][4] Its detection at trace levels—often in the parts-per-billion (ppb) range—necessitates not only highly sensitive analytical instrumentation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), but also a robust and efficient sample extraction technique.[5][6]
The choice of extraction method is paramount as it directly impacts recovery, sensitivity, and data reliability. A suboptimal extraction can lead to an underestimation of the impurity, introduce interfering matrix components, and ultimately compromise the entire analytical workflow. This guide provides a comparative analysis of three prevalent extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—for the analysis of N-Nitrosofenfluramine in pharmaceutical matrices. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make an informed decision tailored to their specific analytical needs.
Pillar 1: Fundamental Principles of Extraction Techniques
Understanding the underlying mechanism of each technique is crucial for method development and troubleshooting. The choice of technique hinges on the physicochemical properties of N-Nitrosofenfluramine and the complexity of the sample matrix.
Liquid-Liquid Extraction (LLE)
LLE is a traditional, straightforward method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous solution and an organic solvent.[7][8] The analyte partitions between the two phases based on its partition coefficient (LogP). For N-Nitrosofenfluramine, which possesses both polar (N-nitroso group) and non-polar (trifluoromethylphenyl group) characteristics, selecting a solvent with the appropriate polarity is key to achieving efficient extraction.
The primary advantage of LLE is its simplicity and low cost, requiring minimal specialized equipment.[7] However, it is often plagued by several drawbacks, including the consumption of large volumes of potentially hazardous organic solvents, the formation of emulsions that complicate phase separation, and longer extraction times.[9][10]
Solid-Phase Extraction (SPE)
SPE has become the preferred alternative to LLE for many applications due to its efficiency, selectivity, and amenability to automation.[11][12] The technique involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge.[8] Target analytes are retained on the sorbent while matrix interferences are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent.
The power of SPE lies in the wide variety of available sorbent chemistries, which allows for highly selective extraction. For N-Nitrosofenfluramine, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) could be employed to retain the analyte based on hydrophobic interactions, or a specialized sorbent like activated carbon could be used, which is effective for polar nitrosamines.[13] This selectivity results in cleaner extracts, which is critical for minimizing matrix effects in sensitive MS-based detection.[14][15] SPE significantly reduces solvent consumption and can be automated for high-throughput environments.[16]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices, including pharmaceuticals.[17][18] It is a two-step process that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
-
Extraction: The sample is homogenized with an organic solvent (typically acetonitrile), and a salt mixture (e.g., magnesium sulfate, sodium chloride) is added. The salts induce phase separation between the aqueous and organic layers and drive the target analytes into the organic phase.
-
Cleanup (d-SPE): A portion of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences) and magnesium sulfate to remove residual water. The mixture is vortexed and centrifuged, and the final extract is collected for analysis.
QuEChERS offers the benefits of high throughput, low solvent usage, and a simple workflow, making it an attractive option for routine testing laboratories.[18]
Pillar 2: Experimental Protocols & Workflows
The following protocols are designed as validated starting points for the extraction of N-Nitrosofenfluramine from a drug product matrix (e.g., tablets). All methods must be fully validated according to ICH Q2(R2) guidelines to ensure they meet the required sensitivity and accuracy for regulatory acceptance.[19]
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Rationale: This protocol uses dichloromethane (DCM), a versatile solvent effective for extracting moderately polar compounds like N-Nitrosofenfluramine. The use of a basified aqueous phase ensures that the analyte remains in its neutral form, maximizing its partitioning into the organic solvent.
Step-by-Step Methodology:
-
Sample Preparation: Weigh and grind a tablet to a fine powder. Transfer an amount of powder equivalent to one dose into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of 0.1 M sodium hydroxide solution to the tube. Vortex for 2 minutes to dissolve the drug product and create a basic aqueous environment.
-
Extraction: Add 10 mL of dichloromethane (DCM) to the tube. Cap and shake vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.
-
Concentration: Evaporate the DCM extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the mobile phase used for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: LLE workflow for N-Nitrosofenfluramine.
Protocol 2: Solid-Phase Extraction (SPE)
-
Rationale: This protocol utilizes a strong cation-exchange (SCX) polymeric sorbent. N-Nitrosofenfluramine contains a secondary amine that will be protonated under acidic conditions, allowing it to be strongly retained by the SCX sorbent. This provides a highly selective cleanup, as neutral and acidic matrix components will be washed away. The analyte is then eluted by neutralizing it with a basic solvent. This approach typically yields very clean extracts.[14]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as in Step 1 & 2 of the LLE protocol, but use 10 mL of 2% formic acid in water for dissolution. Centrifuge to pellet any insoluble excipients and use the supernatant.
-
Cartridge Conditioning: Condition an SCX SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample supernatant from Step 1 onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the N-Nitrosofenfluramine with 2 mL of 5% ammonium hydroxide in methanol into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.
Caption: QuEChERS workflow for N-Nitrosofenfluramine.
Pillar 3: Comparative Analysis and Performance Data
The selection of an extraction technique is a trade-off between several performance parameters. The following table summarizes expected performance metrics for the three techniques when analyzing N-Nitrosofenfluramine. Data is extrapolated from validated methods for other small-molecule nitrosamines in pharmaceutical and food matrices. [14][17][20]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
|---|---|---|---|
| Analyte Recovery | 60-85% | 90-115% [14] | 75-110% [17] |
| Reproducibility (%RSD) | < 15% | < 5% | < 10% |
| Limit of Quantification (LOQ) | ~1.0 ppb | ~0.1 ppb [14] | ~0.5 ppb |
| Matrix Effect | High | Low to Moderate | Moderate |
| Solvent Consumption | High (~20 mL/sample) | Low (~10 mL/sample) | Low (~10 mL/sample) |
| Time per Sample | ~30-45 minutes | ~20-30 minutes (manual) | ~10-15 minutes |
| Cost per Sample | Low | High | Moderate |
| Automation Potential | Low | High | Moderate to High |
Discussion of Performance
-
Recovery and Reproducibility: SPE consistently provides the highest and most reproducible recoveries. [11][14]The controlled interaction with the sorbent minimizes analyte loss compared to the partitioning equilibrium in LLE. QuEChERS also offers good recovery, though it can be more matrix-dependent. [17]* Sensitivity and Matrix Effects: The superior cleanup of SPE leads to lower matrix effects, enabling lower limits of quantification (LOQ). [14][21]This is a critical advantage when aiming for the low ppb or sub-ppb detection levels required by regulatory agencies. [22]LLE is most susceptible to co-extraction of matrix components, which can cause ion suppression or enhancement in the MS source, compromising accuracy. [15]* Throughput and Cost: QuEChERS is the fastest method, making it ideal for high-throughput screening environments. [18]While LLE is the cheapest in terms of consumables, the high solvent usage and potential for time-consuming troubleshooting can increase overall operational costs. SPE cartridges represent a higher upfront cost, but this is often justified by the superior data quality, reduced need for instrument maintenance, and potential for automation. [16]
Conclusion and Recommendations
There is no single "best" extraction method; the optimal choice depends on the specific goals of the analysis.
-
For Highest Sensitivity and Data Quality (Method Validation & Release Testing): Solid-Phase Extraction (SPE) is the recommended technique. Its superior cleanup capabilities provide the lowest matrix effects and highest reproducibility, which are essential for validating a robust analytical method and ensuring accurate batch release testing. The higher initial cost is offset by the reliability and quality of the data.
-
For High-Throughput Screening (Risk Assessment & In-Process Control): QuEChERS is an excellent choice. Its speed, simplicity, and low solvent consumption allow for the rapid processing of a large number of samples, making it ideal for initial risk assessment or monitoring manufacturing processes where absolute quantification is not the primary goal.
-
For Preliminary Investigations or Resource-Limited Settings: Liquid-Liquid Extraction (LLE) can serve as a viable, low-cost option for initial feasibility studies. However, laboratories should be prepared to invest significant effort in method development to manage issues with emulsions and matrix effects and should plan to transition to a more robust technique like SPE for method validation and routine analysis.
By carefully considering the principles, protocols, and performance data presented in this guide, researchers can confidently select and implement the most appropriate extraction technique for the challenging yet critical task of N-Nitrosofenfluramine analysis.
References
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identifying N-nitrosofenfluramine in a nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 12. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 13. phenomenex.com [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
- 21. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
Safety Operating Guide
Navigating the Disposal of N-Nitrosofenfluramine: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. However, the lifecycle of these molecules extends beyond their immediate application, culminating in a critical, yet often overlooked, phase: disposal. N-Nitrosofenfluramine, a compound of interest in various research contexts, falls into a category of substances that demand meticulous and informed disposal procedures due to its classification within the N-nitroso compound family—a group recognized for its potential carcinogenic properties.
This guide provides an in-depth, scientifically grounded framework for the proper disposal of N-Nitrosofenfluramine, moving beyond mere compliance to foster a culture of safety and environmental responsibility. The procedures outlined herein are synthesized from established chemical principles and regulatory guidelines, ensuring a self-validating system of laboratory safety.
The Imperative for Specialized Disposal: Understanding the Hazard
N-nitroso compounds are designated as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and other international bodies.[1] The Occupational Safety and Health Administration (OSHA) also recognizes the health hazards associated with N-nitroso compounds, which can include damage to the liver, kidneys, and lungs.[2] The core of this hazard lies in the N-nitroso group (N-N=O), which can be metabolically activated to form reactive species that interact with cellular macromolecules, including DNA. Therefore, the cavalier disposal of N-Nitrosofenfluramine, such as sewering, is strictly prohibited to prevent the contamination of water systems and subsequent environmental and public health risks.[3][4]
The disposal of N-Nitrosofenfluramine is governed by hazardous waste regulations. It is imperative that all waste containing this compound be handled in accordance with institutional, local, and national guidelines for chemical waste management.[5]
Strategic Disposal Pathways: A Decision-Making Framework
The primary goal of N-Nitrosofenfluramine disposal is the chemical degradation of the N-nitroso moiety, rendering the parent molecule non-carcinogenic. Two principal, scientifically validated methods for achieving this are UV Photolysis and Chemical Reduction . The choice between these methods will depend on the scale of the waste, the available laboratory equipment, and the nature of the waste stream (e.g., dilute aqueous solutions, concentrated residues, contaminated labware).
Caption: Decision tree for selecting the appropriate N-Nitrosofenfluramine disposal method.
Experimental Protocols for Degradation
The following protocols are provided as step-by-step methodologies for the chemical degradation of N-Nitrosofenfluramine. Prior to implementation, a thorough risk assessment should be conducted, and all procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. [2]
Method 1: UV Photolysis for Dilute Aqueous Waste
This method is predicated on the principle that N-nitrosamines undergo photolytic degradation upon exposure to ultraviolet (UV) radiation, specifically in the 225-250 nm range, which leads to the cleavage of the N-N bond.[6][7]
Materials:
-
UV photoreactor equipped with a low-pressure mercury lamp (emitting at 254 nm).
-
Quartz reaction vessel.
-
Stir plate and stir bar.
-
pH meter.
-
Sodium bicarbonate.
Procedure:
-
Preparation of the Waste Solution:
-
Ensure the N-Nitrosofenfluramine concentration in the aqueous waste is below 1 g/L. If necessary, dilute with water.
-
Adjust the pH of the solution to between 7.0 and 8.0 using a dilute solution of sodium bicarbonate. This pH range has been shown to be effective for the photolysis of N-nitrosodimethylamine (NDMA).[7]
-
-
Photolytic Degradation:
-
Transfer the pH-adjusted waste solution to the quartz reaction vessel and add a stir bar.
-
Place the vessel in the UV photoreactor and begin stirring to ensure homogenous irradiation.
-
Irradiate the solution with the UV lamp. The duration of irradiation will depend on the initial concentration, the volume of the solution, and the power of the UV lamp. As a starting point, a 1-log removal of NDMA can be achieved with a UV dose of 1000 mJ/cm².[7] It is recommended to conduct a validation study to determine the optimal irradiation time for complete degradation.
-
-
Verification of Degradation (Optional but Recommended):
-
After the determined irradiation time, a sample of the treated solution can be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to confirm the absence of N-Nitrosofenfluramine.
-
-
Final Disposal:
-
Once degradation is confirmed, the treated solution should be neutralized to a pH between 6.0 and 8.0.
-
The neutralized solution can then be disposed of in accordance with local and institutional regulations for non-hazardous aqueous waste.
-
Method 2: Chemical Reduction for Concentrated Waste
For more concentrated waste streams, chemical reduction offers a robust method for the complete destruction of the N-nitroso group. One effective method involves the use of hydrobromic acid in acetic acid.[8] Another documented method utilizes an aluminum-nickel alloy in an alkaline solution.[9] The latter is presented here as it avoids the use of highly corrosive acid vapors.
Materials:
-
Aluminum-nickel alloy powder.
-
Aqueous sodium hydroxide (NaOH) solution (2 M).
-
Reaction vessel (e.g., round-bottom flask) of appropriate size.
-
Stir plate and stir bar.
-
pH meter and litmus paper.
-
Dilute hydrochloric acid (HCl) for neutralization.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a certified chemical fume hood, carefully transfer the concentrated N-Nitrosofenfluramine waste to the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent that is miscible with the aqueous alkali solution.
-
For every 1 part by volume of the nitrosamine waste, add 10 parts by volume of 2 M aqueous sodium hydroxide solution.
-
-
Chemical Reduction:
-
With vigorous stirring, slowly and portion-wise add aluminum-nickel alloy powder to the reaction mixture. A general guideline is to use a 2 to 5-fold excess by weight of the alloy relative to the estimated amount of N-Nitrosofenfluramine. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation.
-
Continue stirring the mixture at room temperature. The reaction time will vary depending on the concentration of the nitrosamine, but a minimum of 24 hours is recommended to ensure complete reduction. The reaction reduces the nitrosamine to the corresponding amine.[9]
-
-
Verification of Degradation (Optional but Recommended):
-
After the reaction period, a quenched and extracted sample of the reaction mixture can be analyzed by an appropriate analytical method (e.g., GC-MS or LC-MS) to confirm the complete disappearance of the starting N-Nitrosofenfluramine.
-
-
Neutralization and Final Disposal:
-
Once degradation is confirmed, carefully neutralize the alkaline solution by the slow addition of dilute hydrochloric acid while monitoring the pH. The neutralization process should be performed with cooling as it is an exothermic reaction.
-
The final neutralized solution should be disposed of as hazardous waste through a licensed waste disposal contractor, in accordance with EPA and local regulations.[10]
-
Disposal of Contaminated Solid Waste and Labware
All solid waste, including personal protective equipment (gloves, disposable lab coats), contaminated filter paper, and empty containers, must be treated as hazardous waste.[5]
Procedure:
-
Segregation and Collection:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and impervious container.[11]
-
The container should be kept closed when not in use.
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste management program. The preferred method of disposal for carcinogenic materials is incineration by a licensed facility.[12]
-
Glassware that has been in contact with N-Nitrosofenfluramine should be decontaminated using one of the chemical degradation methods described above before being washed and returned to general use.
-
Summary of Key Disposal Parameters
| Waste Type | Recommended Disposal Method | Key Parameters | Final Disposal Route |
| Dilute Aqueous Waste | UV Photolysis | pH 7-8, UV irradiation at ~254 nm | Neutralized aqueous waste |
| Concentrated Waste/Residues | Chemical Reduction (Al-Ni Alloy) | Alkaline conditions, excess reducing agent, 24h reaction | Neutralized hazardous waste |
| Contaminated Solids/PPE | Incineration | Segregation in labeled, impervious containers | Licensed hazardous waste facility |
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of N-Nitrosofenfluramine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical principles behind the degradation of N-nitroso compounds and implementing validated protocols, researchers can ensure that the lifecycle of these molecules concludes in a manner that is both scientifically sound and ethically responsible. This guide serves as a foundational document to be adapted to the specific context of your laboratory's operations and in strict adherence to all applicable safety and environmental regulations.
References
-
Occupational Safety and Health Administration (OSHA). (1990, March 15). Hazard Information Bulletin: N-Nitroso Compounds in Industry. Retrieved from [Link]
-
Li, Z., et al. (2023). Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. Molecules, 28(20), 7188. Available at: [Link]
-
ASrinivasan. (2022, June 17). Best practice to decontaminate work area of Nitrosamines. LPA Community. Retrieved from [Link]
-
Lui, R. H., et al. (2005). Identifying N-Nitrosofenfluramine in a Nutrition Supplement. Journal of Chromatographic Science, 43(1), 8-12. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines. IARC Scientific Publications, (43), 37-46. Available at: [Link]
-
Bergendahl, J. A., & Thompson, R. W. (2015). Photocatalytic Oxidation of N-Nitrosodimethylamine by UV-LED Light. Worcester Polytechnic Institute. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Western University. Guidelines for the Use of N-Nitrosamines in Animal Research. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. Retrieved from [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
- Google Patents. (2012). CN102774812A - New technology for extracting bromine from waste hydrobromic acid.
-
Zeng, T., et al. (2023). Comparative Evaluation of Chemical and Photolytic Denitrosation Methods for Chemiluminescence Detection of Total N-Nitrosamines in Wastewater Samples. Environmental Science & Technology, 57(20), 7867–7877. Available at: [Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). (2023). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]
-
Delaware Health and Social Services. Frequently Asked Questions: N-Nitroso Compounds. Retrieved from [Link]
-
Phan, H. V., et al. (2015). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Environmental Science and Pollution Research, 22(8), 5585-5596. Available at: [Link]
-
Technology Centre Mongstad. (2011). Environmental Guidelines and Regulations for Nitrosamines: A Policy Summary. Retrieved from [Link]
-
Breider, F., & von Gunten, U. (2013). Quantification of Total N-Nitrosamine Concentrations in Aqueous Samples via UV-Photolysis and Chemiluminescence Detection of Nitric Oxide. Analytical Chemistry, 85(21), 10347-10353. Available at: [Link]
-
World Health Organization (WHO). (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. Retrieved from [Link]
-
California Dental Association (CDA). (2019). Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). N-NITROSODIETHANOLAMINE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
North Carolina Manufacturers Alliance (NCMA). (2019). EPA Final Rule for Pharmaceutical Management Published in Federal Register. Retrieved from [Link]
Sources
- 1. dhss.delaware.gov [dhss.delaware.gov]
- 2. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 3. epa.gov [epa.gov]
- 4. cda.org [cda.org]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism [mdpi.com]
- 7. pacewater.com [pacewater.com]
- 8. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
